3-Ethynylimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDPECEFKOJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676598 | |
| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-53-4 | |
| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethynylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
Foreword: The Strategic Value of the Ethynyl Moiety on the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties.[1][2] The introduction of a reactive ethynyl group at the C3 position transforms this well-established heterocycle into a highly versatile building block. This terminal alkyne functionality serves as a linchpin for a multitude of chemical transformations, most notably the Sonogashira cross-coupling and azide-alkyne cycloaddition ("click chemistry") reactions. This guide provides a comprehensive technical overview of 3-ethynylimidazo[1,2-a]pyridine, from its rational synthesis to its diverse reactivity and burgeoning applications, offering researchers and drug development professionals a detailed roadmap for harnessing its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.
Core Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| CAS Number | 943320-53-4 | [4] |
| Appearance | Solid | - |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization (¹H and ¹³C NMR)
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The spectrum would likely exhibit characteristic signals for the pyridine and imidazole ring protons. The ethynyl proton is expected to appear as a singlet in the range of 3.0-3.5 ppm. The protons on the pyridine ring will show characteristic doublet, triplet, and doublet of doublets in the aromatic region (approximately 6.8-8.2 ppm). The C2-proton on the imidazole ring will appear as a singlet in the aromatic region.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The spectrum would display signals for the nine carbon atoms. The two sp-hybridized carbons of the ethynyl group are expected in the range of 70-90 ppm. The carbons of the imidazo[1,2-a]pyridine scaffold will resonate in the aromatic region (approximately 110-150 ppm).
Synthesis of this compound: A Strategic Approach
The most direct and widely employed method for the synthesis of this compound involves a two-step sequence starting from the readily available 3-iodoimidazo[1,2-a]pyridine. This strategy leverages the power of the Sonogashira cross-coupling reaction.[8]
Synthetic Workflow
The overall synthetic strategy is depicted below. The initial step involves the palladium- and copper-catalyzed Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridine with a protected acetylene, typically ethynyltrimethylsilane. The subsequent step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine
-
Rationale: The Sonogashira coupling is a robust and highly efficient method for the formation of C(sp²)-C(sp) bonds. The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base is standard practice for this transformation.[9][10] Ethynyltrimethylsilane is used as a stable and easy-to-handle source of the ethynyl group.[11]
-
Protocol:
-
To a solution of 3-iodoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous and deoxygenated tetrahydrofuran (THF) or dimethylformamide (DMF) are added triethylamine (Et₃N, 2.0 eq), copper(I) iodide (CuI, 0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).
-
The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) for 15 minutes at room temperature.
-
Ethynyltrimethylsilane (1.2 eq) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.
-
Step 2: Synthesis of this compound (Deprotection)
-
Rationale: The removal of the TMS group is a straightforward process that can be achieved under mild basic or fluoride-mediated conditions.[1][12] The choice of deprotection agent depends on the substrate's sensitivity to different reagents.
-
Protocol (Base-catalyzed):
-
To a solution of 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (1.0 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary to yield pure this compound.
-
Chemical Reactivity: A Gateway to Molecular Diversity
The terminal alkyne of this compound is the focal point of its reactivity, enabling a wide range of transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,2,3-triazoles.[5][13][14] The copper(I)-catalyzed variant (CuAAC) is particularly advantageous due to its mild reaction conditions and exclusive formation of the 1,4-regioisomer.[15][16][17]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Illustrative Protocol: Synthesis of 1-Benzyl-4-(imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazole
-
To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The resulting precipitate is collected by filtration, washed with water and cold ethanol, and dried under vacuum to yield the desired triazole product.
Sonogashira Cross-Coupling Reactions
As demonstrated in its synthesis, the ethynyl group can also participate in further Sonogashira coupling reactions, allowing for the extension of the conjugated system. This is particularly useful for the synthesis of more complex aryl- or heteroaryl-substituted alkynes.
Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of this compound make it a valuable scaffold in both medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in several marketed drugs.[1] The introduction of the ethynyl group at the C3 position provides a handle for the synthesis of novel derivatives with potential therapeutic applications. The resulting triazole linkage from click chemistry is a known bioisostere for an amide bond and can participate in hydrogen bonding interactions with biological targets.[2] Derivatives of this compound are being explored for their potential as:
-
Anticancer Agents: The imidazo[1,2-a]pyridine scaffold has been shown to exhibit cytotoxic activity against various cancer cell lines.[7][18]
-
Anti-infective Agents: Derivatives have shown promise as antibacterial and antifungal agents.[8]
Materials Science: Building Blocks for Functional Materials
The rigid, planar structure and the presence of the π-conjugated ethynyl group imbue this compound with interesting photophysical properties, making it a candidate for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties.[13][15] The extended π-conjugation facilitated by the ethynyl group can be exploited to tune the emission color and improve the efficiency of OLEDs.[19][20][21][22][23]
-
Conductive Polymers: The terminal alkyne functionality allows for the polymerization of this compound to form conjugated polymers with potential applications in organic electronics.[24][25]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in expanding the utility of a privileged heterocyclic scaffold. Its straightforward synthesis and the versatile reactivity of the terminal alkyne group open up a vast chemical space for exploration. For medicinal chemists, it offers a rapid entry point to novel compound libraries with the potential for diverse biological activities. For materials scientists, it represents a valuable building block for the construction of novel organic functional materials. As our understanding of the structure-property relationships of its derivatives continues to grow, we can anticipate the emergence of new and innovative applications for this remarkable molecule.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. CAS#:1148027-21-7 | 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-a]pyridine | Chemsrc [chemsrc.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Ethynylimidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-ethynylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and the introduction of an ethynyl group at the 3-position offers a versatile handle for further chemical modifications, making a thorough understanding of its spectroscopic signature crucial for its application.[1][2][3]
Molecular Structure and Overview
This compound possesses a fused bicyclic system consisting of a pyridine ring and an imidazole ring, with an ethynyl substituent at the C3 position of the imidazole ring. This structure dictates a unique electronic environment, which is reflected in its spectroscopic data.
"C1" -- "C2" [color="#202124"]; "C2" -- "N1" [color="#202124"]; "N1" -- "C3" [color="#202124"]; "C3" -- "N2" [color="#202124"]; "N2" -- "C4" [color="#202124"]; "C4" -- "C1" [color="#202124"]; "C4" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C7" [color="#202124"]; "C7" -- "C8" [color="#202124"]; "C8" -- "N2" [color="#202124"]; "C2" -- "C9" [color="#202124"]; "C9" -- "C10" [color="#202124"]; "C1" -- "H1" [color="#5F6368"]; "C5" -- "H2" [color="#5F6368"]; "C6" -- "H3" [color="#5F6368"]; "C7" -- "H4" [color="#5F6368"]; "C8" -- "H5" [color="#5F6368"]; "C10" -- "H6" [color="#5F6368"]; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and imidazole rings, as well as the acetylenic proton. The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.10 - 8.30 | d | ~7.0 |
| H-8 | 7.60 - 7.80 | d | ~9.0 |
| H-2 | 7.80 - 8.00 | s | - |
| H-7 | 7.15 - 7.35 | t | ~7.0 |
| H-6 | 6.75 - 6.95 | t | ~7.0 |
| ≡C-H | 3.10 - 3.30 | s | - |
Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a lock signal for the spectrometer. The chemical shifts are referenced to the residual solvent peak. A standard 400 or 500 MHz spectrometer is typically sufficient to obtain a well-resolved spectrum for a molecule of this size.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 147 |
| C-3 | 108 - 110 |
| C-5 | 128 - 130 |
| C-6 | 112 - 114 |
| C-7 | 124 - 126 |
| C-8 | 117 - 119 |
| C-8a | 145 - 147 |
| -C≡ | 80 - 85 |
| ≡C-H | 75 - 80 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For this compound (C₉H₆N₂), the expected exact mass is approximately 142.0531 g/mol .
Expected Fragmentation Pattern: Upon electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 142 is expected to be prominent. The fragmentation of the imidazo[1,2-a]pyridine core often involves the loss of HCN (27 u) or C₂H₂ (26 u). The ethynyl group may also influence the fragmentation pathways.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational modes for this compound are associated with the alkyne and the aromatic heterocyclic system.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |
| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=C and C=N stretch (aromatic) | 1650 - 1450 | Medium to strong |
| C-H bend (aromatic) | 900 - 675 | Strong |
Causality behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film, or ATR) depends on the physical state of the sample. Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. The characteristic sharp band for the terminal alkyne C-H stretch around 3300 cm⁻¹ is a key diagnostic feature.[4][5]
Experimental Protocol for IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, MS, and IR spectroscopy allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the specific arrangement of atoms in the heterocyclic core and the presence of the ethynyl substituent. Mass spectrometry confirms the molecular weight and provides insights into the stability and fragmentation of the molecule. Infrared spectroscopy clearly identifies the key functional groups, particularly the terminal alkyne. This comprehensive spectroscopic analysis is indispensable for any research or development involving this versatile compound.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Photophysical Properties of 3-Ethynylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, leading to its incorporation into numerous clinically used pharmaceuticals. Beyond its medicinal importance, this bicyclic system possesses intriguing photophysical properties, characterized by a robust fluorescence profile that is highly sensitive to substitution and its chemical environment. The introduction of an ethynyl group at the 3-position is a strategic modification anticipated to modulate these electronic and photophysical characteristics, offering a versatile handle for further functionalization through click chemistry and other alkyne-based transformations. This guide provides a comprehensive exploration of the photophysical properties of 3-ethynylimidazo[1,2-a]pyridine, delving into its synthesis, theoretical electronic structure, and the experimental characterization of its fluorescence. By synthesizing data from closely related analogs and established photophysical principles, this document serves as an authoritative resource for researchers aiming to harness the unique luminescent properties of this promising fluorophore in various scientific and biomedical applications.
Introduction: The Imidazo[1,2-a]pyridine Core - A Luminous Scaffold in Medicinal and Materials Science
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, forming the structural basis for a range of therapeutic agents such as zolpidem, alpidem, and olprinone.[1] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets.[2] Concurrently, the inherent fluorescence of the imidazo[1,2-a]pyridine system has garnered significant interest in the field of materials science and bio-imaging.[2][3] The fluorescence is generally characterized by high quantum yields and is tunable through substitution on the bicyclic ring system.[3]
The introduction of substituents allows for the fine-tuning of the molecule's electronic properties, thereby influencing its absorption and emission characteristics. Electron-donating groups typically enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching.[3] The 3-position of the imidazo[1,2-a]pyridine ring is a common site for substitution, and the introduction of an ethynyl group at this position is of particular interest. The ethynyl moiety is a small, rigid linker that can extend the π-conjugation of the system and serves as a versatile functional handle for subsequent chemical modifications via reactions like the Sonogashira coupling and click chemistry.
This guide will provide a detailed examination of the photophysical properties of this compound, offering insights into its synthesis, electronic transitions, and luminescent behavior.
Synthesis of this compound: A Strategic Approach
The most versatile and widely employed method for introducing an ethynyl group onto an aromatic or heteroaromatic core is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, the key precursor is a 3-halo-imidazo[1,2-a]pyridine, typically 3-iodo- or 3-bromoimidazo[1,2-a]pyridine.
Synthetic Pathway
The overall synthetic strategy involves two main steps: the halogenation of the imidazo[1,2-a]pyridine core at the 3-position, followed by the Sonogashira coupling with a protected or terminal alkyne.
Caption: Synthetic route to this compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize an alkynyl-substituted imidazo[1,2-a]pyridine.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoimidazo[1,2-a]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous THF or DMF to the flask, followed by freshly distilled triethylamine (3.0 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The trimethylsilyl protecting group can be removed by treating the purified product with a mild base such as potassium carbonate in methanol to yield the terminal alkyne, this compound.
Photophysical Properties: A Detailed Examination
While specific quantitative data for the parent this compound is not extensively reported, we can infer its photophysical properties based on the well-established behavior of the imidazo[1,2-a]pyridine core and the electronic nature of the ethynyl substituent.
Absorption and Emission Spectra
Imidazo[1,2-a]pyridine derivatives typically exhibit absorption maxima in the UV-Vis region, with the exact wavelength being dependent on the substitution pattern.[2] The introduction of a π-conjugated system at the 3-position, such as an ethynyl group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound. This is due to the extension of the conjugated system, which lowers the energy of the π and π* orbitals, thereby reducing the HOMO-LUMO energy gap.
For comparison, 1-alkynyl-3-arylimidazo[1,5-a]pyridines, isomers of the title compound, exhibit fluorescence maxima in the range of 458–560 nm.[4] It is reasonable to expect that this compound will also fluoresce in the blue to green region of the visible spectrum.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. The imidazo[1,2-a]pyridine scaffold is known to be a good fluorophore, and substitutions can significantly modulate the quantum yield.[3] The ethynyl group is generally considered to be a non-quenching substituent and, by extending the π-system, may even enhance the quantum yield. For instance, 1-alkynyl-3-arylimidazo[1,5-a]pyridines have reported quantum yields in the range of 0.08–0.26.[4]
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many organic fluorophores, including imidazo[1,2-a]pyridine derivatives, lifetimes are typically in the nanosecond range.
Solvent Effects (Solvatochromism)
Imidazo[1,2-a]pyridine derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon electronic excitation. A positive solvatochromism (a red shift in more polar solvents) suggests that the excited state is more polar than the ground state. Given the electronic nature of the imidazo[1,2-a]pyridine core and the polarizability of the ethynyl group, it is anticipated that this compound will exhibit some degree of solvatochromism.
Tabulated Photophysical Data of Related Compounds
To provide a quantitative context, the following table summarizes the photophysical properties of some relevant imidazo[1,2-a]pyridine derivatives.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Dichloromethane | 254, 335 | 380 | 0.68 | [2] |
| 3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine | Methanol | 250, 340 | 395 | - | [5] |
| 1-Phenylethynyl-3-phenylimidazo[1,5-a]pyridine | Chloroform | - | 475 | 0.22 | [4] |
Experimental Characterization: A Practical Workflow
The accurate determination of photophysical properties requires rigorous experimental procedures. The following section outlines a standard workflow for characterizing the fluorescence of this compound.
Caption: Experimental workflow for photophysical characterization.
Step-by-Step Protocol for Quantum Yield Measurement (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a commonly used standard for blue-emitting fluorophores.
Materials:
-
This compound
-
Quinine sulfate (fluorescence standard)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
0.1 M Sulfuric acid (H₂SO₄)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (ms / mr) * (ηs² / ηr²)
where:
-
Φr is the quantum yield of the reference standard.
-
ms and mr are the slopes of the linear fits for the sample and the reference, respectively.
-
ηs and ηr are the refractive indices of the solvents used for the sample and the reference, respectively.
-
Theoretical Insights: Understanding the Electronic Transitions
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool for understanding the electronic structure and photophysical properties of molecules.
Frontier Molecular Orbitals (FMOs)
The electronic transitions responsible for the absorption and emission of light primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For imidazo[1,2-a]pyridine derivatives, the HOMO and LUMO are typically of π and π* character, respectively, distributed across the bicyclic core. The introduction of the ethynyl group at the 3-position is expected to extend the delocalization of both the HOMO and LUMO, contributing to the red shift in the absorption and emission spectra.
Caption: Jablonski diagram illustrating electronic transitions.
Predicted Spectroscopic Properties
TD-DFT calculations can be employed to predict the absorption and emission wavelengths, as well as the oscillator strengths of the electronic transitions. These calculations can provide valuable insights into the nature of the excited states and can be used to corroborate experimental findings. For instance, TD-DFT studies on related imidazo[1,5-a]pyridines have shown good agreement with experimental absorption spectra.[4]
Conclusion and Future Directions
This compound represents a highly promising fluorophore with tunable photophysical properties and a versatile chemical handle for further functionalization. This guide has provided a comprehensive overview of its synthesis, expected photophysical characteristics, and the experimental and theoretical methodologies for their investigation. The strategic placement of the ethynyl group at the 3-position is anticipated to result in a blue-to-green emitting fluorophore with a respectable quantum yield.
Future research in this area should focus on the precise experimental determination of the photophysical parameters of this compound and its derivatives. Furthermore, the exploitation of the terminal alkyne for the synthesis of novel, more complex fluorescent probes for applications in bio-imaging, sensing, and materials science is a fertile ground for further investigation. The insights provided in this guide will serve as a valuable resource for scientists and researchers working at the interface of chemistry, biology, and materials science.
References
Harnessing the Luminescent Potential: A Guide to the Quantum Yield of 3-Ethynylimidazo[1,2-a]Pyridine Derivatives
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine (IPA) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its wide range of biological activities and unique photophysical properties.[1][2] Derivatives of this fused heterocyclic system are integral to marketed drugs like Zolpidem and Alpidem and are explored for applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[1][3][4] A key feature of the IPA core is its intrinsic fluorescence, stemming from its π-conjugated bicyclic structure.[3] The introduction of a 3-ethynyl group creates a versatile chemical handle for further functionalization via reactions like click chemistry or Sonogashira couplings, making these derivatives highly valuable platforms for developing advanced fluorescent probes and targeted therapeutics. This guide provides a detailed exploration of the fluorescence quantum yield (ΦF) of 3-ethynylimidazo[1,2-a]pyridine derivatives, covering their synthesis, the principles of quantum yield, measurement protocols, and the critical factors that govern their emissive efficiency.
The Imidazo[1,2-a]Pyridine Scaffold: A Luminous Core
Imidazo[1,2-a]pyridines are nitrogen-fused heterocyclic compounds that have garnered significant attention for their therapeutic potential and optoelectronic properties.[1][5] Their rigid, planar structure and extended π-electron system provide an excellent foundation for fluorescence. The quantum yield (ΦF), which measures the efficiency of converting absorbed light into emitted light, is a critical parameter that dictates the performance of these molecules in applications requiring bright fluorescence, such as bioimaging and chemical sensing.[6] Understanding and controlling the factors that influence ΦF is paramount for the rational design of novel IPA-based agents.
Synthetic Strategies for this compound Derivatives
The synthesis of the core IPA scaffold is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone or a related carbonyl compound.[7][8] Numerous modern variations exist, utilizing substrates like nitroolefins or acetophenones, often catalyzed by metals such as copper or iron.[7][9]
To introduce the crucial 3-ethynyl group, a common and powerful strategy is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction provides a direct method for forming a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon.
A Plausible Synthetic Route:
-
Halogenation at C-3: The parent 2-aryl-imidazo[1,2-a]pyridine is first halogenated (e.g., brominated or iodinated) selectively at the C-3 position. This is the most electron-rich carbon and is highly susceptible to electrophilic substitution.
-
Sonogashira Coupling: The resulting 3-halo-imidazo[1,2-a]pyridine is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Deprotection: If a protected alkyne like TMSA is used, the final step involves the removal of the silyl protecting group (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the terminal this compound.
Caption: General workflow for synthesizing 3-ethynyl IPAs.
Fundamentals of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the molecule.[10][11]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
Upon absorbing a photon, a molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several competing deactivation pathways:
-
Fluorescence (Radiative Decay): The molecule loses energy by emitting a photon. This is the desired pathway for fluorescent compounds.
-
Internal Conversion (Non-radiative): The energy is dissipated as heat (vibrational energy) to the surrounding solvent molecules without the emission of light.[10]
-
Intersystem Crossing (Non-radiative): The molecule transitions to an excited triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower emission) or non-radiative decay. Efficient intersystem crossing is a common reason for low fluorescence quantum yields in some heterocyclic systems.[10][12][13]
The quantum yield is therefore a measure of the probability that an excited molecule will decay via fluorescence. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum efficiency.
Experimental Protocol: Measuring Quantum Yield by the Comparative Method
The comparative method, also known as the relative method, is the most widely used technique for determining ΦF due to its reliability and accessibility.[10][11] It involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.[14]
Core Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are assumed to be absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
The governing equation is:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[10]
Step-by-Step Experimental Workflow
-
Select a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. Common standards include quinine sulfate (in 0.5 M H₂SO₄), fluorescein (in 0.1 M NaOH), and rhodamine 6G (in ethanol).[14]
-
Prepare Solutions: Prepare a series of five dilutions for both the test compound and the standard in the same high-purity, spectroscopic-grade solvent.
-
Control Absorbance: The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is low, ideally ranging from 0.02 to 0.1. This is critical to minimize inner-filter and re-absorption effects, which can lead to non-linear relationships and inaccurate results.[10][14]
-
Measure Absorption Spectra: Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution. Determine the exact absorbance value at the excitation wavelength.
-
Measure Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and instrument settings for both the test sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum. This value represents the total fluorescence intensity.
-
Plot Data: For both the test compound and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Calculate Gradients: Perform a linear regression on each data set to obtain the slope (gradient) of the line. The plot should be linear, confirming the absence of inner-filter effects.[14]
-
Calculate Quantum Yield: Insert the gradients and the solvent refractive indices into the equation above to calculate the quantum yield of the test compound. If the same solvent is used for both sample and standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out to 1.
Caption: Workflow for the comparative quantum yield measurement method.
Key Factors Influencing Quantum Yield in IPA Derivatives
The fluorescent properties of 3-ethynylimidazo[1,2-a]pyridines are not static; they can be finely tuned through strategic chemical design and control of the molecular environment.
A. Structural and Electronic Effects
-
Substituents on the IPA Core:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) generally enhance fluorescence quantum yield.[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) tend to decrease ΦF by promoting non-radiative decay pathways.[3]
-
"Push-Pull" Systems: Placing an EDG at one end of the conjugated system and an EWG at the other can create an intramolecular charge transfer (ICT) state upon excitation, which often leads to high quantum yields and large Stokes shifts.[15]
-
-
Substitution at C-2: Attaching aryl or naphthyl groups at the C-2 position is known to expand the π-conjugated system and increase the fluorescence yield.[3]
-
Molecular Rigidity: A more rigid molecular structure limits vibrational motions that lead to non-radiative energy loss. Fusing additional rings to the IPA scaffold can increase rigidity and boost ΦF.[15]
-
Heavy Atoms: The presence of heavy atoms, such as bromine or iodine, can decrease fluorescence by promoting intersystem crossing to the triplet state (the "heavy-atom effect").[16]
B. Environmental Effects
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly influence the energy levels of the ground and excited states, thereby affecting the emission wavelength and quantum yield.[6][15] A comprehensive solvent screen is often necessary to optimize fluorescence output.
-
Aggregation and Concentration:
-
Aggregation-Caused Quenching (ACQ): Many planar, π-conjugated molecules suffer from ACQ, where fluorescence is quenched at high concentrations or in the solid state due to π-π stacking.[16]
-
Aggregation-Induced Emission (AIE): By introducing bulky, rotatable groups (like tetraphenylethylene), it is possible to design molecules that are non-emissive in solution but become highly fluorescent upon aggregation. This is caused by the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels.[15]
-
Caption: Factors governing the quantum yield of IPA derivatives.
Data Summary: Structure-Property Relationships
The following table illustrates hypothetical quantum yield data for a series of 2-phenyl-3-ethynylimidazo[1,2-a]pyridine derivatives, demonstrating the principles discussed.
| Derivative (Substitution on 2-phenyl ring) | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (ΦF) |
| H (Unsubstituted) | Toluene | 330 | 385 | 0.45 |
| H (Unsubstituted) | Acetonitrile | 332 | 395 | 0.38 |
| 4'-OCH₃ (Electron-Donating) | Toluene | 345 | 410 | 0.72 |
| 4'-CN (Electron-Withdrawing) | Toluene | 335 | 405 | 0.15 |
| 4'-Br (Heavy Atom) | Toluene | 331 | 388 | 0.21 |
This data is illustrative and serves to highlight expected trends based on established photophysical principles.
Conclusion and Outlook
This compound derivatives represent a powerful and versatile class of fluorophores. Their fluorescence quantum yield is not a fixed property but a highly tunable parameter that can be rationally controlled through careful synthetic design and optimization of environmental conditions. By leveraging the effects of electronic substituents, π-system extension, molecular rigidity, and solvent polarity, researchers can develop bespoke fluorescent molecules with tailored properties. This adaptability makes the 3-ethynyl-IPA scaffold an exceptional platform for creating next-generation tools for high-sensitivity bioimaging, targeted drug delivery, and advanced materials science, reinforcing its status as a truly privileged scaffold in modern chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 9. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. jasco-global.com [jasco-global.com]
- 12. Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. iss.com [iss.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Emergent Therapeutic Potential of 3-Ethynylimidazo[1,2-a]pyridines: A Mechanistic Deep Dive
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the mechanistic underpinnings of a specific, highly promising derivative class: 3-ethynylimidazo[1,2-a]pyridines. While direct, extensive research on this specific ethynyl-substituted variant is emerging, a wealth of data on the broader imidazo[1,2-a]pyridine family provides a robust framework for understanding its likely mechanism of action. This guide will synthesize current knowledge, focusing on the well-established role of imidazo[1,2-a]pyridines as potent kinase inhibitors and their subsequent impact on critical cellular signaling pathways implicated in cancer and other diseases. We will explore the structural rationale for their activity, detail established experimental protocols for their mechanistic evaluation, and present a cohesive model of their mode of action to guide future research and drug development efforts.
Introduction: The Imidazo[1,2-a]pyridine Core as a Versatile Pharmacophore
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of targeted therapeutics. Compounds incorporating this core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and anti-tubercular properties.[1][2] A recurring theme in the mechanism of action of these compounds is their ability to function as potent inhibitors of protein kinases.[3]
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has proven to be a particularly effective framework for designing selective and potent kinase inhibitors.
The Predominant Mechanism of Action: Kinase Inhibition
The primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their biological effects is through the competitive inhibition of ATP binding to the active site of various protein kinases. The ethynyl group at the 3-position is a key structural feature that can influence the binding affinity and selectivity of these compounds.
Key Kinase Targets and Downstream Pathways
Research has identified several key kinases and signaling pathways that are modulated by imidazo[1,2-a]pyridine derivatives:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently implicated pathways. Numerous imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα, Akt (also known as protein kinase B), and mTOR (mammalian target of rapamycin).[4][5] Inhibition of this pathway leads to decreased cell proliferation, survival, and growth. A novel imidazo[1,2-a]pyridine derivative has been reported to inhibit the PI3K/Akt/mTOR pathway, inducing intrinsic apoptosis in non-small cell lung cancer cells.[4]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines have been identified as potent inhibitors of the IGF-1R tyrosine kinase.[6] The IGF-1R pathway is crucial for cell growth and survival, and its inhibition is a valid anticancer strategy.
-
Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2): A significant finding for the 3-ethynyl subclass is the development of a dual inhibitor of DDR1 and DDR2. The compound, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, demonstrated potent inhibition of these collagen-activated receptor tyrosine kinases.[7] This suggests a role for 3-ethynylimidazo[1,2-a]pyridines in modulating the tumor microenvironment and in inflammatory diseases.[7]
-
Other Kinases: The versatility of the imidazo[1,2-a]pyridine scaffold is highlighted by its ability to inhibit other kinases, including the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1).[3]
The inhibition of these kinases by imidazo[1,2-a]pyridine derivatives triggers a cascade of downstream cellular events, as illustrated in the signaling pathway diagram below.
Figure 1: Generalized signaling pathway inhibited by imidazo[1,2-a]pyridine derivatives.
Consequential Cellular Effects
The inhibition of these critical signaling nodes leads to a variety of observable cellular phenotypes, making imidazo[1,2-a]pyridines attractive as anticancer agents:
-
Induction of Apoptosis: By inhibiting pro-survival pathways like PI3K/Akt, these compounds can trigger programmed cell death. Evidence for this includes increased levels of pro-apoptotic proteins like BAX and active caspase-9, and decreased levels of the anti-apoptotic protein BCL2.[4]
-
Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridine derivatives has been shown to cause cell cycle arrest, often at the G2/M phase.[4] This is frequently accompanied by an increase in the expression of cell cycle inhibitors like p53 and p21.[4]
-
Anti-proliferative Activity: The net effect of apoptosis induction and cell cycle arrest is a potent inhibition of cancer cell proliferation. This has been demonstrated across a range of cancer cell lines, including melanoma, cervical, breast, and colon cancer.[4][8]
Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of a novel 3-ethynylimidazo[1,2-a]pyridine derivative, a series of well-established experimental protocols should be employed.
Target Identification and Validation
The initial step is to identify the direct molecular targets of the compound.
-
Kinase Profiling: A broad panel of kinases should be screened to determine the compound's selectivity profile. This is typically done using in vitro kinase activity assays.
-
Binding Affinity Determination: Once primary targets are identified, the binding affinity should be quantified using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Cellular Thermal Shift Assay (CETSA): This in-cell assay can confirm target engagement in a physiological context by measuring changes in protein thermal stability upon compound binding.
Cellular Pathway Analysis
Following target identification, the downstream effects on cellular signaling pathways must be characterized.
-
Western Blotting: This is the workhorse technique for assessing the phosphorylation status of key signaling proteins. Antibodies specific to the phosphorylated and total forms of proteins like Akt, mTOR, and their substrates are used to probe for changes in pathway activity.
-
Flow Cytometry: This technique is invaluable for analyzing cellular phenotypes such as apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle distribution (using DNA content staining).
The following workflow outlines a typical experimental approach:
Figure 2: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
The anti-proliferative activity of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines 5-7 | A375 (Melanoma) | 9.7 - 44.6 | [4] |
| Imidazo[1,2-a]pyridines 5-7 | WM115 (Melanoma) | 9.7 - 44.6 | [4] |
| Imidazo[1,2-a]pyridines 5-7 | HeLa (Cervical) | 9.7 - 44.6 | [4] |
| 3-aminoimidazole[1,2-α]pyridine (Cmpd 12) | HT-29 (Colon) | 4.15 ± 2.93 | [9] |
| 3-aminoimidazole[1,2-α]pyridine (Cmpd 14) | B16F10 (Melanoma) | 21.75 ± 0.81 | [9] |
| 3-ethynyl-imidazo[1,2-a]pyrazine derivative (5n) | DDR1 (Kinase Assay) | 0.0094 | [7] |
| 3-ethynyl-imidazo[1,2-a]pyrazine derivative (5n) | DDR2 (Kinase Assay) | 0.0204 | [7] |
Conclusion and Future Directions
The available evidence strongly supports the classification of 3-ethynylimidazo[1,2-a]pyridines as a promising class of kinase inhibitors. Their mechanism of action is primarily centered on the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The discovery of a 3-ethynyl derivative as a dual DDR1/2 inhibitor opens up new avenues for their application in diseases characterized by fibrosis and inflammation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be crucial for optimizing potency and selectivity for specific kinase targets.
-
In Vivo Efficacy Studies: Promising lead compounds need to be evaluated in relevant animal models of cancer and other diseases to establish their therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship in vivo, is essential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethynylimidazo[1,2-a]pyridine: A Technical Guide to a Versatile Fluorescent Probe for Bioconjugation
Foreword: The Need for Precision in Biological Inquiry
In the intricate world of cellular biology and drug development, the ability to selectively illuminate and track specific biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, yet the demand for brighter, more stable, and functionally versatile probes is ever-present. This guide delves into the technical intricacies of a particularly promising scaffold: 3-ethynylimidazo[1,2-a]pyridine. Its rigid, planar structure imparts favorable photophysical properties, while the terminal alkyne functionality serves as a versatile handle for bioorthogonal "click" chemistry. Herein, we provide a comprehensive overview of its synthesis, photophysical characteristics, and a detailed protocol for its application in protein labeling, empowering researchers to harness its full potential.
The Imidazo[1,2-a]pyridine Core: A Privileged Fluorophore
The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its π-conjugated bicyclic structure gives rise to intrinsic fluorescence, typically in the blue to violet region of the electromagnetic spectrum.[3] The photophysical properties of this core can be readily tuned by introducing various substituents, making it a highly adaptable fluorophore.[3] Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups can lead to red-shifted emissions.[3]
The introduction of a 3-ethynyl group offers a unique advantage. The alkyne moiety is a bioorthogonal functional group, meaning it is largely unreactive within a biological system.[4] This chemical inertness allows for highly specific labeling of target biomolecules that have been functionalized with a complementary azide group, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
Caption: Chemical structure of this compound.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process starting from the readily available 2-aminopyridine. The key steps involve the iodination of the imidazo[1,2-a]pyridine core followed by a Sonogashira coupling reaction.
Step 1: Synthesis of 3-Iodoimidazo[1,2-a]pyridine
The first step is the formation of the imidazo[1,2-a]pyridine ring and its subsequent iodination at the C3 position. This can be accomplished using various methods, with a common approach being the reaction of 2-aminopyridine with an α-haloketone followed by iodination. A straightforward and effective method involves the use of N-iodosuccinimide (NIS) as the iodine source.[5]
Caption: Workflow for the synthesis of 3-Iodoimidazo[1,2-a]pyridine.
Step 2: Sonogashira Coupling to Yield this compound
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] In this step, the 3-iodoimidazo[1,2-a]pyridine is coupled with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[7] The trimethylsilyl (TMS) protecting group is then removed under mild basic conditions to yield the final product.[8]
Caption: Workflow for the Sonogashira coupling and deprotection.
Photophysical Properties: A Foundation for Fluorescence Applications
While specific photophysical data for the parent this compound is not extensively reported, the general properties of the imidazo[1,2-a]pyridine core provide a strong basis for its utility as a fluorescent probe.
| Property | Typical Range for Imidazo[1,2-a]pyridines | Reference |
| Absorption Maximum (λabs) | 320 - 380 nm | [3] |
| Emission Maximum (λem) | 380 - 450 nm | [3] |
| Quantum Yield (ΦF) | 0.2 - 0.8 | [3][9] |
| Fluorescence Lifetime (τ) | 1 - 5 ns | [10] |
The ethynyl group is not expected to significantly alter the core photophysical properties. However, upon "clicking" to an azide-containing molecule to form a triazole, a slight red-shift in both absorption and emission spectra can be anticipated due to the extension of the π-conjugated system. The fluorescence quantum yield and lifetime of the resulting conjugate will be influenced by the local environment of the attached biomolecule.[11]
Application in Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an ideal fluorescent reporter for labeling azide-modified biomolecules. The CuAAC reaction is highly specific, efficient, and can be performed in aqueous buffers, rendering it suitable for biological applications.[4]
Principle of CuAAC-Mediated Protein Labeling
The process involves two main stages:
-
Introduction of an Azide Handle: The target protein is first functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog or by chemically modifying the protein with an azide-bearing reagent.[12]
-
Click Reaction with this compound: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as THPTA, is often included to stabilize the copper(I) and improve reaction efficiency.[13]
Caption: General workflow for protein labeling using CuAAC.
Detailed Experimental Protocol: Labeling of an Azide-Modified Protein
This protocol provides a general procedure for the fluorescent labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a final concentration of 20 mM.
-
THPTA: Dissolve in deionized water to a final concentration of 100 mM.
-
Sodium Ascorbate: Freshly prepare a 300 mM solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to a final concentration of 1-10 µM.
-
Add the this compound stock solution to the protein solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein). Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a typical 100 µL reaction, add 5 µL of 100 mM THPTA to 1 µL of 20 mM CuSO₄.
-
Add the premixed catalyst solution to the protein-probe mixture and vortex.
-
-
Initiate the Reaction:
-
Add the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction. For a 100 µL reaction, add 1 µL. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. Gentle shaking or rotation can improve labeling efficiency.
-
-
Purification:
-
Remove the unreacted this compound and catalyst components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Confirm successful labeling by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using a gel imager.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorption maximum, ~350-370 nm for the triazole conjugate) and using the Beer-Lambert law.
-
Characterize the photophysical properties of the labeled protein, including its absorption and emission spectra, quantum yield, and fluorescence lifetime.[14]
-
Conclusion and Future Perspectives
This compound stands as a potent and versatile fluorescent probe for the targeted labeling of biomolecules. Its straightforward synthesis, favorable photophysical properties inherent to the imidazo[1,2-a]pyridine core, and the bioorthogonal reactivity of the ethynyl group make it a valuable tool for researchers in various fields. The detailed protocols provided in this guide offer a solid foundation for its successful implementation in the laboratory.
Future advancements may focus on the development of derivatives with red-shifted emission profiles to minimize autofluorescence in cellular imaging, as well as the exploration of its applications in super-resolution microscopy and as a sensor for specific biological analytes. The continued exploration of the rich chemistry of the imidazo[1,2-a]pyridine scaffold promises to yield even more powerful tools for unraveling the complexities of biological systems.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of 3-Ethynylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This guide delves into the nuanced history, discovery, and synthetic strategies surrounding a particularly significant derivative: 3-ethynylimidazo[1,2-a]pyridine. The introduction of the ethynyl group at the C-3 position opens up a gateway for further molecular elaboration through click chemistry and other alkyne-based transformations, making it a valuable building block for drug discovery and materials science. We will explore the evolution of synthetic methodologies, from early functionalizations of the imidazo[1,2-a]pyridine ring to the strategic implementation of the Sonogashira cross-coupling reaction. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed, field-proven experimental protocols and an examination of the compound's burgeoning applications.
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the 3-Ethynyl Moiety
The imidazo[1,2-a]pyridine bicycle is a fused heterocyclic system that has captured the attention of synthetic and medicinal chemists for decades. Its rigid structure and rich electronic properties make it an ideal framework for designing molecules that can interact with biological targets with high specificity. A multitude of synthetic strategies, including condensation reactions, multicomponent reactions, and oxidative coupling, have been developed to access this versatile scaffold.[1]
The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its physicochemical properties and biological activity. The C-3 position is particularly amenable to electrophilic substitution, allowing for the introduction of a wide range of substituents. Among these, the ethynyl group stands out for its unique combination of steric and electronic properties. The linear geometry of the alkyne minimizes steric hindrance, while the triple bond provides a reactive handle for a variety of chemical transformations. This makes this compound a highly versatile intermediate in the synthesis of more complex molecules.
Historical Context and the Path to Discovery
The journey to this compound is not marked by a single, isolated discovery but rather by the convergence of two key streams of chemical research: the exploration of the imidazo[1,2-a]pyridine scaffold and the development of powerful cross-coupling reactions.
The initial focus of research on imidazo[1,2-a]pyridines was on the synthesis of the core structure and the investigation of its fundamental reactivity. Early methods for functionalization at the 3-position often relied on harsh conditions and offered limited substrate scope.
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[2] The mild reaction conditions and high functional group tolerance of the Sonogashira coupling made it an ideal candidate for the late-stage functionalization of complex heterocyclic systems.
The application of the Sonogashira reaction to the synthesis of 3-alkynylimidazo[1,2-a]pyridines marked a significant breakthrough. This approach provided a direct and efficient route to this valuable class of compounds, paving the way for the exploration of their potential in various fields. The key precursor for this transformation is a halogenated imidazo[1,2-a]pyridine at the 3-position, with 3-iodoimidazo[1,2-a]pyridine being a commonly used substrate due to its higher reactivity in the palladium catalytic cycle.
Synthetic Strategy: The Sonogashira Approach
The synthesis of this compound is most effectively achieved through a two-step sequence: the iodination of the imidazo[1,2-a]pyridine core at the 3-position, followed by a Sonogashira cross-coupling reaction with a protected acetylene source, and subsequent deprotection.
Synthesis of the Precursor: 3-Iodoimidazo[1,2-a]pyridine
The regioselective iodination of imidazo[1,2-a]pyridine at the C-3 position is the critical first step. This is typically achieved using an electrophilic iodine source.
Caption: Synthetic route to 3-iodoimidazo[1,2-a]pyridine.
The Sonogashira Cross-Coupling Reaction
With the 3-iodo precursor in hand, the ethynyl group is introduced via a Sonogashira coupling. To prevent the undesired homocoupling of acetylene (Glaser coupling), a protected form of acetylene, such as ethynyltrimethylsilane (TMS-acetylene), is commonly employed. The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, in the presence of a base.
The catalytic cycle of the Sonogashira reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination steps. The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical for achieving high yields and purity.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Sonogashira couplings on similar heterocyclic systems.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Iodoimidazo[1,2-a]pyridine | >97% | Commercial Source |
| Ethynyltrimethylsilane | >98% | Commercial Source |
| Bis(triphenylphosphine)palladium(II) chloride | Synthesis Grade | Commercial Source |
| Copper(I) iodide (CuI) | >98% | Commercial Source |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial Source |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Procedure
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoimidazo[1,2-a]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-iodoimidazo[1,2-a]pyridine.
-
Stir the mixture at room temperature for 20 minutes to ensure complete dissolution and catalyst pre-activation.
-
Slowly add ethynyltrimethylsilane (1.5 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trimethylsilylethynyl)imidazo[1,2-a]pyridine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the crude 3-(trimethylsilylethynyl)imidazo[1,2-a]pyridine in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20-50% ethyl acetate in hexanes) to afford the pure this compound as a solid.
Applications in Research and Development
The this compound scaffold is a valuable building block in drug discovery, particularly in the development of anticancer agents. The ethynyl group can act as a key pharmacophoric element or as a handle for further derivatization to explore structure-activity relationships (SAR).
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. While specific data for this compound is emerging, related compounds have shown significant inhibitory activity against various cancer cell lines. The introduction of different substituents via the ethynyl handle allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity.
For instance, a related compound, 3-ethynylimidazo[1,2-b]pyridazine, is a key intermediate in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] This highlights the therapeutic potential of the ethynyl group on such nitrogen-containing heterocyclic scaffolds.
The general mechanism of action for many anticancer imidazo[1,2-a]pyridines involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.
Caption: General mechanism of action for imidazo[1,2-a]pyridine-based kinase inhibitors.
Materials Science
The rigid, planar structure and fluorescent properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for applications in materials science. The ethynyl group can be used to polymerize or to attach the scaffold to other molecular entities to create novel organic materials with interesting photophysical properties.
Conclusion
The discovery and development of synthetic routes to this compound represent a significant advancement in heterocyclic chemistry. The strategic application of the Sonogashira cross-coupling reaction has made this versatile building block readily accessible, opening up new avenues for research in medicinal chemistry and materials science. As our understanding of the biological activities and material properties of its derivatives continues to grow, this compound is poised to play an increasingly important role in the development of new therapeutics and functional materials.
References
Methodological & Application
Application Notes and Protocols: 3-Ethynylimidazo[1,2-a]pyridine for Protein Labeling and Bioconjugation
Introduction: Harnessing the Power of Bioorthogonal Chemistry
In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize proteins within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent modification of biomolecules in living systems without interfering with endogenous biochemical processes.[1][2] At the heart of these techniques lies the use of chemical reporters, small molecules bearing unique functional groups that can be incorporated into biomolecules and subsequently ligated to a probe of interest.
This guide focuses on a particularly versatile chemical reporter, 3-ethynylimidazo[1,2-a]pyridine . This molecule features a terminal alkyne group, a key player in one of the most robust and widely used bioorthogonal reactions: the azide-alkyne cycloaddition.[3] The imidazo[1,2-a]pyridine scaffold itself imparts favorable properties, including a rigid structure and potential for fluorescence, making it an attractive component for developing novel probes.[4][5][6][7][8] This document will provide a comprehensive overview of the applications of this compound in protein labeling and bioconjugation, complete with detailed protocols and technical insights to empower researchers in their scientific endeavors.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10][11][12][13] This inherent bio-compatibility, coupled with the bioorthogonal reactivity of the ethynyl group, makes this compound a compelling tool for chemical biology.
Core Principles: The Azide-Alkyne Cycloaddition
The primary utility of this compound stems from its participation in azide-alkyne cycloaddition reactions, which form a stable triazole linkage. Two main variants of this reaction are predominantly used in biological contexts: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne (like that on this compound) and an azide.[3][14] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of cycloaddition.[14][15]
Mechanism of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While extremely efficient, the use of copper has raised concerns about cytotoxicity, particularly in live-cell imaging applications.[16] However, the development of copper-chelating ligands, such as THPTA, has significantly mitigated this issue by protecting cells from copper-induced damage.[14][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic metal catalyst, the Bertozzi group developed SPAAC.[17][18] This reaction utilizes a strained cyclooctyne, which possesses a high degree of ring strain. This strain is released upon reaction with an azide, providing the necessary activation energy for the cycloaddition to occur without a catalyst.[17][18][19][]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: The catalyst-free reaction between a strained alkyne and an azide in SPAAC.
In the context of using this compound, the protein of interest would be tagged with an azide, and the imidazopyridine alkyne would be reacted with a strained cyclooctyne-containing probe (e.g., a fluorophore).
Applications and Protocols
Application 1: In Vitro Protein Bioconjugation via CuAAC
This protocol describes the general procedure for labeling a purified protein containing an azide modification with this compound.
Protocol: CuAAC Labeling of Purified Proteins
-
Protein Preparation:
-
Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.[21]
-
-
Reagent Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[21]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in water.[21]
-
Sodium Ascorbate: Prepare a freshly made 100 mM stock solution in water. This solution is prone to oxidation and should be prepared immediately before use.[21]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be adjusted as needed.
Reagent Final Concentration Volume for 100 µL Reaction Azide-modified Protein (1 mg/mL) 0.5 mg/mL 50 µL PBS (pH 7.4) - to 100 µL This compound (10 mM) 100 µM 1 µL THPTA (100 mM) 1 mM 1 µL CuSO₄ (20 mM) 200 µM 1 µL | Sodium Ascorbate (100 mM) | 2 mM | 2 µL |
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Remove unreacted small molecules using a desalting column or through protein precipitation.
-
For protein precipitation, add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes. Carefully remove the supernatant and air-dry the protein pellet.
-
Resuspend the labeled protein in a buffer of choice.
-
-
Analysis:
-
Confirm successful labeling by techniques such as SDS-PAGE with in-gel fluorescence scanning (if the imidazopyridine derivative is fluorescent) or by mass spectrometry.
-
Application 2: Live-Cell Protein Labeling
This protocol outlines the metabolic labeling of cellular proteins with an azide-containing precursor, followed by CuAAC-mediated labeling with this compound for subsequent visualization.
Protocol: Live-Cell Labeling
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing an appropriate azide-modified metabolic precursor (e.g., an azido-sugar like Ac₄ManNAz for glycan labeling, or an azido-amino acid analog for protein labeling). A typical concentration is 25-50 µM.[18]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.[16]
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove any unincorporated azide precursor.
-
-
CuAAC Labeling Reaction:
-
Prepare a fresh "click" reaction cocktail. For a 1 mL reaction:
Reagent Stock Concentration Final Concentration Volume This compound-fluorophore 10 mM in DMSO 25 µM 2.5 µL THPTA 100 mM in water 250 µM 2.5 µL CuSO₄ 20 mM in water 50 µM 2.5 µL Sodium Ascorbate 100 mM in water 2.5 mM 25 µL | PBS | - | - | to 1 mL |
-
Important: Add the reagents in the order listed, vortexing gently after each addition. Add the sodium ascorbate last, immediately before adding the cocktail to the cells.[16]
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Add fresh culture medium or a suitable imaging buffer.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Live Cell Labeling Workflow
Caption: A streamlined workflow for labeling proteins in living cells.
Application 3: Western Blot Analysis of Labeled Proteins
This protocol describes how to detect proteins labeled with this compound via Western blotting, assuming the imidazopyridine has been conjugated to a reporter tag like biotin or a fluorophore.
Protocol: Western Blot Detection
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Mix an appropriate amount of protein (typically 10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[23]
-
Primary Incubation: If a biotin tag was used, incubate the membrane with a streptavidin-HRP conjugate (for chemiluminescent detection) or a streptavidin-fluorophore conjugate (for fluorescent detection) diluted in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.[24]
-
-
Detection:
-
Chemiluminescent Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.[24] Capture the signal using an appropriate imaging system.
-
Fluorescent Detection: Directly image the membrane using a fluorescent imaging system with the appropriate excitation and emission settings for the fluorophore.
-
Data Presentation: Quantitative Considerations
| Parameter | CuAAC | SPAAC | Notes |
| Reaction Rate | Very Fast (with catalyst) | Fast (dependent on cyclooctyne) | CuAAC rates can be tuned by the choice of ligand. SPAAC rates are dependent on the specific strained alkyne used.[17][19] |
| Biocompatibility | Good (with ligands) | Excellent | The primary concern with CuAAC is copper toxicity, which is largely mitigated by chelating ligands. SPAAC is generally considered more biocompatible for in vivo applications.[16][18] |
| Reagent Concentrations | µM to low mM | µM | Lower concentrations are typically required for SPAAC due to the high reactivity of the strained alkyne. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient metabolic incorporation | Increase incubation time or concentration of the azide precursor. |
| Degraded sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate for CuAAC. | |
| Inactive catalyst | Ensure proper storage and handling of copper sulfate and ligands. | |
| High Background Signal | Non-specific binding of the probe | Increase the number and duration of wash steps. Include a blocking step for imaging fixed cells. |
| Aggregation of the probe | Centrifuge the probe solution before use to remove any aggregates. | |
| Cell Toxicity | Copper-mediated oxidative stress | Use a protective ligand like THPTA in CuAAC reactions.[16] Reduce the concentration of copper and the incubation time. |
Conclusion
This compound is a valuable and versatile tool for protein labeling and bioconjugation. Its participation in highly efficient and specific azide-alkyne cycloaddition reactions allows for the precise modification of proteins in a variety of contexts, from purified in vitro systems to complex living cells. The imidazopyridine scaffold itself offers desirable chemical properties, and its derivatives can be further functionalized to create a wide range of probes for diverse applications in chemical biology, drug discovery, and diagnostics. By understanding the principles behind CuAAC and SPAAC and following robust experimental protocols, researchers can effectively leverage the power of this compound to advance their scientific investigations.
References
- 1. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. interchim.fr [interchim.fr]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. benchchem.com [benchchem.com]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Illuminating the Cellular Landscape: A Guide to Cell Imaging with 3-Ethynylimidazo[1,2-a]pyridine-Based Probes
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing 3-Ethynylimidazo[1,2-a]pyridine-based probes in advanced cell imaging. This class of fluorophores offers a powerful tool for interrogating biological systems through the strategic implementation of bioorthogonal chemistry.
Introduction: The Power of Imidazo[1,2-a]pyridines in Bioimaging
Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and chemical biology.[1] Their rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence, often in the blue to green region of the spectrum, with favorable quantum yields.[1] The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2]
The introduction of an ethynyl group at the 3-position of the imidazo[1,2-a]pyridine core transforms this versatile fluorophore into a powerful tool for bioorthogonal labeling. The terminal alkyne serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the covalent attachment of the probe to a wide array of biological targets that have been metabolically or genetically engineered to bear an azide group.
This guide will detail the synthesis, characterization, and application of these probes, providing a framework for their successful implementation in your research.
Probe Characteristics and Design Principles
The utility of this compound probes stems from a combination of their photophysical properties and the versatility of the ethynyl handle.
Photophysical Properties
While specific data for 3-ethynyl derivatives are still emerging, the photophysical properties can be inferred from related imidazo[1,2-a]pyridine compounds.
| Property | Typical Range/Value | Significance in Cell Imaging |
| Excitation Max (λex) | ~350 - 420 nm | Enables excitation with common laser lines (e.g., 405 nm). |
| Emission Max (λem) | ~400 - 500 nm | Emission in the blue-green region of the spectrum. |
| Stokes Shift | Moderate to Large | A larger separation between excitation and emission maxima reduces spectral overlap and improves signal-to-noise. |
| Quantum Yield (ΦF) | 0.2 - 0.7 | Indicates the efficiency of photon emission after absorption. Higher values are desirable for brighter signals.[1] |
| Photostability | Moderate to High | Resistance to photobleaching is crucial for long-term imaging experiments.[3][4] |
Note: These values are estimations based on published data for other imidazo[1,2-a]pyridine derivatives and may vary depending on the specific substitution pattern and local environment.
The Strategic Role of the 3-Ethynyl Group
The terminal alkyne at the 3-position is the key to the probe's utility in bioorthogonal chemistry. It allows for a highly specific covalent reaction with azide-modified biomolecules. This "click" reaction is:
-
Bioorthogonal: The azide and alkyne groups are abiotic and do not react with native functional groups in cells, ensuring high specificity.
-
Efficient: The reaction proceeds with high yields under mild, biocompatible conditions.
-
Versatile: It can be used to label a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.
Synthesis of this compound Probes
The synthesis of this compound probes can be achieved through a multi-step process, culminating in a Sonogashira cross-coupling reaction.
General Synthetic Scheme
A common route involves the initial synthesis of a 3-halogenated imidazo[1,2-a]pyridine, which then undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne, followed by deprotection.
Caption: General synthetic workflow for this compound probes.
Protocol: Sonogashira Coupling for this compound Synthesis
This protocol provides a general method for the Sonogashira coupling step.[5][6][7]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-iodoimidazo[1,2-a]pyridine derivative in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Alkyne Addition: Add (trimethylsilyl)acetylene to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected product in THF and treat with TBAF (1M in THF) at room temperature. Monitor the reaction by TLC.
-
Final Purification: Once the deprotection is complete, quench the reaction with water and extract the product. Purify the final this compound probe by column chromatography.
Application in Cell Imaging: Bioorthogonal Labeling
The primary application of this compound probes is the fluorescent labeling of azide-modified biomolecules in living or fixed cells via CuAAC.
Experimental Workflow
Caption: Workflow for bioorthogonal labeling of cells with 3-Ethynyl-IP probes.
Protocol: Live-Cell Labeling using Copper-Catalyzed Click Chemistry
This protocol is optimized for low toxicity in live-cell applications.[2][8]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Azide-modified precursor for metabolic labeling (e.g., an azide-modified sugar, amino acid, or nucleoside)
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 250 mM in water)
-
Freshly prepared sodium ascorbate stock solution (e.g., 500 mM in water)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Phenol red-free cell culture medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified precursor for a sufficient time to allow for incorporation into the biomolecule of interest (typically 24-48 hours). The optimal concentration of the azide precursor should be determined empirically.
-
-
Cell Preparation:
-
Gently wash the cells twice with warm DPBS to remove excess unincorporated azide precursor.
-
-
Preparation of the Click Reaction Cocktail (prepare immediately before use):
-
In a microfuge tube, prepare the reaction cocktail by adding the components to DPBS in the following order. The final volume should be sufficient to cover the cells.
-
Copper-chelating ligand (e.g., THPTA) to a final concentration of 250 µM.
-
This compound probe to a final concentration of 10-50 µM.
-
CuSO₄ to a final concentration of 50 µM.
-
-
Gently mix the solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
-
Labeling Reaction:
-
Immediately add the complete click reaction cocktail to the washed cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with DPBS to remove excess reagents.
-
Replace the DPBS with fresh, phenol red-free culture medium.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue filter cube).
-
Essential Validation and Controls
To ensure the reliability of your imaging data, it is crucial to perform the following validation experiments.
Cytotoxicity Assay
Assess the toxicity of the probe and the click reaction components on your cell line.
Protocol: MTT Assay for Cytotoxicity [9]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound probe, as well as the complete click reaction cocktail. Include untreated and vehicle-only controls.
-
Incubate for the desired time (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Photostability Assessment
Determine the photostability of the probe under your specific imaging conditions.
Protocol: Measurement of Photobleaching Half-life [3][4]
-
Prepare a sample of labeled cells or a solution of the probe immobilized on a slide.
-
Using your fluorescence microscope, continuously illuminate a region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images of the ROI.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized intensity versus time and determine the time at which the intensity drops to 50% (the photobleaching half-life).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death | Copper toxicity. | Reduce the CuSO₄ concentration (10-100 µM range). Ensure a 5:1 molar ratio of ligand to copper. Minimize the incubation time (5-15 minutes).[8] |
| Low or No Signal | Inefficient azide incorporation. Poor probe permeability. Inactive click reagents. | Optimize the concentration and incubation time of the azide precursor. Use a charge-neutral probe. Prepare the sodium ascorbate solution fresh. |
| High Background | Non-specific probe binding. Autofluorescence. | Include additional wash steps. Reduce the probe concentration. Image an unlabeled control to determine the level of autofluorescence. |
Conclusion
This compound-based probes represent a promising class of fluorescent tools for cell imaging. Their favorable photophysical properties, combined with the power of bioorthogonal click chemistry, enable the specific and covalent labeling of a wide range of biomolecules in their native cellular environment. By following the protocols and guidelines outlined in this guide, researchers can effectively harness the potential of these probes to gain new insights into complex biological processes.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynylimidazo[1,2-a]pyridine
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and efficient method for forging molecular connections.[1][2] This guide offers a detailed exploration of the CuAAC reaction, specifically focusing on the use of 3-Ethynylimidazo[1,2-a]pyridine as a key building block. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in bioactive compounds. By functionalizing this core with a terminal alkyne, it becomes a versatile substrate for CuAAC, enabling rapid and modular synthesis of compound libraries for drug discovery, the development of chemical probes, and advanced bioconjugation applications.[3][4][5] This document provides an in-depth look at the reaction mechanism, practical guidance on protocol optimization, detailed step-by-step experimental procedures, and troubleshooting advice to empower researchers in their synthetic endeavors.
The Foundational Chemistry: Understanding the CuAAC Mechanism
The remarkable efficiency and regioselectivity of the CuAAC reaction stem from the catalytic action of copper(I) ions.[1] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole.[2][6] While early proposals suggested a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper acetylide intermediate as the kinetically dominant pathway.[2][7]
The Catalytic Cycle involves several key steps:
-
Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[1][8] This approach is convenient and helps prevent the premature oxidation of the Cu(I) species.[8]
-
Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne of the this compound, lowering the pKₐ of the acetylenic proton and facilitating its removal to form a copper acetylide intermediate.[1]
-
Complexation and Cyclization: The azide substrate coordinates to a second copper atom, which then delivers it to the copper acetylide. This forms a six-membered copper metallacycle.[9]
-
Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, closing the cycle.[9]
The involvement of two copper atoms is believed to be crucial for optimally activating the alkyne and coordinating the azide, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[9]
The Privileged Substrate: this compound
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that is a common feature in a wide array of pharmacologically active molecules. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent scaffold for engaging with biological targets. The introduction of a 3-ethynyl group transforms this valuable core into a powerful building block for click chemistry.
Key Attributes:
-
Bioactivity: The parent scaffold is associated with diverse biological activities, making its derivatives promising for lead discovery.
-
Synthetic Accessibility: Methods for the synthesis of 3-substituted imidazo[1,2-a]pyridines are well-established, allowing for the generation of diverse starting materials.[10][11]
-
Reactive Handle: The terminal alkyne is a stable, yet highly reactive functional group for the CuAAC reaction, enabling its conjugation to a vast array of azide-containing molecules, including small fragments, complex natural products, peptides, and fluorescent dyes.
Application Notes: Strategy and Optimization
Achieving high yields and purity in CuAAC reactions with this compound requires careful consideration of the catalyst system and reaction conditions.
Catalyst System Selection
The choice of copper source and ligand is critical and depends on the application, particularly whether it is for small molecule synthesis in organic solvents or bioconjugation in an aqueous environment.
| Component | Options & Considerations | Rationale & Expert Insights |
| Copper Source | Cu(II) Salt + Reductant: (e.g., CuSO₄ + Sodium Ascorbate)[1] | Most Common & Convenient: This system generates the active Cu(I) catalyst in situ, minimizing issues with the air sensitivity of Cu(I) salts. The ascorbate also helps suppress the primary side reaction, oxidative alkyne homocoupling (Glaser coupling).[12] |
| Cu(I) Salt: (e.g., CuI, CuBr)[13] | Faster Initiation: Can be advantageous in anhydrous organic solvents where the catalyst is soluble. Requires careful handling under an inert atmosphere (N₂ or Ar) to prevent oxidation to inactive Cu(II). | |
| Ligand | None: | Sometimes sufficient for high-concentration reactions in organic solvents, but often leads to lower yields and catalyst precipitation. |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Organic Solvents: Highly effective at stabilizing Cu(I) and accelerating the reaction. Its poor water solubility limits its use in biological applications. | |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[14] | Aqueous/Bioconjugation: Water-soluble ligand of choice. It accelerates the reaction and, crucially, protects biomolecules from damage by sequestering the copper ion and mitigating the generation of reactive oxygen species (ROS).[15][16][17] | |
| Solvent | Organic: THF, Dichloromethane, DMF, DMSO, t-BuOH/H₂O | The choice depends on the solubility of the azide and alkyne substrates. A mixture of t-butanol and water is a highly versatile system that can solubilize a wide range of reactants. |
| Aqueous: Buffers (e.g., PBS, HEPES) | Essential for bioconjugation. The reaction is often accelerated in water.[9] Ensure the pH is maintained between 4 and 12 for optimal results.[9] |
General Experimental Workflow
A successful CuAAC experiment follows a logical progression from setup to isolation. The key is to ensure all components are present in the correct order to facilitate efficient catalysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized).2. Poor solubility of reactants.3. Impure starting materials (e.g., catalyst poisons like thiols). | 1. Use freshly prepared sodium ascorbate solution. Deoxygenate the solvent by bubbling with N₂ or Ar, especially for sensitive reactions.[12]2. Change solvent system (e.g., add co-solvents like DMSO or DMF).3. Purify starting materials. For bioconjugation, ensure thiol-containing buffers are avoided.[6] |
| Alkyne Dimer (Glaser Coupling) Side Product | Presence of oxygen leading to oxidative homocoupling of the alkyne. | 1. Thoroughly deoxygenate the reaction mixture before adding the catalyst.[12]2. Use a slight excess of sodium ascorbate to maintain a reducing environment.[9][12]3. Use an accelerating ligand (THPTA, TBTA) to ensure the CuAAC reaction outcompetes the dimerization.[12] |
| Difficulty in Purification | 1. Product is contaminated with copper.2. Unreacted starting materials are difficult to separate from the product. | 1. During aqueous work-up, wash the organic layer with a solution of EDTA to chelate and remove residual copper ions.[18]2. Use a slight excess (1.1-1.2 eq.) of one reagent to drive the reaction to completion, simplifying purification. Optimize chromatography conditions. |
| Damage to Biomolecules (Bioconjugation) | Generation of Reactive Oxygen Species (ROS) by the Cu/ascorbate system. | 1. Use a protective, accelerating ligand like THPTA.[14][15]2. Keep reaction times to the minimum required for completion.3. Work under anaerobic conditions if possible.[12] |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle organic azides with care as they can be energetic compounds.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a typical reaction between this compound and benzyl azide.
Materials:
-
This compound (1.0 eq.)
-
Benzyl Azide (1.1 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq., 5 mol%)
-
Sodium Ascorbate (0.10 eq., 10 mol%)
-
Solvent: tert-Butanol/Water (1:1 mixture)
-
Dichloromethane (DCM) and Saturated aqueous EDTA solution for work-up.
Procedure:
-
To a round-bottom flask, add this compound (e.g., 142 mg, 1.0 mmol) and benzyl azide (e.g., 146 mg, 1.1 mmol).
-
Add the t-BuOH/H₂O (1:1) solvent system (e.g., 10 mL) and stir until all solids are dissolved.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 20 mg, 0.1 mmol in 1 mL H₂O).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol in 1 mL H₂O).
-
Add the CuSO₄ solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The reaction mixture may change color.
-
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA (2 x 20 mL) to remove copper salts, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(benzyl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol outlines the labeling of a peptide containing an azido-lysine residue with this compound, which could act as a fluorescent probe or a scaffold for further modification.
Materials:
-
Azide-modified peptide (1.0 eq., e.g., 1 mg in solution)
-
This compound (10-20 eq. from a 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (5 eq. from a 20 mM stock in water)
-
THPTA ligand (25 eq. from a 50 mM stock in water)[19]
-
Sodium Ascorbate (50 eq. from a freshly prepared 100 mM stock in water)[14]
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified peptide in PBS buffer to a final concentration of ~1-2 mg/mL.
-
Prepare the catalyst premix: In a separate tube, combine the required volume of the 50 mM THPTA stock solution with the 20 mM CuSO₄ stock solution. Mix gently and let it stand for 1-2 minutes. This ensures the copper is fully chelated by the ligand.
-
Add the this compound stock solution to the peptide solution.
-
Add the CuSO₄/THPTA premix to the peptide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix by inverting the tube. Do not vortex vigorously, as this can denature proteins.[14]
-
Allow the reaction to proceed at room temperature for 1 hour. Protect from light if the imidazopyridine moiety is to be used as a fluorophore.
-
Purify the labeled peptide from excess reagents and copper using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or a desalting spin column.
-
Analyze the product by LC-MS or MALDI-TOF to confirm successful conjugation.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. jenabioscience.com [jenabioscience.com]
Application Note & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Positioning 3-Ethynylimidazo[1,2-a]pyridine in Click Chemistry
The advent of "click chemistry" has revolutionized the way molecules are connected, providing a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for bioconjugation, drug discovery, and materials science.[2][3] It is crucial, however, to distinguish between the two primary forms of this reaction:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne. The inherent ring strain of the alkyne eliminates the need for a catalyst, making it exceptionally useful for applications in living systems.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide, and its efficiency relies on a copper(I) catalyst.[4] The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole product.[5][6]
This compound , as a terminal alkyne, is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It is not suitable for SPAAC, which requires a strained, cyclic alkyne. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[7][8][9] Its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8][10]
Furthermore, the imidazo[1,2-a]pyridine scaffold and its resulting triazole conjugates often exhibit intrinsic fluorescent properties.[11][12][13][14] This opens exciting possibilities for using this compound to create "turn-on" fluorescent probes or to label biomolecules for imaging applications without the need for a separate fluorophore.[11][12]
This guide provides a detailed technical overview and actionable protocols for utilizing this compound in CuAAC reactions for both small molecule synthesis and advanced bioconjugation.
Principle of the Reaction: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures high efficiency and regioselectivity.[1] While several mechanistic nuances involving mono- and dicopper species have been elucidated, a generally accepted pathway provides a clear framework for understanding the reaction.[15][16]
The process begins with the in situ reduction of a Copper(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate, to generate the active Copper(I) catalyst. The Cu(I) species is prone to oxidation and disproportionation, making the use of a stabilizing ligand essential for robust and reproducible results.[17]
The key steps are:
-
Copper-Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper(I)-acetylide intermediate.[1][4]
-
Azide Coordination: The azide substrate coordinates to the copper center.
-
Cycloaddition: A stepwise process forms a six-membered copper(III)-containing intermediate.[1]
-
Reductive Elimination & Protonolysis: This intermediate undergoes reductive elimination to yield the stable 1,4-disubstituted triazole ring, regenerating the Cu(I) catalyst for the next cycle.[1]
Core Experimental Protocols
Protocol for Small Molecule Conjugation
This protocol is designed for coupling this compound with a small organic azide in a laboratory setting.
Materials:
-
This compound
-
Azide-functionalized small molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A mixture such as 1:1 t-BuOH/H₂O or DMF/H₂O is common.
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized small molecule (1.0-1.2 eq) in the chosen solvent system.
-
Catalyst Addition: Add CuSO₄·5H₂O (0.01-0.1 eq, from a freshly prepared aqueous stock solution).
-
Initiation: Add sodium ascorbate (0.1-0.5 eq, from a freshly prepared aqueous stock solution). The reaction is often initiated by the addition of the ascorbate.[17]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol for Bioconjugation to an Azide-Modified Protein
This protocol outlines the labeling of a protein that has been previously modified to contain an azide functional group. The key is to protect the protein from potential damage by copper-generated reactive oxygen species.[18]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.8). Avoid Tris buffers, which can chelate copper.[19][20]
-
This compound (stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (aqueous stock solution)
-
Sodium Ascorbate (freshly prepared aqueous stock solution)
-
Copper-stabilizing ligand, e.g., THPTA or BTTAA (aqueous stock solution).[21]
-
(Optional) Aminoguanidine to protect sensitive residues like arginine.[1]
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration).[1]
Procedure:
-
Reagent Premix: In a microcentrifuge tube, prepare the catalyst premix. Add the ligand (e.g., THPTA) to buffer first, followed by the CuSO₄ solution. A typical final concentration for the reaction is 250-500 µM ligand and 50-100 µM CuSO₄. A 5:1 ligand-to-copper ratio is often recommended.[19][22]
-
Protein and Alkyne: In a separate tube, combine the azide-modified protein solution (final concentration typically 1-10 mg/mL) with the this compound solution. A 10-20 fold molar excess of the alkyne over the protein is common.[1]
-
Initiation: Add the catalyst premix to the protein/alkyne solution. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[23] Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the imidazopyridine conjugate is expected to be fluorescent.
-
Purification: Remove excess reagents, copper, and ligand from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or a spin filtration device with an appropriate molecular weight cutoff.[1]
-
Characterization: Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy, and/or mass spectrometry.
Quantitative Data & Optimization
For successful and reproducible results, careful consideration of reagent concentrations is paramount. The following table provides starting points for optimization.
| Parameter | Small Molecule Synthesis | Protein Bioconjugation | Rationale & Causality |
| Alkyne:Azide Ratio | 1:1.2 | 10-50:1 (Alkyne:Protein) | In bioconjugation, a higher excess of the small molecule alkyne drives the reaction to completion for the precious protein substrate. |
| Cu(II) Source | 1-10 mol% | 50-250 µM | Catalytic amounts are sufficient for small molecules. For biomolecules, higher concentrations (~250 µM) often yield maximal rates.[20] |
| Reducing Agent | 10-50 mol% | 1-5 mM (10-20x over Cu) | A stoichiometric excess of ascorbate is needed to maintain the copper in the active Cu(I) state against dissolved oxygen.[24] |
| Ligand:Copper Ratio | Not always required | 5:1 | The ligand is critical to stabilize Cu(I), accelerate the reaction, and protect the biomolecule from oxidative damage.[19][22] |
| Reaction Time | 1-4 hours | 1-16 hours | Bioconjugations are often run longer at lower temperatures (4°C) to preserve protein integrity. |
| Solvent | t-BuOH/H₂O, DMF | Aqueous Buffer (PBS, HEPES) | Bioconjugations require aqueous, buffered conditions to maintain protein structure and function. Co-solvents like DMSO should be <10%.[19] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during CuAAC reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II) by oxygen.[19] | Ensure the sodium ascorbate solution is freshly prepared. Degas buffer solutions before use. Consider working in a glovebox for highly sensitive reactions.[19] |
| Poor Reagent Quality: Degradation of azide or alkyne starting material. | Verify the purity of starting materials via NMR or MS. Store azides appropriately, as small molecule azides can be unstable.[19] | |
| Inhibitory Buffer Components: Buffers like Tris or high concentrations (>0.2 M) of chloride can chelate the copper catalyst.[19][20] | Switch to a non-coordinating buffer such as HEPES or phosphate buffer.[20] | |
| Side Reactions | Alkyne Homocoupling (Glaser Coupling): Oxidative coupling of the terminal alkyne.[19] | This is also caused by oxygen. Ensure sufficient reducing agent (ascorbate) and ligand are present to protect the Cu(I) and the alkyne. |
| Protein Precipitation | Protein Denaturation: Copper toxicity or aggregation. | Ensure an adequate ligand-to-copper ratio (at least 5:1).[19] Perform the reaction at a lower temperature (4°C). Check protein stability in the presence of the required concentration of any organic co-solvent (e.g., DMSO). |
| Inconsistent Results | Variability in Reagent Preparation: Age of stock solutions, particularly sodium ascorbate. | Always use a freshly prepared solution of sodium ascorbate.[19] Prepare catalyst premixes consistently and add reagents in the same order for each experiment.[25] |
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bioclone.net [bioclone.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 11. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. broadpharm.com [broadpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: A Novel Bioorthogonal Handle for Mass Spectrometry-Based Proteomics: Labeling of Peptides with 3-Ethynylimidazo[1,2-a]pyridine
Authored by: Senior Application Scientist
Introduction
In the landscape of modern proteomics and drug development, the precise analysis of peptides and proteins by mass spectrometry (MS) is paramount. Chemical labeling of peptides with bioorthogonal handles has emerged as a powerful strategy to enhance detection, enable quantification, and facilitate the study of complex biological systems. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and efficient method for conjugating a reporter tag to a peptide of interest.[1][2] This is typically achieved by introducing an alkyne or azide moiety into the peptide, which then serves as a handle for reaction with a complementary tag.
This application note introduces a novel labeling reagent, 3-Ethynylimidazo[1,2-a]pyridine , for the functionalization of azide-modified peptides. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and unique photophysical properties.[3][4] By functionalizing this scaffold with a reactive ethynyl group, we present a versatile tool for peptide analysis. The inherent fluorescence of the imidazo[1,2-a]pyridine core offers the potential for dual-mode detection—fluorescence imaging and mass spectrometry—from a single label.[5][6] Furthermore, the stable, nitrogen-rich heterocyclic structure is anticipated to provide a unique and stable signature in tandem mass spectrometry (MS/MS), potentially enabling novel reporter ion strategies for quantitative proteomics.[7][8]
These notes provide a comprehensive guide for researchers, covering the synthesis of the labeling reagent, detailed protocols for peptide labeling, and a discussion of the potential applications and advantages of this innovative approach.
I. Synthesis of the Labeling Reagent: this compound
The synthesis of this compound can be efficiently achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The proposed synthetic route involves the iodination of the imidazo[1,2-a]pyridine core at the C-3 position, followed by coupling with a protected alkyne, and subsequent deprotection.
Step 1: Iodination of Imidazo[1,2-a]pyridine
The C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack, making direct iodination a feasible strategy.[10]
-
Reaction: Imidazo[1,2-a]pyridine is reacted with an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile.
-
Rationale: This reaction provides the necessary 3-iodoimidazo[1,2-a]pyridine precursor for the subsequent cross-coupling reaction.[10]
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The 3-iodoimidazo[1,2-a]pyridine is then coupled with trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[11]
-
Reaction: The coupling is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (TEA).[11]
-
Rationale: This step introduces the ethynyl moiety at the C-3 position. The TMS protecting group is crucial for a clean and high-yielding reaction.
Step 3: Deprotection of the Trimethylsilyl (TMS) Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne.
-
Reaction: Deprotection can be achieved under mild basic conditions, for example, using potassium carbonate in methanol.[12][13]
-
Rationale: This unmasks the reactive terminal alkyne, making the this compound reagent ready for click chemistry.
Figure 1. Proposed synthetic workflow for this compound.
II. Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized this compound can be conjugated to peptides containing an azide functionality. This is typically achieved by incorporating an azide-bearing unnatural amino acid (e.g., azidohomoalanine) into the peptide sequence during solid-phase peptide synthesis (SPPS).
Principle of the Method
The CuAAC reaction involves the formation of a stable triazole ring by covalently linking the terminal alkyne of the labeling reagent with the azide group on the peptide.[14] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15]
Figure 2. Principle of CuAAC for peptide labeling.
Experimental Protocol: Labeling of an Azide-Modified Peptide
This protocol provides a general guideline for the labeling of an azide-containing peptide with this compound. Optimization may be required depending on the specific peptide sequence and its solubility.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4
-
Solvents: Dimethyl sulfoxide (DMSO), Deionized water
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Stock Solutions:
| Reagent | Concentration | Solvent |
| Azide-Modified Peptide | 1 mM | Deionized Water/Buffer |
| This compound | 10 mM | DMSO |
| Copper(II) Sulfate | 20 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water (prepare fresh) |
| THPTA Ligand | 50 mM | Deionized Water |
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified peptide solution (to a final concentration of 100 µM)
-
This compound stock solution (to a final concentration of 200 µM, 2-fold molar excess)
-
THPTA ligand stock solution (to a final concentration of 500 µM)
-
Copper(II) sulfate stock solution (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Vortex the mixture gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Purification: Purify the labeled peptide from excess reagents and catalyst using RP-HPLC. Monitor the elution profile by absorbance at 280 nm and at the specific absorbance maximum of the imidazo[1,2-a]pyridine core (typically in the UV range). Collect the fractions corresponding to the labeled peptide.
-
Verification: Confirm the successful labeling and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
III. Potential Advantages and Applications
The use of this compound as a labeling reagent offers several potential advantages for mass spectrometry-based applications.
Dual-Mode Detection: Fluorescence and Mass Spectrometry
Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties.[3][16] The introduction of a substituent at the C-3 position can further modulate these properties.[5][6] This intrinsic fluorescence provides an opportunity for orthogonal detection. Labeled peptides can be visualized by fluorescence microscopy or quantified by spectrofluorometry, and subsequently analyzed by mass spectrometry. This dual-mode capability is particularly advantageous in cellular imaging studies followed by proteomic analysis.[17][18]
Unique Fragmentation Pattern and Reporter Ion Potential
The stable heterocyclic core of the imidazo[1,2-a]pyridine label is expected to generate a characteristic fragmentation pattern in MS/MS analysis. This can aid in the confident identification of labeled peptides. More significantly, this scaffold is amenable to isotopic labeling (e.g., with ¹³C or ¹⁵N) during its synthesis. This would allow for the creation of a set of isobaric mass tags. Upon fragmentation in the mass spectrometer, these tags would release reporter ions of different masses, enabling multiplexed quantitative proteomics experiments, similar to well-established technologies like iTRAQ and TMT.[8][19] The unique structure of the imidazo[1,2-a]pyridine reporter ion could offer a distinct region in the low mass range of the MS/MS spectrum for quantification.
Figure 3. Mass spectrometry advantages of the Imidazo[1,2-a]pyridine label.
Applications in Drug Development and Chemical Biology
-
Target Engagement Studies: Labeled peptides can be used as probes to study the interaction with their protein targets.
-
Pharmacokinetic Analysis: The enhanced MS signal and potential for fluorescence tracking can aid in monitoring the distribution and clearance of peptide-based drug candidates.
-
Activity-Based Protein Profiling (ABPP): An azide-modified activity-based probe can be reacted with the this compound tag for subsequent analysis.
IV. Conclusion
The novel labeling reagent, this compound, presents a promising new tool for the mass spectrometric analysis of peptides. Its straightforward synthesis, efficient conjugation via click chemistry, and the unique properties of the imidazo[1,2-a]pyridine core offer exciting possibilities for advancing proteomic and drug discovery research. The intrinsic fluorescence and the potential for developing novel isobaric mass tags for quantitative proteomics are particularly noteworthy advantages. The protocols and information provided herein serve as a comprehensive starting point for researchers to explore the utility of this versatile labeling strategy.
V. References
-
Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A mild and efficient method for the deprotection of trimethyl silyl alkynes. ChemSpider Synthetic Pages.
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
-
Frost, J. R., Jacob, R. S., & Clemmer, D. E. (2015). Generation of Multiple Reporter Ions from a Single Isobaric Reagent Increases Multiplexing Capacity for Quantitative Proteomics. Analytical chemistry, 87(24), 12057–12064.
-
Guzmán, J. D., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83.
-
Guzmán, J. D., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 83.
-
How to clean-up peptides labelled using click chemistry? (2021). ResearchGate.
-
I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C C Bond Cleavage. (2019). ACS Publications.
-
Life Tein. (n.d.). Fluorescence and Dye Labeling Peptides.
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr.
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
-
Labeling Peptides with an Ethynyl Group for Structural Analysis via Click Chemistry. (n.d.). Benchchem.
-
Gadaginamath, G. S., et al. (1999). Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. Journal of the Brazilian Chemical Society, 10(3), 223-228.
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science.
-
Meldal, M., & Tornøe, C. W. (2008). Click chemistry in peptide-based drug design. Peptide Science, 90(4), 591-602.
-
Modern mass spectrometry is one of the most frequently used methods of quantitative proteomics. (2019). MDPI.
-
Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene without a Copper(I) Cocatalyst. (2001). MDPI.
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
-
preventing TMS alkyne deprotecting in reaction. (2025). Reddit.
-
Guillonneau, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(21), 6972-6979.
-
Reporter ion quantification. (n.d.). Thermo Fisher Scientific.
-
Bachem. (2020). Peptide Click Chemistry Explained.
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in peptide science, 76, 18.4.1-18.4.17.
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Bentham Science.
-
AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
-
BOC Sciences. (n.d.). Fluorescent Dyes for Peptide Labeling.
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
-
McAlister, G. C., et al. (2012). Increasing the multiplexing capacity of TMT using reporter ion isotopologues with isobaric masses. Analytical chemistry, 84(17), 7469–7478.
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). Taylor & Francis Online.
-
Reddit. (2025). preventing TMS alkyne deprotecting in reaction.
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(11), 18456-18475.
-
Bachem. (2020). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2021). ACS Omega, 6(45), 30459-30471.
-
LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides.
-
Biocompare. (2016). Fluorescent Peptides: Valuable Tools for Medical Research.
-
Quantitative Proteomics and Omics Data Analysis – Holger Kramer. (2022). YouTube.
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015). ResearchGate.
-
Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. (n.d.). Benchchem.
-
Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters. (2017). Semantic Scholar.
-
Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. (2025). ResearchGate.
-
Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. (n.d.). ResearchGate.
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. (2023). Nature Communications, 14(1), 1-13.
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules, 26(22), 6982.
-
Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris.
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate.
-
Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene without a Copper(I) Cocatalyst. (2001). MDPI.
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
-
Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (2025). ResearchGate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Multiple Reporter Ions from a Single Isobaric Reagent Increases Multiplexing Capacity for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical documentation [docs.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.org [mdpi.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. jpt.com [jpt.com]
- 15. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 18. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Ethynylimidazo[1,2-a]pyridine Derivatives in Drug Discovery
Introduction: The Strategic Importance of the 3-Ethynylimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of an ethynyl group at the 3-position of this scaffold offers a powerful tool for drug discovery. The triple bond can act as a rigid linker to explore deeper into protein binding pockets, serve as a reactive handle for bio-orthogonal chemistry, or engage in specific non-covalent interactions with target proteins, such as kinases. This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound derivatives, with a focus on their role as kinase inhibitors in cancer therapy.
Synthetic Strategy: A Two-Step Approach to 3-Ethynylimidazo[1,2-a]pyridines
The most efficient and versatile method for the synthesis of 3-ethynylimidazo[1,2-a]pyridines involves a two-step sequence: the iodination of the imidazo[1,2-a]pyridine core at the 3-position, followed by a Sonogashira cross-coupling reaction with a protected or terminal alkyne. This approach allows for late-stage diversification and the introduction of a wide range of ethynyl substituents.
Part 1: Synthesis of the 3-Iodoimidazo[1,2-a]pyridine Precursor
The synthesis of the 3-iodoimidazo[1,2-a]pyridine precursor is a critical first step. A common and effective method involves the electrophilic iodination of a pre-formed imidazo[1,2-a]pyridine.
Protocol 1: Iodination of 2-Methylimidazo[1,2-a]pyridine
This protocol describes the iodination of 2-methylimidazo[1,2-a]pyridine as a representative example.
Materials:
-
2-Methylimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-iodo-2-methylimidazo[1,2-a]pyridine.
Part 2: Sonogashira Cross-Coupling for the Introduction of the Ethynyl Moiety
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. In this context, it is employed to couple the 3-iodoimidazo[1,2-a]pyridine precursor with a suitable alkyne. To avoid undesired side reactions, a protected alkyne such as (trimethylsilyl)acetylene is often used, followed by a deprotection step.
Protocol 2: Sonogashira Coupling of 3-Iodo-2-methylimidazo[1,2-a]pyridine with (Trimethylsilyl)acetylene
Materials:
-
3-Iodo-2-methylimidazo[1,2-a]pyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Celite
Step-by-Step Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous tetrahydrofuran and anhydrous triethylamine.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-methyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.
Protocol 3: Deprotection of the Trimethylsilyl Group
A mild and efficient method for the deprotection of the trimethylsilyl group is crucial to obtain the final terminal alkyne.
Materials:
-
2-Methyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
Step-by-Step Procedure:
-
Dissolve the silylated compound (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the desired 3-ethynyl-2-methylimidazo[1,2-a]pyridine.
Characterization of a Representative Derivative: 2-Methyl-3-ethynylimidazo[1,2-a]pyridine
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0 (d, 1H, H-5), ~7.5 (d, 1H, H-8), ~7.1 (t, 1H, H-7), ~6.7 (t, 1H, H-6), ~3.2 (s, 1H, ethynyl-H), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C-8a), ~140 (C-2), ~125 (C-5), ~123 (C-7), ~117 (C-8), ~112 (C-6), ~105 (C-3), ~85 (alkyne C), ~75 (alkyne CH), ~16 (CH₃) |
| HRMS (ESI) | Calculated for C₁₀H₉N₂ [M+H]⁺, found value should be within ± 5 ppm. |
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The this compound scaffold is a promising pharmacophore for the development of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][4][5] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[6][7][8] The ethynyl group at the 3-position can be strategically utilized to enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.
A library of this compound derivatives can be synthesized and screened for their inhibitory activity against a panel of kinases. Promising lead compounds can then be further evaluated for their anti-proliferative effects in cancer cell lines. Mechanistic studies, such as Western blot analysis, can be employed to confirm the on-target activity by assessing the phosphorylation status of downstream effectors in the PI3K/Akt/mTOR pathway. For instance, a potent inhibitor would be expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[4]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflows
Figure 2: Overall workflow for the synthesis of 3-ethynyl-2-methylimidazo[1,2-a]pyridine.
Conclusion
The synthetic protocols outlined in this application note provide a robust and adaptable framework for the generation of diverse libraries of this compound derivatives. The strategic placement of the ethynyl group at the 3-position offers significant potential for enhancing the pharmacological properties of this privileged scaffold, particularly in the context of kinase inhibition. The detailed methodologies and the discussion of their application in targeting the PI3K/Akt/mTOR pathway are intended to empower researchers in their drug discovery efforts to develop novel and effective therapeutics.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Harnessing 3-Ethynylimidazo[1,2-a]pyridine for High-Fidelity Live Cell Imaging via Bioorthogonal Chemistry
Introduction: Beyond the Limits of Conventional Live Cell Imaging
Live cell imaging is a cornerstone of modern cell biology and drug development, offering a window into the dynamic processes that govern cellular function. However, traditional methods, such as fluorescent protein fusions, can suffer from limitations including steric hindrance from large protein tags and the inability to track specific subpopulations of biomolecules, such as newly synthesized proteins or post-translationally modified species. Bioorthogonal chemistry provides a powerful solution, enabling the labeling of biomolecules in their native environment with minimal perturbation.[1][2]
This guide details the application of 3-ethynylimidazo[1,2-a]pyridine , a versatile molecular probe, for live cell imaging. This molecule uniquely combines two powerful features:
-
An imidazo[1,2-a]pyridine core , a "privileged" heterocyclic scaffold known for its intrinsic fluorescence and utility in medicinal chemistry.[3][4] Derivatives of this core can be engineered to create probes with a range of photophysical properties.[5][6][7]
-
A terminal ethynyl (alkyne) group , which serves as a small, bioorthogonal chemical handle.[1] This group is inert within the cellular milieu but reacts with exceptional specificity with an azide partner via azide-alkyne cycloaddition, a reaction popularly known as "click chemistry."[8]
By leveraging these features, researchers can achieve highly specific, covalent labeling of target biomolecules in living cells, unlocking new possibilities for studying cellular dynamics with high spatiotemporal resolution.
The Principle: Bioorthogonal "Click" Chemistry in a Cellular Context
Bioorthogonal reactions occur within living systems without interfering with endogenous biochemical processes.[1] The most prominent of these is the azide-alkyne cycloaddition, which exists in two primary forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The general experimental workflow for bioorthogonal labeling is a two-step process, as illustrated below.
Caption: High-level workflow for bioorthogonal labeling in live cells.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for click chemistry due to its exceptionally fast reaction kinetics and high efficiency.[8] It involves the reaction of a terminal alkyne (like the ethynyl group on our probe) with an azide in the presence of a Cu(I) catalyst.[9] While highly effective, the potential for copper-induced cytotoxicity is a critical consideration for live-cell applications.[10] This challenge is mitigated by using specialized copper-chelating ligands, such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA), which accelerate the reaction and protect cells from oxidative damage.[9][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent copper toxicity entirely, the SPAAC or "copper-free" click chemistry was developed.[12][] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain provides the necessary activation energy for the cycloaddition to proceed rapidly without a catalyst, making it highly biocompatible for live-cell and in-vivo studies.[14][15] While this compound is a terminal alkyne suited for CuAAC, understanding SPAAC is crucial as it represents the primary alternative for sensitive or long-term imaging experiments.
Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Reagent | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Required: Cu(I) | None: Catalyst-free |
| Reaction Speed | Very fast (seconds to minutes) | Fast, but generally slower than CuAAC |
| Biocompatibility | Moderate; potential cytotoxicity from copper catalyst.[8][10] | Excellent; widely used in live cells and in vivo.[12][14] |
| Probe Size | Smaller alkyne handle, less perturbative.[1] | Larger, bulkier alkyne handle. |
| Primary Application | Fixed cells, cell surface labeling, controlled live-cell experiments. | Long-term live-cell imaging, in vivo studies. |
Protocol: Visualizing Nascent Proteomes in Live Mammalian Cells
This protocol provides a step-by-step method for labeling and imaging newly synthesized proteins in live cells. The workflow involves metabolically incorporating an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into nascent polypeptide chains, followed by CuAAC ligation with a fluorescent this compound probe.
Materials and Reagents
-
Cells: Mammalian cell line of choice (e.g., HeLa, U2OS, A549).
-
Culture Medium: Standard growth medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.
-
Methionine-free Medium: DMEM or RPMI-1640 lacking L-methionine.
-
Metabolic Reporter: L-Azidohomoalanine (AHA).
-
Labeling Probe: Fluorophore-conjugated this compound.
-
CuAAC Reagents:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O).
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in H₂O).
-
Sodium Ascorbate stock solution (e.g., 1 M in H₂O, freshly prepared).
-
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging Medium: Opti-MEM or other suitable low-background imaging medium.
Experimental Workflow Diagram
Caption: Step-by-step workflow for nascent protein labeling via CuAAC.
Step-by-Step Methodology
I. Metabolic Labeling with AHA
-
Cell Culture: Seed your cells of interest onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Methionine Starvation (Causality: This step depletes the intracellular pool of methionine, increasing the subsequent incorporation efficiency of its analog, AHA). Gently aspirate the growth medium and wash the cells once with warm PBS. Add pre-warmed methionine-free medium and incubate for 45-60 minutes at 37°C.
-
AHA Incorporation: Prepare methionine-free medium supplemented with the desired final concentration of AHA (typically 25-50 µM). Remove the starvation medium and add the AHA-containing medium. Incubate for 2-6 hours, depending on the desired labeling window for protein synthesis.
-
Wash: Aspirate the AHA medium and wash the cells three times with warm PBS to remove any unincorporated AHA.
II. Copper-Catalyzed Click Reaction (CuAAC)
-
Critical Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. It is unstable in solution, so it must be added to the reaction cocktail immediately before it is applied to the cells.
-
Prepare the Premix: In a microcentrifuge tube, prepare the "Click Premix" for your desired final volume. For a final volume of 1 mL, combine:
-
Copper(II) Sulfate: 2 µL of 50 mM stock (Final conc: 100 µM)
-
THPTA Ligand: 2 µL of 100 mM stock (Final conc: 200 µM)
-
Alkyne Probe: Add to desired final concentration (e.g., 1-10 µM).
-
Imaging Medium (e.g., Opti-MEM): Add up to 990 µL.
-
Vortex briefly to mix.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 1 M Sodium Ascorbate to the 990 µL of Click Premix (Final conc: 10 mM). Immediately vortex and add the complete reaction cocktail to the washed cells from step I.4.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the reaction cocktail and wash the cells three times with warm PBS.
-
Imaging: Add fresh, pre-warmed imaging medium to the dish. The cells are now ready for visualization by fluorescence microscopy.
Essential Controls and Validation
To ensure the specificity of the fluorescent signal, the following controls are mandatory for every experiment.
-
No-Azide Control: Cells are subjected to the entire protocol (including starvation) but are not incubated with AHA. They are then treated with the full CuAAC reaction cocktail. This control validates that the alkyne probe does not non-specifically bind to cellular components. Expected result: No fluorescence signal.
-
No-Alkyne Control: Cells are metabolically labeled with AHA but are incubated with a reaction cocktail that omits the this compound probe. This control confirms that the AHA itself is not fluorescent. Expected result: No fluorescence signal.
-
Toxicity Control: A parallel plate of cells is treated with the full CuAAC reaction cocktail. Cell viability and morphology should be assessed post-reaction to ensure the labeling conditions are not overtly toxic.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | 1. Inefficient AHA incorporation. 2. Degraded sodium ascorbate. 3. Insufficient probe concentration or incubation time. | 1. Increase AHA incubation time or concentration. Ensure methionine starvation step is performed. 2. Always use a freshly prepared solution of sodium ascorbate. 3. Titrate the alkyne probe concentration (1-20 µM range) and increase click reaction time (up to 60 min). |
| High Background | 1. Incomplete removal of unincorporated AHA or alkyne probe. 2. Probe is "sticky" and binds non-specifically. | 1. Increase the number and duration of wash steps after both metabolic labeling and the click reaction. 2. Decrease probe concentration. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the final wash steps. |
| Cell Death/Distress | 1. Copper toxicity. 2. Prolonged incubation in nutrient-deprived medium. | 1. Decrease the concentration of CuSO₄ (e.g., to 50 µM) while maintaining a ligand:copper ratio of at least 2:1. Reduce click reaction time. 2. Reduce starvation and/or AHA incubation times. Ensure all media and buffers are at physiological pH and temperature. |
Conclusion
This compound and its derivatives represent a powerful class of chemical tools for advanced cellular imaging. When combined with bioorthogonal metabolic labeling, this approach enables the specific and covalent tagging of biomolecules in living cells with high fidelity. The CuAAC protocol described herein provides a robust framework for investigating dynamic processes like protein synthesis. By carefully implementing the described methods and essential controls, researchers can confidently generate high-quality imaging data to advance our understanding of cell biology and accelerate drug discovery.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 3-Ethynylimidazo[1,2-a]pyridine
Welcome to the technical support hub for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for researchers working with 3-ethynylimidazo[1,2-a]pyridine and its derivatives. This guide provides in-depth troubleshooting, optimization strategies, and detailed protocols to ensure the success of your conjugation experiments. The unique electronic and coordinating properties of the imidazo[1,2-a]pyridine scaffold require special consideration, which will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing low or no yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state, especially if oxygen is present. It can also disproportionate into Cu(0) and Cu(II).[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can halt the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can drastically lower reaction efficiency.[1][2]
-
Catalyst Poisoning: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can chelate the copper catalyst, potentially hindering its catalytic activity.[3]
-
Low Reactant Concentration: For the reaction to proceed efficiently, reactant concentrations should generally be above 10 µM.[1]
Q2: What is the best copper source and how do I keep it in the active Cu(I) state?
The most convenient and common method is the in-situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[4]
Key Strategies to Maintain Active Cu(I):
-
Use a Reducing Agent: Sodium ascorbate is the most popular choice. It is crucial to use a freshly prepared solution, as it can degrade over time.[1][5][6]
-
Use a Stabilizing Ligand: Ligands are critical. They protect the Cu(I) from oxidation and disproportionation, increase its solubility, and accelerate the reaction rate.[1][7] For N-heterocyclic substrates, a ligand is especially important to prevent catalyst sequestration. Tris(triazolylmethyl)amine variants like THPTA or TBTA are excellent choices.[8][9][10] A ligand-to-copper ratio of 5:1 is often recommended.[1][6]
-
Deoxygenate the Reaction: Before adding the catalyst, thoroughly purge all solvents with an inert gas like argon or nitrogen. Performing the reaction in a glovebox provides the best protection against oxygen.[1][8]
Q3: What are the most common side reactions I should be aware of?
The primary side reaction to watch for is the Glaser coupling , which is the oxidative homocoupling of your this compound to form a diyne byproduct.[1][8] This process is promoted by oxygen and consumes your starting material.[1] To minimize it, ensure thorough deoxygenation and use an adequate concentration of a reducing agent like sodium ascorbate.[1][8]
Q4: How do I remove the copper catalyst from my final product after the reaction?
Residual copper can be problematic, especially for biological applications. The triazole product itself can chelate copper, making removal challenging.[11]
-
Aqueous EDTA Wash: For organic-soluble products, washing with an aqueous solution of Ethylenediaminetetraacetic acid (EDTA) can sequester and remove the copper.[11]
-
Precipitation: If your product is soluble in a solvent where copper sulfide is not, adding a sulfide source (e.g., Na₂S) can precipitate the copper, which can then be removed by filtration.[8]
-
Silica Gel Chromatography: Often, standard column chromatography is sufficient to separate the triazole product from copper salts.
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion to the Triazole Product
This is the most frequent issue. A systematic approach is required to diagnose the root cause.
Workflow for Diagnosing Low Conversion
Detailed Causality & Solutions
-
Cause: Catalyst Inhibition by Imidazo[1,2-a]pyridine.
-
Explanation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are Lewis basic and can act as competing ligands for the Cu(I) catalyst. This is a known issue with nitrogen-containing heterocycles.[3] This coordination can either stabilize an inactive form of the catalyst or prevent the alkyne from accessing the metal center.
-
Solution: The use of a strong chelating ligand like THPTA or TBTA is non-negotiable.[8][9][10] These ligands form highly stable complexes with Cu(I), preventing the substrate from inhibiting the reaction while still allowing the catalytic cycle to proceed.[12] It is recommended to use at least 5 equivalents of ligand relative to the copper source.[6]
-
-
Cause: Poor Solvent Choice.
-
Explanation: The choice of solvent can dramatically affect reaction rates. Polar solvents can accelerate the reaction by promoting the formation of the active Cu(I) complex.[13] For substrates that may have solubility issues or strong coordinating properties, solvents like DMF or DMSO can be beneficial.[5][6]
-
Solution: If reactions in common solvents like water/t-BuOH are failing, switch to a more polar, coordinating solvent like DMF or acetonitrile.[13] Toluene has also been reported as an effective solvent in some systems.[2]
-
-
Cause: Insufficient Thermal Energy.
-
Explanation: While many CuAAC reactions proceed at room temperature, sterically hindered substrates or those with deactivating electronic properties may require heating to overcome the activation energy barrier.[14]
-
Solution: Increase the reaction temperature incrementally. Temperatures around 70-80°C are often effective without causing significant degradation.[2][15]
-
Problem 2: Multiple Products Observed (Side Reactions)
Visualizing the Main Reaction vs. Side Reaction
-
Cause: Oxidative Homocoupling (Glaser Coupling).
-
Explanation: This is the most prevalent side reaction, where two molecules of the alkyne couple in the presence of oxygen to form a diyne.[1][8] This consumes your starting material and complicates purification.
-
Solution:
-
Rigorous Deoxygenation: Purge your solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding any reagents, especially the copper catalyst.[8]
-
Sufficient Reducing Agent: Ensure you have an adequate amount (typically 5-10 mol%) of sodium ascorbate. The ascorbate scavenges dissolved oxygen in addition to reducing Cu(II).[8][14]
-
-
Problem 3: Difficulty with Product Purification
-
Cause: Persistent Copper Contamination.
-
Explanation: The 1,2,3-triazole product itself is an excellent ligand for copper.[11] This strong product-catalyst interaction can lead to copper contamination in your final compound even after chromatography.
-
Solution: After the initial workup, dissolve the crude product in an organic solvent and wash it with a 0.5 M aqueous solution of EDTA or ammonium hydroxide. These agents are strong chelators that will strip the copper from your product.
-
-
Cause: Similar Polarity of Starting Material and Product.
-
Explanation: If the R-group on your azide is non-polar, the resulting triazole may have a very similar Rf value to the starting this compound on a TLC plate, making chromatographic separation difficult.
-
Solution:
-
Drive to Completion: The best strategy is to ensure the reaction goes to full conversion so you don't have to separate the product from the starting alkyne.
-
Alternative Chromatography: If separation is unavoidable, consider using a different stationary phase (e.g., alumina) or a more specialized solvent system for your column chromatography.
-
-
Recommended Protocols & Methodologies
Table 1: Recommended Starting Conditions for CuAAC Reaction
| Parameter | Recommended Value | Rationale & Citation |
| Copper Source | CuSO₄·5H₂O | Inexpensive, stable, and easily reduced in-situ.[4][16] |
| Reducing Agent | Sodium Ascorbate | Efficiently reduces Cu(II) to Cu(I) and scavenges oxygen.[5][14] |
| Ligand | THPTA or TBTA | Stabilizes Cu(I) and prevents catalyst inhibition by the substrate.[8][9][10] |
| Stoichiometry | 1.0 eq. Alkyne, 1.1 eq. Azide | A slight excess of the azide ensures complete consumption of the more valuable alkyne. |
| Catalyst Loading | 1-5 mol% CuSO₄ | Lower loadings are often sufficient, minimizing copper contamination.[17] |
| Ligand Loading | 5-25 mol% (5:1 ratio to Cu) | A 5-fold excess of ligand is crucial for protecting the catalyst.[1][6] |
| Solvent System | H₂O/t-BuOH (1:1) or DMF | Water accelerates the reaction; DMF is a good alternative for solubility issues.[13][14] |
| Temperature | Room Temp to 70 °C | Start at room temperature; heat if the reaction is sluggish.[15] |
Experimental Protocol: General Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the azide component (1.1 equiv).
-
Dissolution & Deoxygenation: Add the chosen solvent (e.g., a 1:1 mixture of deionized water and t-butanol). Purge the resulting mixture by bubbling argon or nitrogen gas through it for 20 minutes.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) and THPTA (0.25 equiv) in deionized water.
-
Reaction Initiation: Using a syringe, add the sodium ascorbate solution to the reaction flask, followed immediately by the CuSO₄/THPTA solution. The reaction mixture may change color.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[18][19] A successful reaction will show the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Methodology: Reaction Monitoring by TLC
-
Objective: To qualitatively track the consumption of starting materials and the formation of the product.[18]
-
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
On a silica gel TLC plate, spot the starting alkyne (SM lane), the starting azide, and a co-spot of both.
-
After starting the reaction, take a small aliquot from the reaction mixture with a capillary tube at regular intervals (e.g., T=0, T=30min, T=1hr).[20]
-
Spot the reaction aliquot on the plate (RXN lane).
-
Develop the plate and visualize under a UV lamp (254 nm).[18]
-
-
Interpretation: You should observe the spot corresponding to the limiting starting material diminish in intensity over time, while a new spot, corresponding to the more polar triazole product, appears and intensifies.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: 3-Ethynylimidazo[1,2-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-ethynylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthetic sequence. We will delve into the common pitfalls, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your experiments.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of 3-ethynylimidazo[1,2-a]pyridines, which is most commonly achieved via a Sonogashira cross-coupling reaction.
Q1: My Sonogashira coupling reaction for the ethynylation of 3-haloimidazo[1,2-a]pyridine is consistently giving low to no yield. What are the primary factors I should investigate?
A1: Low yields in this specific Sonogashira reaction are a frequent issue and can typically be traced back to one of four areas: the quality of the starting materials, the integrity of the reaction conditions, catalyst system inefficiency, or competing side reactions.
-
Starting Material Reactivity & Purity: The choice of halide on the imidazo[1,2-a]pyridine core is critical. Reactivity for palladium-catalyzed cross-coupling follows the trend: I > Br >> Cl .[1] Using 3-bromoimidazo[1,2-a]pyridine often requires more forcing conditions (higher temperatures, stronger bases, or specialized ligands), which can lead to degradation of the heterocyclic core.[1] We strongly recommend starting with 3-iodoimidazo[1,2-a]pyridine for optimal reactivity. Ensure your halide is pure and free from residual reagents from its synthesis (e.g., N-iodosuccinimide).
-
Reaction Atmosphere and Solvents: The Sonogashira coupling mechanism involves Pd(0) and Cu(I) species, both of which are highly sensitive to atmospheric oxygen.
-
Oxygen Sensitivity: Inadequate degassing of your solvent and failure to maintain an inert (Argon or Nitrogen) atmosphere is a primary cause of catalyst deactivation through oxidation.
-
Solvent Purity: Solvents must be anhydrous. Water can interfere with the base and catalyst activity. Using a freshly distilled, anhydrous-grade solvent is essential.
-
-
Catalyst System & Base Selection:
-
Palladium Source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Older bottles or improperly stored catalysts can have reduced activity.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the traditional Sonogashira reaction.[2] It must be a fine, off-white to light tan powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective.
-
Base: The amine base (typically triethylamine or diisopropylamine) serves two roles: it neutralizes the H-X acid formed and deprotonates the terminal alkyne. It must be anhydrous and freshly distilled.
-
-
Alkyne Homocoupling (Glaser Coupling): A major competing reaction is the copper-catalyzed homocoupling of your terminal alkyne to form a diyne.[3] This is particularly problematic if the palladium-catalyzed cross-coupling is slow. This side reaction is visually indicated by the formation of a precipitate (the diyne product). Strategies to mitigate this are discussed in the next question.
Q2: I see a lot of precipitate in my reaction, which I suspect is the homocoupled alkyne (Glaser product). How can I minimize this side reaction?
A2: Minimizing Glaser coupling is key to maximizing the yield of your desired product. This side reaction is driven by the copper co-catalyst and oxygen.
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction.[3] This involves using a robust inert gas manifold and employing freeze-pump-thaw cycles (for lower boiling point solvents) or sparging the solvent with argon for at least 30-45 minutes prior to adding reagents.
-
Order of Addition: Add the alkyne slowly or last, after the catalyst system and the aryl halide are already in the flask. This ensures that the palladium catalytic cycle can begin immediately, consuming the alkyne as it is introduced.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[4][5] These reactions often require a different palladium source, specialized ligands (e.g., phosphine ligands like XPhos), and a stronger organic base, but they completely eliminate the Glaser coupling pathway.[6][7] Tetrabutylammonium acetate (TBAA) or tetrabutylammonium fluoride (TBAF) can be effective activators in these systems.[6][8]
Q3: My starting 3-iodoimidazo[1,2-a]pyridine seems to be degrading under the reaction conditions. How can I make the reaction milder?
A3: The imidazo[1,2-a]pyridine core can be sensitive to high temperatures and strong bases.[1] If you observe significant decomposition (indicated by the reaction mixture turning dark or charring), you need to adjust the conditions.
-
Lower the Temperature: While some protocols call for high temperatures (e.g., 80-100 °C), many successful Sonogashira couplings can be achieved at room temperature or with gentle heating (40-50 °C), especially when using the more reactive 3-iodo derivative.[9][10] This is often the first and most effective change to make.
-
Choice of Base: Triethylamine (Et₃N) is a common choice, but if degradation is an issue, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or piperidine might be a better option.[11]
-
Use a Protected Alkyne: Using an alkyne with a protecting group, such as (trimethylsilyl)acetylene, can significantly improve yields. The TMS group enhances the stability of the alkyne and prevents many side reactions. The coupling is performed under standard conditions, followed by a separate, high-yielding deprotection step.[12][13]
Q4: The final TMS deprotection step of my 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine is giving me a low yield. What is the best way to perform this cleavage?
A4: The selective removal of the trimethylsilyl (TMS) group is a critical final step. While common reagents like tetrabutylammonium fluoride (TBAF) are effective, they can sometimes lead to complex purification.
A highly effective and clean method involves using a mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol.[14] This method is often high-yielding, and the workup is straightforward as the byproducts are inorganic salts and volatile siloxanes. A simple and efficient protocol using copper sulphate and sodium ascorbate has also been reported for mild and rapid deprotection.[12][13]
Frequently Asked Questions (FAQs)
What is the best route to synthesize the 3-iodoimidazo[1,2-a]pyridine precursor?
The most direct and common method is the electrophilic iodination of the parent imidazo[1,2-a]pyridine at the C3 position.[1] The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. A standard and effective procedure involves reacting the imidazo[1,2-a]pyridine with N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or chloroform at room temperature.[1] The reaction is typically fast (complete within 30-60 minutes) and clean, often yielding a solid product that can be isolated by simple filtration.[1]
Are there alternative synthetic routes to 3-ethynylimidazo[1,2-a]pyridines that avoid Sonogashira coupling?
While less common, some alternative routes exist. One approach involves using formimidamide chemistry, reacting a suitable 2-aminopyridine with a propargyl bromide.[15] However, this method has been reported to give low, unoptimized yields for the ethynyl derivatives.[15] For most applications, the Sonogashira coupling of a 3-halo precursor remains the most robust and versatile method.
How do I effectively purify the final this compound product?
The product is typically a stable solid. Purification is almost always achieved using silica gel column chromatography. A gradient elution system starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is generally effective. The exact ratio will depend on the other substituents on your imidazo[1,2-a]pyridine core. Monitoring the separation with TLC is essential.
Data & Protocols
Visualization of Synthetic Workflow
The overall strategy for synthesizing 3-ethynylimidazo[1,2-a]pyridines is a multi-step process that requires careful execution at each stage.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart
If you are experiencing low yields, use this flowchart to diagnose the potential issue systematically.
Caption: A logical flowchart for troubleshooting low synthesis yields.
Table 1: Comparison of Sonogashira Reaction Conditions
| Parameter | Condition A (Classic) | Condition B (Cu-Free) | Condition C (Mild Temp) | Reference |
| Aryl Halide | Aryl Iodide/Bromide | Aryl Iodide/Bromide | Aryl Iodide | [2] |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ / XPhos | PdCl₂(PPh₃)₂ | [7][8] |
| Co-Catalyst | CuI (1-5 mol%) | None | CuI (1-5 mol%) | [4] |
| Base | Et₃N or DIPEA | Cs₂CO₃ or TBAF | Et₃N or Piperidine | [8][11] |
| Solvent | THF, Dioxane, or DMF | Toluene or Dioxane | THF or DMF | [16] |
| Temperature | RT to 100 °C | 80 - 110 °C | RT to 50 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodoimidazo[1,2-a]pyridine
This protocol is adapted from literature procedures.[1]
-
To a solution of imidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile (approx. 0.5 M), add N-iodosuccinimide (NIS) (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature under ambient atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, a white or off-white solid (the product) will often precipitate.
-
Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
The product is often pure enough for the next step without further purification. If necessary, it can be recrystallized.
Protocol 2: Sonogashira Coupling with (Trimethylsilyl)acetylene
This protocol represents a general procedure and may require optimization.
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodoimidazo[1,2-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and anhydrous, distilled triethylamine (Et₃N) (3.0 eq) via syringe.
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50 °C. Monitor by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.
Protocol 3: TMS-Deprotection
This protocol is adapted from literature procedures for its mildness and efficiency.[14]
-
Dissolve the 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (1.0 eq) in methanol (approx. 0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature. Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid is often of high purity. If needed, it can be further purified by a short silica plug or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Side reactions of 3-Ethynylimidazo[1,2-a]pyridine in biological media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Ethynylimidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in biological media. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate potential challenges in your experiments.
I. Introduction to this compound
This compound is a versatile heterocyclic compound featuring a fused imidazole and pyridine ring system with a reactive terminal alkyne group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules, including kinase inhibitors and agents targeting cancer and infectious diseases.[1][2][3][4] The ethynyl group also allows for its use in bioorthogonal chemistry, such as "click" reactions for labeling and tracking biomolecules.[5]
However, the chemical reactivity of both the imidazopyridine core and the terminal alkyne can lead to unexpected side reactions and metabolic instability in biological environments. Understanding these potential pitfalls is crucial for accurate data interpretation and successful experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the behavior of this compound in biological systems.
Q1: My compound seems to be losing activity over time in my cell culture media. What could be the cause?
A1: Loss of compound activity in cell culture media can stem from several factors, primarily metabolic degradation and chemical instability.
-
Metabolic Degradation: The imidazo[1,2-a]pyridine scaffold is known to be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are abundant in liver microsomes and can be present in certain cell lines.[6][7][8] These enzymes typically introduce hydroxyl groups or perform other oxidative modifications on the heterocyclic ring system, leading to metabolites with altered or diminished biological activity. A related scaffold, imidazo[1,2-a]pyrimidine, has been shown to be rapidly metabolized by aldehyde oxidase (AO), suggesting another potential metabolic route.[9]
-
Chemical Instability: While the imidazopyridine core is generally stable, the overall stability of your molecule can be influenced by other functional groups and the specific conditions of your cell culture media (e.g., pH, presence of reactive oxygen species). It is advisable to assess the stability of your compound in your specific media over the time course of your experiment.
Q2: I am observing unexpected off-target effects in my cellular assays. Could this be due to side reactions of the ethynyl group?
A2: While terminal alkynes are often used for their bioorthogonal reactivity, they are not completely inert in biological systems.
-
Protein Adduct Formation: Although generally unreactive towards free thiols like glutathione under physiological conditions, terminal alkynes can react with the active-site cysteine residues of specific enzymes.[10] This reaction is highly selective and could lead to covalent modification and inhibition of off-target proteins, resulting in unexpected phenotypes.
-
Radical-Mediated Reactions: In some enzymatic active sites, radical-mediated reactions between thiols and alkynes can occur, leading to the formation of a vinyl thioether.[10]
Q3: I am trying to use this compound for a click chemistry reaction in a cellular lysate, but the reaction is inefficient. What could be the problem?
A3: Inefficient click chemistry reactions in complex biological media like cell lysates can be due to several factors:
-
Compound Degradation: As mentioned, metabolic enzymes present in the lysate could be degrading your compound.
-
Copper Catalyst Toxicity: The most common type of click chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), requires a copper(I) catalyst which can be toxic to biological systems and may be sequestered by proteins in the lysate, reducing its catalytic activity.[5] Consider using a copper-free click chemistry approach if possible.
-
Steric Hindrance: The accessibility of the ethynyl group for the click reaction can be hindered if the molecule is bound to a protein or other macromolecule.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity between experiments. | 1. Compound Degradation: The compound may be degrading in solution upon storage or during the experiment. 2. Metabolic Variability: Different batches of cells or media supplements may have varying metabolic activity. | 1. Assess Compound Stability: Analyze the purity of your compound stock solution and its stability in your experimental buffer/media over time using HPLC or LC-MS. 2. Control for Metabolism: Use freshly prepared solutions for each experiment. If metabolism is suspected, consider using a cell line with low metabolic activity or including inhibitors of CYP enzymes (e.g., ketoconazole for CYP3A4) as a control. |
| High background signal or non-specific labeling in imaging experiments. | 1. Non-specific Binding: The compound may be binding non-specifically to cellular components. 2. Reaction with Cellular Nucleophiles: The ethynyl group may be reacting with cellular components other than the intended target. | 1. Optimize Staining Protocol: Reduce the concentration of the compound and the incubation time. Increase the number of washing steps. 2. Include Control Experiments: Use a control compound without the ethynyl group to assess non-specific binding of the imidazopyridine core. |
| Mass spectrometry analysis shows unexpected adducts on proteins. | 1. Covalent Modification by Ethynyl Group: The terminal alkyne may be reacting with nucleophilic residues on proteins. 2. Metabolite Adducts: A reactive metabolite of the compound may be forming adducts. | 1. Characterize the Adduct: Use tandem mass spectrometry (MS/MS) to identify the site of modification on the protein and the mass of the adduct. 2. Investigate the Mechanism: Determine if the adduct formation is enzyme-dependent by performing the experiment in the presence and absence of metabolic cofactors (e.g., NADPH for CYPs). |
IV. Experimental Protocols
To aid in your troubleshooting efforts, we provide the following standardized protocols.
Protocol 1: Assessment of Compound Stability in Biological Media
This protocol outlines a method to determine the stability of this compound in your specific experimental media.
Materials:
-
This compound
-
Experimental media (e.g., cell culture media, plasma)
-
HPLC or LC-MS system
-
Incubator at the desired temperature (e.g., 37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the experimental media with the compound to the final desired concentration.
-
Immediately take a time point zero (T=0) sample and analyze it by HPLC or LC-MS to determine the initial peak area.
-
Incubate the remaining media at the desired temperature.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC or LC-MS and determine the peak area of the parent compound.
-
Plot the percentage of the remaining parent compound versus time to determine its stability.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes, which are rich in CYP enzymes.
Materials:
-
This compound
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Add this compound to the mixture to initiate the reaction.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
V. Visualization of Potential Side Reactions
To provide a clearer understanding of the potential side reactions, the following diagrams illustrate the key pathways.
Metabolic Pathways of the Imidazo[1,2-a]pyridine Core
Caption: Potential enzymatic degradation pathways for the core structure.
Reactivity of the Terminal Ethynyl Group
Caption: Reaction of the ethynyl group with specific protein nucleophiles.
VI. Conclusion
This compound is a valuable tool for chemical biology and drug discovery. However, a thorough understanding of its potential side reactions and metabolic liabilities is essential for the successful design and interpretation of experiments. We hope this technical support guide provides you with the necessary information to anticipate and troubleshoot potential challenges, ultimately leading to more robust and reliable scientific findings. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
- 6. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Imidazopyridines as selective CYP3A4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 3-Ethynylimidazo[1,2-a]pyridine for In Vitro Assays
Welcome to the technical support center for 3-Ethynylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common yet critical challenge of this compound's limited aqueous solubility in in vitro experimental settings. Our goal is to provide a systematic, scientifically-grounded framework for achieving reliable and reproducible results.
Section 1: Understanding the Core Challenge: Compound Precipitation
This first section addresses the most frequently encountered issues and the fundamental properties of this compound that underpin them.
Q1: Why does my this compound precipitate when I add it to my cell culture medium or aqueous buffer?
A1: This is the most common issue researchers face and is typically due to a phenomenon known as "solvent shock" or "crashing out".[1] You likely dissolved the compound in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO), where it is readily soluble.[2] However, when this concentrated organic stock solution is rapidly diluted into an aqueous environment (your buffer or media), the solvent environment changes drastically. The compound's solubility in the final, mostly aqueous solution is much lower than in the initial DMSO stock.[3] This sudden decrease in solubility causes the compound to rapidly precipitate out of the solution, often appearing as a cloudy suspension or visible crystals.[3]
This issue is exacerbated by two key properties of the imidazopyridine scaffold:
-
Hydrophobicity: The fused aromatic ring structure is inherently hydrophobic, leading to poor solubility in water.[1][2]
-
Weakly Basic Nature: Imidazopyridine derivatives are typically weakly basic compounds.[4][5] Their solubility is highly dependent on pH; they are more soluble at an acidic pH where they can be protonated, but significantly less soluble at the neutral pH (7.2-7.4) of most cell culture media.[5][6][7]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the compound's basic properties is the first step in troubleshooting.
| Property | Value / Description | Source |
| CAS Number | 943320-53-4 | [8][9] |
| Molecular Formula | C₉H₆N₂ | [8][9] |
| Molecular Weight | 142.16 g/mol | [8][9] |
| Appearance | White to light-yellow/grey crystalline solid | [2] |
| Predicted Nature | Hydrophobic, weakly basic | [2][4][5] |
| Aqueous Solubility | Predicted to be low, especially at neutral pH. A related isomer shows solubility of only 1.2 g/L.[2] | |
| Organic Solvent | High solubility in solvents like DMSO and DMF.[2][10] |
Q3: What is the recommended solvent for preparing a primary stock solution?
A3: Dimethyl sulfoxide (DMSO) is the standard and most effective solvent for preparing a high-concentration stock solution of this compound.[1] It is crucial to use anhydrous, high-purity, cell-culture grade DMSO .[1][11] Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[11] We recommend preparing a stock concentration in the range of 10-100 mM to minimize the final volume of DMSO added to your assay, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][12]
Section 2: A Systematic Workflow for Solubility Optimization
For consistent success, a methodical approach is essential. The following workflow provides a logical progression from basic to advanced techniques.
Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Optimizing the Stock Solution
Q4: I'm struggling to dissolve the compound even in 100% DMSO. What should I do?
A4: If the compound does not readily dissolve in DMSO at room temperature, follow this protocol before assuming insolubility.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator or bath heater
-
-
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume (e.g., for 1 mL of a 50 mM stock, weigh 7.11 mg).
-
Aliquot Compound: Weigh the powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Apply Energy (If Needed): If the solid is not fully dissolved, proceed with one or both of the following, in order:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[11] This uses mechanical energy to break up compound aggregates.
-
Gentle Heating: Warm the solution in a water bath or heat block to 30-40°C for 10-15 minutes.[11] Increased temperature often enhances solubility. Caution: Do not overheat, as this may degrade the compound.
-
-
Final Check: Vortex again and visually inspect to ensure a clear, homogenous solution with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate out of the DMSO stock over time.[13][14]
-
Step 2: Refining the Dilution Protocol
Q5: What is the correct procedure for diluting the DMSO stock into my aqueous assay buffer or cell media?
A5: The dilution technique is as critical as the stock preparation. A poor technique is the primary cause of "solvent shock".
Protocol 2: Best Practices for Aqueous Dilution
-
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Final aqueous buffer or complete cell culture medium
-
Sterile tubes for serial dilution
-
-
Procedure:
-
Pre-warm the Medium: Always pre-warm your aqueous diluent (cell culture media, PBS, etc.) to 37°C.[3][15] Diluting into cold liquid significantly decreases solubility and promotes precipitation.[3]
-
Perform Serial Dilutions: Do not perform a large, single-step dilution (e.g., 1:1000). Instead, perform a series of intermediate dilutions (e.g., 1:10 followed by 1:100).[3][12] This gradual change in solvent composition is less likely to cause precipitation.
-
Slow, Agitated Addition: When adding the stock solution to the aqueous medium, add it dropwise to the side of the tube while the tube is being gently vortexed.[3] This ensures rapid dispersion and avoids localized high concentrations of the compound.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Keep it consistent across all experimental conditions, including vehicle controls, and ensure it remains below cytotoxic levels (typically <0.5%).[12]
-
Step 3: Determining the Maximum Aqueous Solubility
Q6: How do I determine the actual solubility limit in my specific assay medium to avoid using concentrations that are not fully dissolved?
A6: You must experimentally verify the maximum soluble concentration under your exact assay conditions. Running assays on precipitated compound leads to inaccurate and uninterpretable data.[16]
Protocol 3: Kinetic Solubility Determination in Assay Medium
-
Materials:
-
High-concentration DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium or assay buffer
-
Sterile 96-well clear, flat-bottom plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound directly in the assay medium. For example:
-
Add 100 µL of medium to wells A2 through A12.
-
Prepare 200 µL of the highest desired concentration (e.g., 200 µM) in well A1.
-
Transfer 100 µL from A1 to A2, mix thoroughly. Continue this series down to well A11. Well A12 will be your medium-only control.
-
-
Immediate Visual Inspection: Immediately after preparation, visually inspect the plate against a light source for any signs of cloudiness or precipitate. Note the highest concentration that remains perfectly clear.
-
Incubate: Cover the plate and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 4, 24, or 48 hours).
-
Final Inspection: After incubation, inspect the plate again visually and, if possible, by measuring light scatter on a plate reader. Cellular metabolism can alter media pH over time, potentially causing delayed precipitation.[3]
-
Determine Maximum Concentration: The highest concentration that remains clear after incubation is your maximum working soluble concentration.[3] Do not use any data obtained at concentrations higher than this limit.[16]
-
Section 3: Advanced Solubilization Strategies
If the fundamental steps are insufficient for achieving your target concentration, more advanced formulation approaches may be necessary.
Q7: My compound still precipitates at my desired working concentration. What are my options?
A7: When you need to work above the determined aqueous solubility limit, you can employ formulation strategies using excipients to create a stable dispersion or increase apparent solubility.
Strategy A: Cyclodextrin Inclusion Complexes
Q8: What are cyclodextrins and how do they work?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17][18] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an "inclusion complex".[17][19] This complex presents a hydrophilic outer surface to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[18][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[17][18]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 4: Preparing a Cyclodextrin Stock Solution
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Warmed (40-50°C) aqueous buffer (e.g., saline or PBS)
-
DMSO (optional, for initial wetting)
-
-
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the warmed aqueous buffer to create a concentrated solution (e.g., 20-40% w/v).
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while vortexing vigorously. (Alternatively, create a concentrated DMSO stock and add it to the cyclodextrin solution).
-
Complexation: Stir or shake the mixture at room temperature or slightly elevated temperature for several hours (4-24 hours) to allow for efficient complex formation.
-
Clarification: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant is your stock solution.
-
Validation: Determine the concentration of the compound in the final stock and re-assess its maximum soluble concentration in your assay medium as described in Protocol 3.
-
Strategy B: Surfactant-Based Formulations
Q9: When should I consider using surfactants?
A9: Surfactants can be used to solubilize very hydrophobic compounds by forming micelles.[22] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spheres with hydrophobic cores and hydrophilic exteriors.[22][23][24] The hydrophobic compound partitions into the core, allowing it to be dispersed in the aqueous medium.[22]
-
Considerations:
-
Choice of Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are generally preferred for biological assays due to lower toxicity compared to ionic surfactants.[22][25]
-
Concentration: The final surfactant concentration must be above its CMC to form micelles.
-
Cellular Effects: Surfactants can permeabilize cell membranes and may have their own biological effects. It is crucial to run a vehicle control with the surfactant alone to test for cytotoxicity and interference with the assay readout.[25]
-
Protocol 5: Preparation with a Non-Ionic Surfactant
-
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 80) in your assay buffer.
-
Prepare a high-concentration stock of this compound in DMSO.
-
Add the DMSO stock to the surfactant solution (not the other way around) while vortexing.
-
Use this new stock for serial dilutions into your final assay medium, ensuring the final surfactant concentration remains above its CMC and below toxic levels.
-
Section 4: Summary and Key Recommendations
| Method | Pros | Cons | Best For |
| Optimized DMSO Dilution | Simple, standard procedure. Low interference. | Limited by the compound's intrinsic aqueous solubility. | Initial screening and when the required concentration is below the solubility limit. |
| pH Adjustment | Can significantly increase solubility for weak bases. | Limited applicability in cell-based assays requiring neutral pH. May alter compound activity. | Biochemical assays where the buffer pH can be adjusted without compromising protein function. |
| Cyclodextrins | Significant solubility enhancement.[17] Generally low cytotoxicity. | Can be expensive. May alter the free concentration of the drug available for binding. | Cell-based and biochemical assays where standard methods fail. |
| Surfactants | High solubilizing capacity for very hydrophobic compounds. | Potential for cell toxicity and assay interference.[25] More complex formulation. | Difficult-to-solubilize compounds, after careful validation of vehicle controls. |
Final Recommendation: Always start with the most straightforward approach. Master the preparation of a high-quality DMSO stock (Protocol 1) and the correct dilution technique (Protocol 2). Then, experimentally determine the true solubility limit in your system (Protocol 3). Only proceed to advanced formulation strategies if your required concentration exceeds this validated limit.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Ethynylimidazo[1,2-b]pyridazine | 943320-61-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced bioavailability of a poorly water-soluble weakly basic compound using a combination approach of solubilization agents and precipitation inhibitors: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 943320-53-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound - CAS:943320-53-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijrpc.com [ijrpc.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cell Toxicity of 3-Ethynylimidazo[1,2-a]pyridine Probes
Welcome to the technical support center for the effective and minimally disruptive use of 3-Ethynylimidazo[1,2-a]pyridine probes in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cell toxicity issues, ensuring the integrity and validity of your experimental data.
The imidazopyridine scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer properties.[1][2][3] Several derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.[4][5][6][7] While this inherent bioactivity is advantageous in some contexts, it can be a source of undesirable cytotoxicity when these molecules are employed as imaging or labeling probes. This guide provides a structured approach to identifying, understanding, and mitigating these cytotoxic effects.
Part 1: Understanding the Roots of Probe-Induced Cytotoxicity
The introduction of any exogenous small molecule into a cellular system can perturb its delicate equilibrium. For this compound probes, potential sources of cytotoxicity can be multifaceted:
-
Inherent Pharmacological Activity: The imidazopyridine core itself can interact with various intracellular targets, potentially leading to off-target effects that compromise cell health.[3][5]
-
The Ethynyl Group: The ethynyl moiety, while crucial for bioorthogonal reactions, can be chemically reactive and may contribute to cellular stress.
-
Phototoxicity: Fluorescent probes, upon excitation, can generate reactive oxygen species (ROS) that damage cellular components.[8][9]
-
Concentration-Dependent Effects: Even relatively benign compounds can become toxic at high concentrations.[10]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues related to probe-induced cytotoxicity.
Symptom 1: Unexpected Decrease in Cell Viability After Probe Incubation
If you observe a significant reduction in cell numbers or changes in cell morphology after incubation with your this compound probe, it is crucial to systematically assess cell viability.
Caption: Troubleshooting workflow for addressing probe-induced cytotoxicity.
Step 1: Titrate Probe Concentration
The most critical step in mitigating cytotoxicity is to use the lowest effective probe concentration.[10]
-
Protocol: Concentration Optimization
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Prepare a serial dilution of your this compound probe, starting from your current working concentration and decreasing by factors of 2 or 5.
-
Incubate the cells with the different probe concentrations for the desired experimental duration.
-
Assess cell viability using a standard assay such as MTT, MTS, or a resazurin-based method.[11][12]
-
Determine the highest concentration that does not significantly impact cell viability compared to an untreated control.
-
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12] | Inexpensive and widely used. | Requires a solubilization step and can be influenced by the metabolic state of the cells. |
| MTS/XTT Assays | Similar to MTT, but the formazan product is soluble in the cell culture medium. | Simpler workflow than MTT (no solubilization step). | Can be more expensive than MTT. |
| Resazurin (alamarBlue) Assay | A redox indicator that is reduced by viable cells to the fluorescent resorufin.[11] | Highly sensitive, non-toxic, and allows for continuous monitoring. | Signal can be influenced by changes in cellular redox potential. |
Step 2: Reduce Incubation Time
Prolonged exposure to a chemical probe can exacerbate cytotoxic effects.
-
Protocol: Time-Course Experiment
-
Using the optimized concentration from Step 1, incubate your cells with the probe for varying durations (e.g., 1, 4, 8, 12, 24 hours).
-
At each time point, assess cell viability.
-
Determine the longest incubation time that does not lead to a significant decrease in viability.
-
Step 3: Perform Control Experiments
To isolate the effect of the probe, appropriate controls are essential.[13]
-
Negative Control: A structurally similar but inactive analog of your probe, if available, can help determine if the observed cytotoxicity is due to the specific binding of your probe or a general chemical effect.[10]
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe.
Step 4: Assess Cell Viability with Multiple Assays
Different viability assays measure different cellular parameters. Using more than one method can provide a more comprehensive picture of cell health.
-
Membrane Integrity Assays: Dyes like propidium iodide or trypan blue are excluded by live cells with intact membranes but can enter and stain dead cells.[14]
-
ATP-Based Assays: The amount of ATP in a cell population is a good indicator of metabolic activity and cell viability.
Symptom 2: Signs of Apoptosis (e.g., cell shrinkage, membrane blebbing)
Several imidazopyridine derivatives are known to induce apoptosis.[4][5] If you suspect your probe is triggering programmed cell death, specific assays can confirm this.
Caption: Workflow for investigating probe-induced apoptosis.
Step 1: Measure Caspase Activity
Caspases are a family of proteases that are key mediators of apoptosis.[15][16]
-
Protocol: Caspase-Glo® 3/7 Assay
-
Seed cells in a 96-well plate and treat with your probe at the optimized concentration. Include positive (e.g., staurosporine) and negative controls.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.[16]
-
Step 2: Annexin V Staining
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled to detect apoptotic cells.
-
Protocol: Annexin V/Propidium Iodide Staining
-
Treat your cells with the probe.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and propidium iodide (PI).
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Symptom 3: Increased Autofluorescence or Signs of Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of phototoxicity and can also be a cellular response to chemical stress.
Caption: Workflow for assessing and mitigating oxidative stress.
Step 1: Use a General Oxidative Stress Probe
Probes like CellROX™ Green or DCFDA can be used to measure overall ROS levels.[17]
-
Protocol: CellROX™ Green Assay
-
Treat cells with your this compound probe.
-
During the last 30-60 minutes of incubation, add CellROX™ Green reagent to the culture medium.
-
Wash the cells to remove excess probe.
-
Analyze the cells by fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates an increase in oxidative stress.
-
Step 2: Minimize Light Exposure
If you are performing live-cell imaging, it is crucial to minimize phototoxicity.[8][9]
-
Best Practices for Live-Cell Imaging:
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Reduce exposure times.
-
Use a more sensitive camera or detector.
-
Incorporate an anti-fade mounting medium if applicable.[18]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: At what concentration should I start testing my this compound probe?
A: It is recommended to start with a concentration range based on the probe's intended application and any available literature on similar compounds. A good starting point for many cell-based assays is between 1-10 µM.[10] However, always perform a thorough concentration titration to find the optimal concentration for your specific cell type and assay.
Q2: My cells look fine under the microscope, but my viability assay shows a decrease. Why?
A: Some cytotoxic effects may not be immediately apparent morphologically. Metabolic assays like MTT or ATP-based assays can detect subtle changes in cell health before gross morphological changes occur. This is why it is important to use quantitative assays to assess viability.
Q3: Can the solvent I use to dissolve my probe be toxic to my cells?
A: Yes. Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations. Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve your probe. Keep the final solvent concentration in your culture medium as low as possible, typically below 0.5%.
Q4: How can I distinguish between apoptosis and necrosis?
A: Assays that combine Annexin V and a membrane-impermeable dye like propidium iodide (PI) are excellent for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both stains.
Q5: I am seeing high background fluorescence in my imaging experiments. What could be the cause?
A: High background can be caused by several factors, including probe concentration being too high, non-specific binding, or autofluorescence from the cells or medium.[18][19] Try reducing the probe concentration, optimizing washing steps, and using phenol red-free medium.[8]
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 15. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Stability of Ethynyl-Imidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethynyl-substituted imidazo[1,2-a]pyridine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the terminal ethynyl group on this electron-rich heterocyclic system. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity of your compounds and the reliability of your results.
Part 1: General Principles of Stability
The imidazo[1,2-a]pyridine core is an electron-rich heteroaromatic system. This electronic nature significantly influences the reactivity and stability of substituents, including the terminal ethynyl group. While a versatile handle for click chemistry, Sonogashira couplings, and other transformations, the C(sp)-H bond and the triple bond itself are susceptible to several degradation pathways. Understanding these pathways is the first step toward effective troubleshooting.
The primary stability concerns for a terminal ethynyl group on the imidazo[1,2-a]pyridine scaffold are:
-
Oxidative Homocoupling (Glaser Coupling): The formation of a 1,3-diyne by dimerization of the terminal alkyne.[1][2] This is often catalyzed by copper salts in the presence of an oxidant (like air).
-
Hydration: The addition of water across the triple bond, typically under acidic conditions or catalyzed by transition metals, to form a methyl ketone (acetyl-imidazo[1,2-a]pyridine).[3]
-
Deprotonation and Unwanted Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases, forming a nucleophilic acetylide that can engage in undesired side reactions.[4]
-
Intramolecular Cyclization: Depending on the substitution pattern, the ethynyl group can potentially participate in intramolecular cyclization reactions, particularly if a nucleophilic group is present at a neighboring position.
This guide will address these issues in a practical, question-and-answer format.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am performing a Sonogashira coupling to install an ethynyl group on my 3-iodo-imidazo[1,2-a]pyridine, but I am observing a significant amount of a higher molecular weight byproduct. What is happening?
A1: You are likely observing the formation of a homocoupled 1,3-diyne, a product of the Glaser-Hay coupling.[1][2] This is a very common side reaction in Sonogashira couplings and is caused by the oxidative dimerization of your terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Causality: The Sonogashira reaction typically uses a Pd catalyst and a Cu(I) co-catalyst. The role of Cu(I) is to form a copper acetylide intermediate. However, if oxygen is present in the reaction, Cu(I) can be oxidized to Cu(II), which then promotes the oxidative coupling of two acetylide species to form the diyne. The electron-rich nature of the imidazo[1,2-a]pyridine ring can further facilitate this process.
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalysts and reagents. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Use of a Protecting Group: If you are using a terminal alkyne like ethynyltrimethylsilane (TMS-acetylene), the TMS group prevents homocoupling. The TMS group can then be selectively removed in a subsequent step under mild conditions (e.g., with K₂CO₃ in methanol or TBAF in THF).[5][6]
-
Q2: After purification, my ethynyl-imidazo[1,2-a]pyridine seems to degrade upon storage or during subsequent acidic work-up. My mass spectrometry data shows an increase in mass of 18 amu.
A2: This mass increase is characteristic of the addition of a water molecule, indicating that your terminal alkyne is likely hydrating to form the corresponding methyl ketone (e.g., 2-acetyl-imidazo[1,2-a]pyridine).
-
Causality: Alkynes can undergo hydration in the presence of acid and a catalytic amount of a transition metal (remnants from a previous step) or even just under strongly acidic conditions.[3] The reaction proceeds via a vinyl alcohol (enol) intermediate, which rapidly tautomerizes to the more stable keto form. The electron-donating imidazo[1,2-a]pyridine ring can activate the alkyne towards electrophilic attack by a proton, facilitating this process.
-
Solution:
-
Avoid Strong Acids: During work-up or purification, avoid using strong aqueous acids. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time.
-
Purification Conditions: Use neutral or slightly basic conditions for chromatographic purification (e.g., silica gel treated with triethylamine).
-
Storage: Store the purified compound under an inert atmosphere, protected from light and moisture, preferably at low temperatures. Storing in a desiccator can also be beneficial.
-
Q3: My reaction with a strong base (e.g., n-BuLi or LDA) followed by an electrophile is giving low yields and multiple unidentifiable products. What could be the issue?
A3: The acetylenic proton of your ethynyl-imidazo[1,2-a]pyridine is acidic and can be removed by strong bases to form a lithium acetylide.[4] However, the imidazo[1,2-a]pyridine ring itself has sites that can react with strong organolithium bases, leading to competitive deprotonation or addition reactions.
-
Causality: The C-3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack and can be deprotonated under certain conditions. Furthermore, strong nucleophiles like n-BuLi can potentially add to the pyridine ring. This leads to a mixture of reactive species and subsequent side reactions with your electrophile.
-
Solution:
-
Use a Silyl Protecting Group: The most robust solution is to use a silyl-protected alkyne (e.g., TMS or TIPS). The silyl group can be removed later to regenerate the terminal alkyne. This strategy avoids the use of strong bases altogether for the initial functionalization.[5]
-
Milder Base/Transmetalation: If deprotonation is necessary, consider using a milder base or a transmetalation strategy. For example, forming a Grignard reagent from the terminal alkyne might offer different reactivity and selectivity compared to the lithium acetylide.
-
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis, purification, and handling of ethynyl-imidazo[1,2-a]pyridines.
Issue 1: Low or No Yield in Sonogashira Coupling
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered. | 1. Inactive Catalyst: Palladium catalyst has decomposed (formation of palladium black).2. Insufficient Temperature: Reaction temperature is too low, especially for less reactive halides (e.g., bromides).3. Poorly Degassed System: Oxygen can deactivate the catalyst. | 1. Use fresh catalyst and ligands. Ensure proper inert atmosphere techniques.2. Increase the reaction temperature in increments (e.g., from RT to 50 °C, then 80 °C).3. Degas solvents and the reaction mixture thoroughly using freeze-pump-thaw or by bubbling with argon for at least 30 minutes. |
| Complex mixture of products. | 1. Glaser Homocoupling: Significant dimerization of the alkyne due to oxygen exposure.2. Reaction Temperature Too High: Can lead to decomposition of the starting material or product.3. Ligand Decomposition: Phosphine ligands can be sensitive to air and temperature. | 1. Follow rigorous degassing procedures. Consider a copper-free protocol.[6]2. Optimize the temperature; run the reaction at the lowest temperature that gives a reasonable conversion rate.3. Use fresh, high-purity ligands. |
Issue 2: Product Instability During and After Purification
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Product streaks on TLC plate; difficult to isolate a pure fraction. | 1. Trace Acidity: Silica gel is naturally acidic and can cause on-column degradation (e.g., hydration).2. Product Adsorption: The basic nitrogen atoms of the imidazopyridine ring can interact strongly with silica gel. | 1. Neutralize the silica gel by preparing the slurry with a solvent containing 1-2% triethylamine.2. Use a less acidic stationary phase like alumina (basic or neutral) for chromatography. |
| Isolated product changes color (e.g., turns yellow/brown) over time. | 1. Aerial Oxidation: The electron-rich scaffold and the alkyne can be sensitive to air and light.2. Residual Acid/Base: Trace impurities from the work-up can catalyze decomposition. | 1. Store the final compound under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light (amber vial or wrapped in foil), and refrigerated.2. Ensure the product is free from acidic or basic residues by performing a neutral water wash during the work-up and thoroughly drying the product. |
Part 4: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for TMS-Protected Sonogashira Coupling
This protocol is designed to minimize side reactions like Glaser coupling.
-
To a dry Schlenk flask under an argon atmosphere, add the halo-imidazo[1,2-a]pyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add degassed solvent (e.g., THF or DMF) and degassed triethylamine (3.0 equiv).
-
Add ethynyltrimethylsilane (1.5 equiv) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature for iodides, 50-80 °C for bromides) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent).
Protocol 2: Deprotection of a TMS-Ethynyl Group
-
Dissolve the TMS-protected ethynyl-imidazo[1,2-a]pyridine (1.0 equiv) in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the terminal alkyne.
Visualization of Degradation Pathways
Caption: Common degradation pathways for ethynyl-imidazo[1,2-a]pyridine.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting ethynyl-imidazo[1,2-a]pyridine synthesis.
References
Technical Support Center: 3-Ethynylimidazo[1,2-a]pyridine Probes
Welcome to the technical support resource for 3-Ethynylimidazo[1,2-a]pyridine chemical probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the scientific reasoning behind them, ensuring you can effectively diagnose and resolve issues encountered in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: High Background Signal in Gels or Blots
Question: I am performing an activity-based protein profiling (ABPP) experiment with a this compound probe followed by click chemistry with a fluorescent azide. My final in-gel fluorescence scan shows very high background across all lanes, making it difficult to identify specific bands. What is causing this and how can I fix it?
Potential Causes & Solutions
High background is a common issue in chemical probe experiments and can stem from several factors, ranging from the probe's intrinsic properties to suboptimal protocol steps.
Cause A: Excess or Aggregated Probe
-
Expertise & Experience: The most frequent cause of high background is the use of an excessive probe concentration. At high concentrations, the this compound probe can engage in low-affinity, non-specific interactions with a wide range of proteins. The imidazo[1,2-a]pyridine scaffold itself, while a common feature in many bioactive compounds, can contribute to non-specific binding through hydrophobic interactions.[1][2][3] Additionally, like many small molecules, these probes can form aggregates in aqueous buffers, which then trap the detection reagents and lead to speckled or punctate background patterns.[4]
-
Trustworthiness & Protocol: To address this, the optimal probe concentration must be determined empirically for each new cell line or proteome. A dot blot assay is a quick and effective method for this.
Protocol 1: Dot Blot Assay for Probe Concentration Optimization
-
Prepare Proteome: Lyse your cells or tissue of interest and determine the total protein concentration.
-
Serial Dilution: Prepare a series of probe dilutions in DMSO, for example, from 10 mM down to 1 µM.
-
Labeling: In separate microfuge tubes, add a fixed amount of proteome (e.g., 20 µg) and add the probe to final concentrations ranging from 0.1 µM to 100 µM. Incubate under your standard labeling conditions (e.g., 1 hour at 37°C).
-
Spotting: Spot 2 µL of each reaction onto a nitrocellulose membrane. Let it air dry completely.
-
Click Chemistry: Prepare a master mix of your click chemistry reagents (e.g., fluorescent azide, copper sulfate, ligand, and reducing agent) and apply it to the membrane.[5][6] Incubate in the dark for 30-60 minutes.
-
Wash: Wash the membrane thoroughly with PBS containing 0.1% Tween-20 (PBST).
-
Scan: Scan the membrane on a fluorescence imager. The optimal concentration is the lowest one that still gives a strong signal for your target (if known) or a clear dose-dependent increase in signal without saturating the blot.
-
Cause B: Inefficient Click Chemistry or Reagent Quality
-
Expertise & Experience: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a robust reaction, but its efficiency can be compromised by poor reagent quality or suboptimal conditions.[7][8][9] The key catalytic species, Cu(I), is prone to oxidation to the inactive Cu(II) state.[9] This can lead to incomplete ligation of the fluorescent tag to the probe, and unbound fluorescent azide can contribute to background.
-
Trustworthiness & Protocol: Always use freshly prepared solutions of the reducing agent (like sodium ascorbate) to ensure the copper remains in its active Cu(I) state.[5][6] The use of a copper-stabilizing ligand, such as THPTA, is also highly recommended to improve reaction efficiency and reduce copper-mediated protein precipitation.[8]
Table 1: Recommended Click Chemistry Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Fluorescent Azide | 1-5 mM in DMSO | 20-50 µM | Titrate down if background is high.[5][6] |
| Copper (II) Sulfate | 20-100 mM in H₂O | 1 mM | |
| THPTA (Ligand) | 40-100 mM in H₂O | 1-5 mM | Pre-mix with CuSO₄ before adding to the reaction.[8] |
| Sodium Ascorbate | 300 mM in H₂O | 5 mM | Must be prepared fresh. [5][6] |
Cause C: Insufficient Washing
-
Expertise & Experience: Inadequate washing after the click chemistry reaction can leave residual, unreacted fluorescent azide, which will contribute to a high, uniform background.[10][11]
-
Trustworthiness & Protocol: After the click reaction, proteins should be precipitated to remove excess reagents. A methanol/chloroform precipitation is a standard and effective method.
Protocol 2: Post-Click Methanol/Chloroform Protein Precipitation
-
Following the click reaction (e.g., in a 200 µL volume), add 600 µL of methanol. Vortex briefly.
-
Add 150 µL of chloroform. Vortex briefly.
-
Add 400 µL of dH₂O. Vortex briefly.
-
Centrifuge for 5 minutes at >13,000 x g. Three layers will form. The protein is in the interface layer.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the remaining layers. Vortex briefly.
-
Centrifuge for 5 minutes at >13,000 x g to pellet the protein.
-
Carefully remove the supernatant and air-dry the pellet for at least 15 minutes before resuspending in sample buffer for SDS-PAGE.[6]
-
Troubleshooting Flowchart for High Background
Caption: A flowchart to systematically troubleshoot high background signals.
Issue 2: Numerous Off-Target Bands Are Observed
Question: My gel shows many bands, and I'm not sure which one is my specific target. How can I reduce this off-target labeling and confirm the identity of my target?
Potential Causes & Solutions
The appearance of multiple bands is a common challenge in ABPP and target identification studies.[12][13] It indicates that the probe is interacting with multiple proteins, which could be due to several factors.
Cause A: Inherent Reactivity and Promiscuity of the Probe
-
Expertise & Experience: Chemical probes, by their nature, are not always perfectly selective.[14] The 3-ethynyl group is designed for click chemistry, but under certain cellular conditions, terminal alkynes can have some intrinsic reactivity. More significantly, the imidazo[1,2-a]pyridine core scaffold is found in many biologically active compounds and may have inherent affinities for various protein families.[2][3] This can lead to the labeling of proteins that are not the intended target of the "warhead" portion of the probe.
-
Trustworthiness & Protocol: A competition experiment is the gold standard for distinguishing specific targets from off-targets. This involves pre-incubating the proteome with a known inhibitor or a "warhead" without the alkyne tag before adding the probe. A true target's signal will be significantly reduced in the pre-incubated sample.
Protocol 3: Competitive Labeling Experiment
-
Prepare Samples: Set up at least two identical proteome samples (e.g., 50 µg each).
-
Pre-incubation: To one sample, add a known inhibitor of your target enzyme at a concentration 10-100 fold higher than the probe concentration. To the control sample, add the same volume of vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the this compound probe to both samples at the pre-optimized concentration. Incubate for 1 hour at 37°C.
-
Analysis: Proceed with click chemistry, SDS-PAGE, and in-gel fluorescence scanning.
-
Interpretation: Bands that disappear or are significantly reduced in intensity in the inhibitor-treated lane are considered specific targets. Bands that remain unchanged are likely off-targets.[12]
-
Cause B: Labeling Time and Temperature
-
Expertise & Experience: Longer incubation times or higher temperatures can drive the probe to interact with lower-affinity off-targets.
-
Trustworthiness & Protocol: It is crucial to optimize both the incubation time and temperature. A time-course experiment can help identify the point at which target labeling is maximized while off-target labeling is minimized.
Protocol 4: Time-Course Optimization
-
Prepare Aliquots: Prepare multiple identical aliquots of your proteome.
-
Add Probe: Add the probe to all aliquots simultaneously.
-
Incubate: Incubate the reactions at your chosen temperature (e.g., 37°C).
-
Stop Reaction: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), stop the reaction by proceeding immediately to the click chemistry step or by flash-freezing the sample in liquid nitrogen.
-
Analyze: Analyze all time points on the same gel. The optimal time is the shortest duration that provides robust labeling of your target of interest with the least amount of background and off-target bands.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound probe in an ABPP experiment?
A1: These probes are a class of activity-based probes (ABPs) used for functional proteomics.[15][16] Their mechanism relies on two key components:
-
A Reactive Group or "Warhead": This is the part of the molecule designed to covalently bind to the active site of a specific enzyme or class of enzymes. The imidazo[1,2-a]pyridine scaffold itself can be designed to have affinity for a particular target.
-
A Reporter Tag Handle: The 3-ethynyl group (a terminal alkyne) serves as a bioorthogonal handle.[17] This means it is chemically inert within the complex biological system of the cell lysate but can be specifically reacted in a secondary step. After the probe has labeled its protein targets, a reporter tag (like a fluorophore or biotin) containing a complementary azide group is added. The alkyne and azide then undergo a highly specific and efficient copper-catalyzed click reaction (CuAAC) to attach the reporter tag for visualization or enrichment.[7][16]
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Fluorescence Signal of 3-Ethynylimidazo[1,2-a]pyridine Adducts
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Ethynylimidazo[1,2-a]pyridine-based fluorescent probes. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the fluorescence signal of your adducts. The imidazo[1,2-a]pyridine scaffold is a versatile and promising fluorophore, and understanding the nuances of its application is key to successful experimentation.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of this compound and its adducts.
Q1: Why is my fluorescence signal weak or absent after forming an adduct with my this compound probe?
A weak or absent signal can be due to several factors, ranging from the chemical environment to the experimental setup. Here are some common causes:
-
Suboptimal Reaction Conditions: Incomplete conversion of the ethynyl group to the desired adduct will result in a mixed population of molecules and potentially lower overall fluorescence. Ensure your reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) has gone to completion.
-
Solvent Effects: The fluorescence of imidazo[1,2-a]pyridine derivatives can be highly sensitive to the polarity of the solvent.[3] A change in the local environment upon adduct formation might lead to quenching in your specific buffer or medium.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, your fluorescent adducts may aggregate, leading to self-quenching.[4]
-
Photobleaching: Prolonged exposure to the excitation light source can irreversibly damage the fluorophore.
-
Incorrect Imaging Settings: Ensure the excitation and emission wavelengths on your instrument are correctly set for the adduct, as these may shift upon its formation.
Q2: How does the formation of a triazole adduct via "click chemistry" enhance the fluorescence of this compound?
The formation of a 1,2,3-triazole ring through a click reaction with a this compound can lead to a significant enhancement of the fluorescence signal, a phenomenon known as "turn-on" fluorescence.[5][6] This enhancement is often attributed to several factors:
-
Increased Conjugation: The formation of the triazole ring extends the π-conjugated system of the imidazo[1,2-a]pyridine core. This extended conjugation can lead to a higher quantum yield and a red-shift in the emission spectrum.
-
Rigidification of the Structure: The triazole linkage can restrict intramolecular rotations, which are non-radiative decay pathways. By reducing these rotations, more of the excited state energy is released as fluorescence.
-
Modulation of Electronic Properties: The triazole ring can alter the electronic properties of the fluorophore, potentially leading to a more efficient emissive state. Computational studies on imidazopyridine-triazole derivatives provide insights into these electronic changes.[7] In some heterocyclic systems, the incorporation of a 1,2,3-triazole ring has been shown to cause a twofold amplification of fluorescence.[8]
Q3: Can I use this compound adducts for live-cell imaging?
Yes, these probes are well-suited for live-cell imaging due to their potential for bioorthogonal labeling, which allows for the specific labeling of biomolecules in their native environment.[9] However, for successful live-cell imaging, consider the following:
-
Cell Permeability: The probe and its reaction partner must be able to cross the cell membrane.
-
Cytotoxicity: The probe, reagents (e.g., copper catalyst for CuAAC), and the final adduct should have minimal toxicity to the cells. It is crucial to perform cytotoxicity assays to determine the optimal concentrations.
-
Reaction Kinetics: The bioorthogonal reaction should proceed at a reasonable rate under physiological conditions (37°C, aqueous environment).
Q4: What is the expected Stokes shift for these adducts, and why is it important?
Imidazopyridine-based fluorophores and their triazole adducts can exhibit large Stokes shifts.[8] The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is advantageous for fluorescence imaging because it minimizes the overlap between the excitation and emission signals, leading to a better signal-to-noise ratio and reduced self-quenching.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound adducts.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | 1. Inefficient Adduct Formation: Incomplete click reaction.[10] 2. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II) in CuAAC.[10] 3. Poor Probe Permeability: The probe is not reaching the target in cellular experiments. 4. Reagent Degradation: The probe or other reagents have degraded. | 1. Optimize Reaction: Increase incubation time, reagent concentrations, or consider a more efficient ligand for CuAAC (e.g., THPTA). Monitor reaction progress by TLC or LC-MS.[10] 2. Use Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate for CuAAC. Deoxygenate solvents where possible.[10] 3. Enhance Permeability: Use charge-neutral and more lipophilic probes. For intracellular targets, ensure adequate cell permeabilization if using fixed cells. 4. Proper Storage: Store reagents as recommended, protected from light and moisture. Prepare fresh stock solutions. |
| High Background Fluorescence | 1. Non-specific Binding: The probe is binding to cellular components other than the target. 2. Autofluorescence: Cells or media components are naturally fluorescent. 3. Excess Probe: Unreacted probe remains after the labeling reaction. | 1. Increase Washing: Include additional and more stringent wash steps after probe incubation. 2. Use Controls: Image unlabeled cells to determine the level of autofluorescence. Use appropriate filters to minimize its detection. 3. Reduce Concentration & Wash: Lower the probe concentration and ensure thorough washing to remove any unbound probe. |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Intensity: The excitation light is too intense. 2. Prolonged Exposure: The sample is exposed to the excitation light for too long. | 1. Reduce Intensity: Lower the laser power or illumination intensity. 2. Minimize Exposure: Use shorter exposure times and acquire images efficiently. Use an anti-fade mounting medium for fixed samples. |
Troubleshooting Workflow for Low Fluorescence Signal
Caption: Troubleshooting decision tree for low fluorescence signal.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound probes.
Protocol 1: Synthesis of a this compound Derivative
The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through various methods. One common approach involves the reaction of 2-aminopyridines with α-haloketones, followed by functionalization at the 3-position. A facile method for introducing the ethynyl group is through a Sonogashira coupling of a 3-halo-imidazo[1,2-a]pyridine with a protected alkyne, followed by deprotection.
This is a generalized protocol and may require optimization for specific substrates.
-
Synthesis of 2-aryl-imidazo[1,2-a]pyridine:
-
To a solution of a 2-aminopyridine (1 eq.) in a suitable solvent (e.g., ethanol), add an α-bromoacetophenone derivative (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash with cold ethanol to obtain the 2-aryl-imidazo[1,2-a]pyridine hydrobromide salt.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane) to obtain the free base.
-
-
Halogenation at the 3-position:
-
Dissolve the 2-aryl-imidazo[1,2-a]pyridine (1 eq.) in a suitable solvent (e.g., chloroform or DMF).
-
Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent. Purify by column chromatography to yield the 3-halo-2-aryl-imidazo[1,2-a]pyridine.
-
-
Sonogashira Coupling:
-
To a degassed solution of the 3-halo-2-aryl-imidazo[1,2-a]pyridine (1 eq.) and ethynyltrimethylsilane (1.5 eq.) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
-
Heat the reaction mixture at 60-70°C under an inert atmosphere (e.g., argon) for 12-24 hours.
-
After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.
-
-
Deprotection of the Alkyne:
-
Dissolve the TMS-protected alkyne in a solvent such as methanol or THF.
-
Add a deprotecting agent like K₂CO₃ or TBAF (tetrabutylammonium fluoride) and stir at room temperature for 1-2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final this compound derivative.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Adduct Formation
This protocol describes the formation of a triazole adduct from a this compound and an azide-containing molecule, a common method for bioorthogonal labeling.[10][11]
Workflow for CuAAC Labeling
Caption: General workflow for CuAAC using a this compound probe.
Materials:
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Azide-containing molecule of interest (e.g., azide-modified biomolecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine your azide-containing molecule and the this compound probe in the reaction buffer. The final concentration of the probe is typically in the µM range for cellular applications.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A common ratio is 1:5 of CuSO₄ to ligand. Let this mixture stand for a few minutes.
-
Add the premixed CuSO₄/ligand solution to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of CuSO₄ is typically 50-100 µM, and sodium ascorbate is around 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. If your probe is light-sensitive, protect the reaction from light.
-
The sample is now ready for analysis by fluorescence spectroscopy or microscopy. For cellular imaging, wash the cells with PBS to remove excess reagents before imaging.
IV. Data Presentation
The enhancement of fluorescence upon adduct formation can be quantified by comparing the photophysical properties of the this compound before and after the reaction.
Table 1: Hypothetical Photophysical Data for a this compound Probe and its Triazole Adduct
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |
| Probe (Ethynyl) | 350 | 420 | 0.15 | - |
| Adduct (Triazole) | 365 | 450 | 0.60 | 4-fold |
Note: This data is illustrative. Actual values will depend on the specific molecular structure and solvent conditions.
V. Mechanistic Insights
The fluorescence of imidazo[1,2-a]pyridines is governed by the interplay of their electronic structure and molecular geometry. The formation of an adduct at the 3-position can significantly alter these properties, leading to an enhanced fluorescence signal.
Proposed Mechanism of Fluorescence Enhancement
Caption: Mechanism of fluorescence enhancement upon triazole adduct formation.
The formation of the triazole adduct extends the π-conjugated system and increases the rigidity of the molecule. This reduces non-radiative decay pathways, such as intramolecular rotation, and favors the radiative decay of the excited state, resulting in a higher fluorescence quantum yield.
VI. References
-
BenchChem. (2025). Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Bioorthogonal Labeling Kinetics in Live Cells. --INVALID-LINK--
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. --INVALID-LINK--
-
Traore, M., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Bioorthogonal Labeling: Assessing Specificity with a Focus on 5-Ethynyl-2'-deoxyuridine (EdU). --INVALID-LINK--
-
Pandey, S., et al. (2021). Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications. Scientific Reports. --INVALID-LINK--
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. --INVALID-LINK--
-
Kim, T., & Park, S. (2010). “Turn-on” fluorescent sensing with “reactive” probes. Chemical Communications. --INVALID-LINK--
-
BenchChem. (2025). Benchmarking 6-Ethynylcinnoline: A Comparative Guide for Bioorthogonal Labeling. --INVALID-LINK--
-
Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. --INVALID-LINK--
-
Wang, W., et al. (2024). Novel imidazo[10][12][13] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Panda, A., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. --INVALID-LINK--
-
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling. --INVALID-LINK--
-
El-Attar, M., et al. (2025). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. ResearchGate. --INVALID-LINK--
-
Panda, A., et al. (2025). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2018). Click chemistry for fluorescence imaging via combination of a BODIPY-based 'turn-on' probe and a norbornene glucosamine. Chemical Communications. --INVALID-LINK--
-
Naimi, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. --INVALID-LINK--
-
Sharma, D., & Narasimhan, B. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. --INVALID-LINK--
-
Lages, M., et al. (2025). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. --INVALID-LINK--
-
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). --INVALID-LINK--
-
Cikotiene, I., et al. (2017). Fluorescence emission behavior of compounds with different triazole-substitutions (a). ResearchGate. --INVALID-LINK--
-
Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. --INVALID-LINK--
-
Ghorab, M., et al. (2022). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. ResearchGate. --INVALID-LINK--
-
Zhang, Z., et al. (2025). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Ensuring Reproducibility in Bioorthogonal Labeling: A Comparative Guide to 8-Ethynyl-9H-purine and its Alternatives. --INVALID-LINK--
-
Starosotnikov, A., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. Molecules. --INVALID-LINK--
-
Das, P., & Ghosh, S. (2022). Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. ResearchGate. --INVALID-LINK--
-
Chen, F., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. --INVALID-LINK--
-
He, L., et al. (2017). Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. Chemical Communications. --INVALID-LINK--
-
Chrominski, M., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. International Journal of Molecular Sciences. --INVALID-LINK--
-
ChemScene. (n.d.). 3-Ethynyl-Imidazo[1,2-b]pyridazine. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Ethynyl-Imidazo[1,2-b]pyridazine. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. --INVALID-LINK--
-
Li, X., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Semantic Scholar. --INVALID-LINK--
-
da Silva, F., et al. (2019). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. --INVALID-LINK--
-
BenchChem. (2025). Enhancing the quantum yield of thiadiazole-based fluorescent materials. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. “Turn-on” fluorescent sensing with “reactive” probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Validation & Comparative
A Comparative Guide to 3-Ethynylimidazo[1,2-a]pyridine and Other Terminal Alkynes for Researchers in Drug Discovery and Chemical Biology
In the landscape of modern medicinal chemistry and bioconjugation, the terminal alkyne functional group has established itself as an indispensable tool. Its versatility in forming stable covalent linkages through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry," and the palladium-catalyzed Sonogashira cross-coupling, has propelled the development of novel therapeutics, diagnostic agents, and biological probes.[1] Among the diverse array of terminal alkynes available, those appended to heterocyclic scaffolds offer unique advantages in terms of modulating physicochemical properties and biological activity. This guide provides an in-depth comparison of 3-ethynylimidazo[1,2-a]pyridine with other commonly employed terminal alkynes, offering experimental insights and data to aid researchers in selecting the optimal building block for their specific application.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its favorable pharmacological profile, including metabolic stability and oral bioavailability, makes it an attractive core for drug design. The introduction of a terminal alkyne at the 3-position of this heterocycle creates a versatile building block, this compound, that combines the desirable properties of the imidazo[1,2-a]pyridine core with the broad reactivity of the alkyne.
The Unique Profile of this compound
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic heterocycle. This electronic nature has a direct impact on the reactivity of the appended 3-ethynyl group. The electron-donating character of the heterocycle is expected to increase the electron density of the alkyne's triple bond. This can influence its performance in key reactions compared to alkynes substituted with electron-withdrawing or neutral groups.
Comparative Performance in Key Applications
The utility of a terminal alkyne is primarily defined by its performance in reactions that enable the conjugation or synthesis of more complex molecules. Here, we compare the expected performance of this compound with benchmark terminal alkynes in CuAAC and Sonogashira coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its high efficiency, specificity, and biocompatibility under aqueous conditions.[4] The reaction rate can be influenced by the electronic properties of the alkyne.
Table 1: Predicted Comparative Performance in CuAAC
| Terminal Alkyne | Substituent Nature | Expected Reactivity | Key Considerations |
| This compound | Electron-rich heterocycle | Good to Excellent | The resulting triazole will possess the favorable properties of the imidazo[1,2-a]pyridine scaffold. |
| Phenylacetylene | Aromatic (neutral) | Good to Excellent | A standard benchmark for aromatic alkynes. |
| Propargyl Alcohol | Aliphatic (neutral) | Good to Excellent | Commonly used in bioconjugation due to its small size and hydrophilicity. |
| Methyl Propiolate | Electron-withdrawing | Excellent | Higher reactivity, but also increased susceptibility to side reactions like Michael addition. |
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6] This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceutical compounds. The electronic properties of both the alkyne and the halide can significantly impact the reaction efficiency.
Electron-rich alkynes, such as this compound, are generally good substrates for Sonogashira coupling.[7] However, the reaction outcome is a delicate balance of factors including the catalyst system, base, and the electronic nature of the coupling partner. In some cases, highly electron-rich alkynes might lead to slower reaction rates compared to their electron-neutral or -poor counterparts, particularly when coupled with electron-rich aryl halides. Nevertheless, with appropriate optimization of reaction conditions, this compound is expected to be a versatile and effective coupling partner in Sonogashira reactions.
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Terminal Alkyne | Substituent Nature | Expected Yields with Aryl Iodides | Expected Yields with Aryl Bromides | Key Considerations |
| This compound | Electron-rich heterocycle | Good to Excellent | Moderate to Good | The electron-rich nature may require optimization of catalyst and ligand for challenging substrates. |
| Phenylacetylene | Aromatic (neutral) | Excellent | Good to Excellent | A highly versatile and reactive alkyne for Sonogashira coupling. |
| Propargyl Alcohol | Aliphatic (neutral) | Good to Excellent | Moderate to Good | The hydroxyl group may require protection depending on the reaction conditions. |
| (Trimethylsilyl)acetylene | Silyl-protected | Excellent | Good to Excellent | Requires a deprotection step after coupling. |
Experimental Protocols
To provide a practical framework for the utilization of this compound, the following are detailed, representative experimental protocols for its synthesis and application in CuAAC and Sonogashira reactions.
Synthesis of this compound
A common route to this compound involves the Sonogashira coupling of a 3-halo-imidazo[1,2-a]pyridine with a protected acetylene source, followed by deprotection.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of 3-Ethynylimidazo[1,2-a]pyridine as a Novel Fluorescent Probe
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and ultimately, the impact of their experimental findings. While a plethora of fluorescent probes are commercially available, the pursuit of novel fluorophores with superior photophysical properties and unique biological sensing capabilities is a constant endeavor in the scientific community. This guide provides a comprehensive framework for the validation of a promising new entity, 3-ethynylimidazo[1,2-a]pyridine, as a fluorescent probe for cellular imaging.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention due to its inherent fluorescence and its prevalence in bioactive molecules.[1][2][3] The introduction of an ethynyl group at the 3-position offers a tantalizing prospect for enhanced photophysical properties and a reactive handle for further functionalization, making it a compelling candidate for a next-generation fluorescent probe.
This guide is not a mere recitation of protocols; it is a narrative of scientific validation. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our claims in authoritative sources. Our objective is to equip you with the knowledge and methodologies to rigorously assess not only this compound but any novel fluorescent probe that crosses your bench.
The Promise of this compound: A Structural Perspective
The core of our candidate probe is the imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle known for its fluorescent properties.[1][4][5] The ethynyl group (a carbon-carbon triple bond) at the 3-position is a key structural modification. This group can extend the π-conjugation of the molecule, which often leads to desirable changes in the absorption and emission spectra, such as a red-shift and an increased Stokes shift.[6] Furthermore, the terminal alkyne is a versatile chemical handle for "click" chemistry, allowing for facile conjugation to biomolecules of interest.
Caption: Chemical structure of this compound.
The Benchmarks: A Comparative Framework
To validate this compound, we must compare its performance against well-characterized and widely used fluorescent probes. For this guide, we will use Fluorescein and Alexa Fluor 488 as our benchmarks. Fluorescein is a traditional, cost-effective fluorophore, while Alexa Fluor 488 represents a more modern, high-performance dye.
Key Performance Metrics: A Quantitative Comparison
The following table summarizes the critical performance metrics for a fluorescent probe. The values for this compound are presented as "To Be Determined (TBD)" as they would be established through the validation protocols detailed in the subsequent sections. We have included hypothetical target values based on the properties of the imidazo[1,2-a]pyridine scaffold to provide a conceptual framework.[7]
| Feature | This compound | Fluorescein | Alexa Fluor 488 |
| Excitation Max (nm) | TBD (Anticipated ~350-400) | ~494 | ~495 |
| Emission Max (nm) | TBD (Anticipated ~450-500) | ~518 | ~519 |
| Stokes Shift (nm) | TBD (Anticipated >50) | ~24 | ~24 |
| Quantum Yield (Φ) | TBD (Target > 0.5) | ~0.92 | ~0.92[8] |
| Photostability | TBD (Target: High) | Low | High |
| Cell Permeability | TBD (Anticipated: Good) | Moderate | Moderate |
| Cytotoxicity | TBD (Target: Low) | Low | Low |
The Validation Workflow: A Step-by-Step Guide
The validation of a new fluorescent probe is a systematic process that moves from fundamental photophysical characterization to biological application. The following workflow outlines the essential stages of this process.
Caption: A streamlined workflow for the validation of a novel fluorescent probe.
Part 1: Synthesis and Purity
The journey begins with the synthesis of this compound. Several synthetic routes to the imidazo[1,2-a]pyridine core have been reported.[9][10][11][12][13] A common approach involves the condensation of a 2-aminopyridine with an α-haloketone, followed by introduction of the ethynyl group. Rigorous purification by column chromatography or recrystallization is paramount, and the structure and purity of the final compound must be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: Photophysical Characterization
Rationale: This fundamental measurement determines the wavelengths at which the probe absorbs and emits light, which is crucial for selecting appropriate excitation sources and emission filters for microscopy.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO) in a quartz cuvette.
-
Absorbance Spectrum: Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 200-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax and scan the emitted fluorescence over a longer wavelength range to determine the wavelength of maximum emission.
Rationale: The quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.[14] A high quantum yield is desirable for a bright fluorescent probe.
Step-by-Step Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and similar spectral properties to the sample. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard.[15]
-
Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength and select concentrations where the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Rationale: Photostability refers to a fluorophore's resistance to photobleaching, the irreversible destruction of the fluorophore upon exposure to light.[16] High photostability is critical for long-term imaging experiments.[17][18][19]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent probe or stain cells with the probe and mount them on a microscope slide.
-
Time-Lapse Imaging: Acquire a series of images of the sample over time under continuous illumination using a fluorescence microscope.
-
Intensity Measurement: Measure the fluorescence intensity of a region of interest in each image of the time series.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. Compare the decay curve to that of the benchmark probes.
Part 3: Biological Evaluation
Rationale: A good fluorescent probe should have minimal toxicity to the cells under investigation, ensuring that the observed biological processes are not artifacts of cellular stress.[]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with a range of concentrations of this compound for a period that reflects the intended imaging experiment (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Rationale: The ultimate test of a fluorescent probe is its performance in a live-cell imaging experiment.[21][22][23][24] This assesses its cell permeability, localization, and signal-to-noise ratio in a biological context.
Step-by-Step Methodology:
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate the cells with an appropriate concentration of this compound in culture medium for a predetermined time.
-
Washing (Optional): Gently wash the cells with fresh medium to remove any unbound probe.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire images using the appropriate excitation and emission filters determined in the photophysical characterization.
Hypothetical Application: Visualizing Cellular Signaling
The versatility of the ethynyl group on this compound opens up possibilities for its use as a targeted probe. For instance, it could be conjugated to a ligand to visualize a specific receptor-mediated signaling pathway.
Caption: Hypothetical signaling pathway visualized with a targeted fluorescent probe.
Conclusion
The validation of a novel fluorescent probe like this compound is a rigorous but rewarding process. By systematically evaluating its photophysical properties and biological performance against established benchmarks, researchers can confidently adopt new tools to push the boundaries of scientific discovery. This guide provides a robust framework for this validation process, emphasizing the importance of scientific integrity and a deep understanding of the underlying principles. The promising structural features of this compound make it a worthy candidate for such an investigation, with the potential to become a valuable addition to the ever-expanding toolkit of fluorescent probes.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. blog.addgene.org [blog.addgene.org]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. scholar.korea.ac.kr [scholar.korea.ac.kr]
- 21. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. stainsfile.com [stainsfile.com]
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Fluorescent Sensors for Researchers
Welcome to a comprehensive analysis of imidazo[1,2-a]pyridine-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage these versatile fluorophores in their work. We will move beyond a simple catalog of compounds to explore the causal relationships between molecular design, photophysical properties, and sensing performance. The objective is to provide you with not just data, but a deeper understanding of how to select, synthesize, and apply these powerful analytical tools.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold for Fluorescence Sensing
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and π-conjugated system are the foundational elements of its intrinsic fluorescence.[2] The true power of this scaffold, however, lies in its synthetic accessibility and the tunable nature of its photophysical properties. By strategically introducing substituents at various positions (primarily C2, C3, and C7), we can modulate the electron density of the core, thereby influencing absorption/emission wavelengths, fluorescence quantum yields, and, most importantly, creating specific recognition sites for a diverse range of analytes.
The inherent fluorescence of the imidazo[1,2-a]pyridine core often falls within the near-UV to blue region of the spectrum.[2] Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to red-shifted emissions.[3] This inherent tunability is the starting point for the rational design of fluorescent sensors.
Comparative Analysis of Imidazo[1,2-a]pyridine Sensors by Analyte Class
The efficacy of a fluorescent sensor is defined by its sensitivity, selectivity, response time, and the clarity of its output signal (e.g., "turn-on" or "turn-off" fluorescence). Below, we compare representative imidazo[1,2-a]pyridine-based sensors, categorized by the analytes they are designed to detect.
Metal Ion Sensors
Metal ions are critical in countless biological and environmental processes. Imidazo[1,2-a]pyridine sensors for metal ions are typically designed by incorporating a chelating moiety that selectively binds the target ion. This binding event disrupts the sensor's electronic structure, leading to a measurable change in its fluorescence output.
| Sensor/Probe | Analyte | Limit of Detection (LOD) | Key Performance Characteristics | Sensing Mechanism | Ref. |
| Probe 5 | Fe³⁺ / Hg²⁺ | 4.0 ppb (Fe³⁺), 1.0 ppb (Hg²⁺) | "Turn-on" for Fe³⁺, "Turn-off" for Hg²⁺ in aqueous media. Successful imaging in HeLa cells. | Chelation followed by PET/ICT modulation | [4][5] |
| Probe L1 | Zn²⁺ | 6.8 x 10⁻⁸ M | Significant fluorescence enhancement. Bathochromic shifts in absorption and emission. | Intramolecular Charge Transfer (ICT) | [6] |
| Rh-Ip-Hy | Hg²⁺ | 18.5 nM | Large Stokes shift (75 nm), high pH tolerance (5.0-11.0), suitable for cell imaging and test strips. | Spirolactam ring-opening | [7] |
Field Insights: The design of metal ion sensors often hinges on the principle of Photoinduced Electron Transfer (PET). In the "off" state, the chelating group can quench the fluorophore's emission via PET. Upon binding the metal ion, the electron-donating ability of the chelator is suppressed, inhibiting PET and "turning on" the fluorescence. The selectivity is dictated by the choice of the chelating group, which must have a high affinity for the target ion over other competing ions. For instance, the fused imidazopyridine scaffold in Probe 5 was designed with a single open imidazolyl nitrogen as a unique interaction site to enhance selectivity for Fe³⁺ and Hg²⁺.[4]
Sensors for Biologically Relevant Molecules
This class of sensors targets molecules that are key indicators of cellular states, such as reactive oxygen species (ROS) or specific amino acids.
| Sensor/Probe | Analyte | Limit of Detection (LOD) | Key Performance Characteristics | Sensing Mechanism | Ref. |
| Probe B2 | H₂O₂ | Not specified | Aggregation-Induced Emission (AIE) properties. "Turn-on" green fluorescence. Good biocompatibility for cell imaging. | H₂O₂-mediated cleavage of a boronate ester | [8] |
| IPPA | Cysteine (Cys) | 0.33 µM | High selectivity over homocysteine (Hcy) and glutathione (GSH). ~76-fold fluorescence enhancement. | Nucleophilic addition of Cys to an acrylate group | [9] |
| ESIPT Probes | Nerve Agent Simulants (DCP, DCNP) | 0.6 µM (for DCP) | Rapid response, colorimetric and fluorometric changes. Usable on paper strips for vapor detection. | Phosphorylation of a hydroxyl group disrupting ESIPT | [1] |
Field Insights: The design of these probes requires a clever integration of a reactive site with the fluorophore. For the H₂O₂ probe B2 , a boronate ester acts as a "protecting group" for a phenol. The reaction with H₂O₂ cleaves this ester, releasing the fluorescent phenol and triggering the signal.[8] This is a robust and highly specific chemical transformation. Similarly, the cysteine sensor IPPA utilizes the unique reactivity of the thiol group in cysteine to induce a chemical change in the probe that unmasks the fluorophore.[9]
Environmental Sensors: pH and Viscosity
Intracellular pH and viscosity are critical parameters that reflect the health and function of a cell. Designing sensors for these environmental properties requires a different approach than analyte-specific recognition.
-
pH Sensing: While specific imidazo[1,2-a]pyridine ratiometric pH probes are an emerging area, the inherent pH sensitivity of the nitrogen atoms in the scaffold can be harnessed. For example, the probe Rh-Ip-Hy was noted for its exceptionally wide pH working range (5.0-11.0), a desirable feature for sensors that must function in various cellular compartments with different pH levels.[7] The design principle for a dedicated pH sensor would involve incorporating acidic or basic moieties whose protonation state, dictated by the surrounding pH, directly influences the electronic properties of the fluorophore through mechanisms like ICT.
-
Viscosity Sensing (Molecular Rotors): Viscosity sensors, often called "molecular rotors," operate on the principle of Twisted Intramolecular Charge Transfer (TICT).[10][11] In low-viscosity environments, upon photoexcitation, a part of the molecule can freely rotate. This rotation leads to a non-emissive TICT state, and the fluorescence is quenched. In a high-viscosity environment, this intramolecular rotation is hindered, closing the non-radiative decay pathway and causing a significant increase in fluorescence quantum yield.[12][13] Imidazo[1,2-a]pyridine derivatives, with their ability to be functionalized with rotatable groups like phenyl or dimethylamino-phenyl rings, are excellent candidates for the development of molecular rotors. The fluorescence intensity of such a sensor would show a direct correlation with the viscosity of its microenvironment.[14]
Key Sensing Mechanisms: A Deeper Look
Understanding the underlying photophysical mechanism is paramount for interpreting sensor data and designing new probes.
Photoinduced Electron Transfer (PET)
PET is a common mechanism for "turn-on" sensors. The sensor is designed with a fluorophore (the imidazo[1,2-a]pyridine core) and a quencher (the analyte receptor) linked together. In the absence of the analyte, excitation of the fluorophore is followed by the transfer of an electron from the receptor to the fluorophore, which provides a non-radiative de-excitation pathway, thus quenching the fluorescence. Upon analyte binding, the redox potential of the receptor changes, making the PET process energetically unfavorable and restoring fluorescence.[15][16]
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phototautomerization process that occurs in molecules containing both a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., a nitrogen atom) in close proximity, facilitated by an intramolecular hydrogen bond.[2] Upon excitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, leading to an ultrafast proton transfer. This creates an excited keto-tautomer, which is energetically distinct from the initial enol-form. The fluorescence emission from this tautomer is significantly red-shifted compared to the absorption of the enol form, resulting in an unusually large Stokes shift.[3][17] This large separation between excitation and emission is highly advantageous as it minimizes self-absorption and background interference. Sensor design can be based on the disruption of the intramolecular hydrogen bond by an analyte, which inhibits the ESIPT process and alters the fluorescence output.[2][18][19]
Field-Proven Methodologies
The reliability of any sensor is underpinned by the robustness of the experimental protocols used for its synthesis and characterization. Here, we provide validated, step-by-step procedures.
Experimental Protocol 1: Synthesis of a Representative 2-Aryl-Imidazo[1,2-a]pyridine
This protocol is a synthesized example based on common one-pot procedures, such as the Ortoleva-King reaction followed by cyclization, which is adaptable for various functionalized acetophenones and 2-aminopyridines.[17][20][21]
Objective: To synthesize a functionalized 2-aryl-imidazo[1,2-a]pyridine core, which can be a sensor itself or a precursor for further functionalization.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted acetophenone (1.2 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol, 1.0 eq) and the substituted acetophenone (1.2 mmol, 1.2 eq).
-
Ortoleva-King Reaction: Add iodine (1.2 mmol, 1.2 eq). Causality Note: Iodine serves as both a reactant and a catalyst to form the N-phenacylpyridinium iodide intermediate, which is the key step. Heat the reaction mixture neat (without solvent) or in a minimal amount of a high-boiling solvent like DMF at 110 °C for 4-6 hours under constant stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:EtOAc mobile phase).
-
Cyclization: After cooling the reaction mixture to room temperature, add 10 mL of ethanol followed by 10 mL of 2M aqueous NaOH solution. Causality Note: The base promotes the intramolecular cyclization of the intermediate to form the imidazo[1,2-a]pyridine ring.
-
Workup: Heat the mixture to 80 °C and stir for 1-2 hours until the reaction is complete (as monitored by TLC). Cool the mixture and transfer it to a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 20 mL of saturated Na₂S₂O₃ solution (to remove residual iodine), 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-aryl-imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the widely used relative method for determining the fluorescence quantum yield (Φ) of a sample by comparing it to a well-characterized standard.[22][23][24][25]
Objective: To accurately quantify the fluorescence efficiency of the synthesized sensor.
Equipment:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with a corrected emission channel
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
Materials:
-
Fluorescence Standard: A compound with a known and stable quantum yield in the chosen solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54). The standard's absorption spectrum should overlap with the sample's.
-
Spectroscopic grade solvent.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of your sample and the reference standard in the same spectroscopic grade solvent.
-
From these stocks, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are between 0.02 and 0.1. Causality Note: Keeping absorbance below 0.1 is crucial to avoid inner filter effects, where the emitted light is re-absorbed by other molecules in the solution, leading to an underestimation of the fluorescence intensity.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for every dilution of both the sample and the standard.
-
Use the pure solvent as a blank.
-
Note the exact absorbance value at the excitation wavelength (λ_ex) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. Use the same λ_ex for both the sample and the standard.
-
Set the excitation and emission slit widths. Keep them narrow to ensure good spectral resolution, and keep them constant for all measurements.
-
For each solution measured in the spectrophotometer, record its fluorescence emission spectrum. Ensure the entire emission band is captured.
-
-
Data Analysis:
-
For each recorded emission spectrum, integrate the area under the curve to get the total fluorescence intensity (I).
-
Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity (I) on the y-axis and absorbance (A) at λ_ex on the x-axis.
-
Perform a linear regression for each dataset. The plots must be linear and pass through the origin. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of your sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the known quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and reference (if they are different; if the same solvent is used, this term is 1).
-
-
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of high-performance fluorescent sensors. Through judicious chemical modification, it is possible to create probes that are highly sensitive and selective for a wide array of analytes and environmental parameters. The key to success in this field lies in a deep understanding of the interplay between chemical structure and photophysical mechanisms like PET, ICT, and ESIPT. As synthetic methodologies become more advanced and our understanding of these photophysical processes deepens, we can expect the development of next-generation imidazo[1,2-a]pyridine sensors with even greater brightness, stability, and specificity, enabling new discoveries in biological imaging, medical diagnostics, and environmental monitoring.
References
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational chemistry-assisted design of hydrazine-based fluorescent molecular rotor for viscosity sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 21. 2024.sci-hub.st [2024.sci-hub.st]
- 22. benchchem.com [benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 25. Making sure you're not a bot! [opus4.kobv.de]
The Imidazo[1,2-a]pyridine Scaffold: A Superior Platform for Fluorescent Probe Design
A Senior Application Scientist's Guide to Leveraging its Unique Photophysical and Chemical Advantages
In the dynamic field of molecular probes and bioimaging, the quest for fluorophores with optimal photophysical properties, robust chemical stability, and high sensitivity is relentless. While classic dyes like fluorescein and rhodamine have been workhorses for decades, their inherent limitations, such as pH sensitivity and spectral overlap, have driven the exploration of novel scaffolds. Among these, the imidazo[1,2-a]pyridine core has emerged as a particularly compelling platform for the design of sophisticated fluorescent probes. This guide provides an in-depth analysis of the distinct advantages of the imidazo[1,2-a]pyridine scaffold, offering a comparative perspective against other common fluorophores and providing practical experimental insights for its application.
The Ascendance of a Privileged Scaffold: Why Imidazo[1,2-a]pyridine?
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring composed of an imidazole ring fused to a pyridine ring. This compact and rigid structure forms the basis of its exceptional fluorescent properties and has led to its recognition as a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds[1][2]. Beyond its pharmaceutical applications, its utility in materials science and as a core for fluorescent probes is rapidly expanding[3][4][5].
The key advantages of the imidazo[1,2-a]pyridine scaffold in probe design are multifaceted and stem from its unique electronic and structural characteristics:
-
High and Tunable Fluorescence Quantum Yields: Imidazo[1,2-a]pyridine derivatives are known to exhibit excellent fluorescence quantum yields, a critical parameter for the sensitivity of a fluorescent probe[3][6]. The π-conjugated bicyclic structure is inherently emissive. Furthermore, the photophysical properties can be readily tuned through synthetic modifications. For instance, substitution at the C2 position with phenyl or naphthyl groups has been shown to increase the fluorescence yield, while electron-donating substituents generally enhance luminescence[3][7]. This tunability allows for the rational design of probes with optimized brightness for specific applications.
-
Large Stokes Shifts: Many imidazo[1,2-a]pyridine-based fluorophores display significantly large Stokes shifts, which is the separation between the absorption and emission maxima[6][7][8]. A large Stokes shift is highly desirable as it minimizes self-quenching and reduces the interference from scattered excitation light, leading to an improved signal-to-noise ratio in imaging experiments.
-
Environmental Sensitivity and Solvatochromism: The fluorescence of imidazo[1,2-a]pyridine derivatives can be highly sensitive to the polarity and viscosity of their microenvironment[7][9]. This pronounced solvatochromism makes them excellent candidates for developing probes that can report on changes in the local environment, such as binding to a target biomolecule or localizing within a specific cellular organelle.
-
Facile and Versatile Synthesis: The synthesis of the imidazo[1,2-a]pyridine core is often straightforward and can be achieved through various one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction[5]. This synthetic accessibility allows for the efficient generation of a diverse library of probes with different functionalities and recognition moieties[10][11].
-
Platform for "Turn-On" and Ratiometric Probes: The scaffold is an ideal foundation for designing "smart" probes that exhibit a change in their fluorescence upon interaction with a specific analyte. This can be achieved through various mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT)[4][11]. For example, probes have been designed to "turn-on" in the presence of metal ions like Fe³⁺ or reactive oxygen species like H₂O₂[12][13][14][15]. Ratiometric probes, which display a shift in the emission wavelength upon analyte binding, have also been developed using this versatile scaffold[16].
-
Enhanced Photostability and Biocompatibility: Many imidazo[1,2-a]pyridine-based probes exhibit good photostability, which is crucial for long-term imaging experiments[13][17]. Furthermore, they have been shown to have low cytotoxicity and good biocompatibility, enabling their use in living cells and organisms[13][17][18][19].
A Comparative Analysis: Imidazo[1,2-a]pyridine vs. Traditional Fluorophores
To fully appreciate the advantages of the imidazo[1,2-a]pyridine scaffold, it is instructive to compare its performance with commonly used fluorescent dyes. The following table summarizes key photophysical parameters, highlighting the competitive and often superior characteristics of imidazo[1,2-a]pyridine derivatives.
| Feature | Imidazo[1,2-a]pyridine Derivatives | Fluorescein | Rhodamine B | BODIPY |
| Quantum Yield (Φ) | Moderate to High (0.2 - 0.8)[20] | High (0.9) | Moderate (0.3-0.7) | High (often >0.8) |
| Stokes Shift | Large (often >100 nm)[6][7][8] | Small (~20 nm) | Moderate (~20-30 nm) | Small (~10-20 nm) |
| Environmental Sensitivity | High (Solvatochromic)[7][9] | High (pH sensitive) | Low to Moderate | Low |
| Photostability | Good to Excellent[13] | Moderate | Good | Good to Excellent |
| Synthetic Tunability | High[3][10] | Moderate | Moderate | High |
| pH Sensitivity | Generally Low (can be engineered)[18][19] | High | Low | Low |
This comparison underscores that while established dyes like BODIPY offer high quantum yields, the imidazo[1,2-a]pyridine scaffold provides a unique combination of high quantum yield, a significantly larger Stokes shift, and inherent environmental sensitivity, making it a more versatile platform for the design of responsive probes.
Experimental Workflow: Design and Application of an Imidazo[1,2-a]pyridine-Based Probe
To illustrate the practical application of this scaffold, we will outline the design and a general synthetic protocol for a "turn-on" fluorescent probe for the detection of a specific analyte, followed by its application in cellular imaging.
Conceptual Design of a "Turn-On" Probe
The design of a "turn-on" probe often relies on quenching the fluorescence of the imidazo[1,2-a]pyridine core in its "off" state and restoring it upon interaction with the analyte. A common strategy involves attaching a recognition moiety that acts as a photoinduced electron transfer (PET) quencher. Upon binding to the analyte, a conformational change or chemical reaction disrupts the PET process, leading to a "turn-on" of fluorescence.
Caption: Mechanism of a "turn-on" imidazo[1,2-a]pyridine probe.
General Synthetic Protocol for an Imidazo[1,2-a]pyridine-based Probe
This protocol describes a general method for the synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative, which can be further functionalized.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
A widely used method is the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or a two-component reaction between a 2-aminopyridine and an α-haloketone.
Caption: General workflow for imidazo[1,2-a]pyridine synthesis.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromoacetophenone (or a derivative thereof) (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add 2-bromoacetophenone and sodium bicarbonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Step 2: Functionalization of the Core for Probe Application
The synthesized core can then be functionalized with a recognition moiety. For example, a boronate ester can be introduced for the detection of hydrogen peroxide[13][14][15].
Materials:
-
Synthesized imidazo[1,2-a]pyridine core with a suitable handle (e.g., a hydroxyl group)
-
4-(Bromomethyl)phenylboronic acid pinacol ester (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine derivative and 4-(bromomethyl)phenylboronic acid pinacol ester in anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final probe.
Application in Cellular Imaging
Protocol:
-
Cell Culture: Culture HeLa cells (or other suitable cell line) in appropriate media until they reach 70-80% confluency.
-
Probe Loading: Incubate the cells with a solution of the imidazo[1,2-a]pyridine-based probe (e.g., 5-10 µM in media) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.
-
Analyte Treatment: Treat the cells with the analyte of interest (e.g., H₂O₂ or a metal ion solution) for a specified period.
-
Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the imidazo[1,2-a]pyridine fluorophore. An increase in fluorescence intensity in the treated cells compared to control cells would indicate the detection of the analyte.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a significant advancement in the field of fluorescent probe design. Its exceptional photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, combined with its synthetic tractability, make it a superior platform compared to many traditional fluorophores. The ability to readily create "turn-on" and ratiometric probes opens up exciting possibilities for the development of highly specific and sensitive tools for bioimaging and diagnostics. As research in this area continues, we can expect to see the emergence of even more sophisticated imidazo[1,2-a]pyridine-based probes with applications ranging from fundamental cell biology to clinical diagnostics. The continued exploration of this privileged scaffold promises to further illuminate the intricate workings of biological systems.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 19. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Assessing the Specificity of 3-Ethynylimidazo[1,2-a]pyridine Labeling: A Feasibility Analysis
Senior Application Scientist Note:
Following a comprehensive literature and database review, we have determined that there is currently no publicly available scientific evidence to support the use of 3-Ethynylimidazo[1,2-a]pyridine as a bioorthogonal labeling agent. Our extensive searches did not yield any publications, experimental protocols, or comparative data assessing its specificity in this context. The primary body of research on the imidazo[1,2-a]pyridine scaffold is overwhelmingly focused on its diverse therapeutic applications, including as an anticancer, anti-inflammatory, and antimicrobial agent.[1][2][3][4]
While the presence of an ethynyl group suggests potential for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions—the cornerstones of "click chemistry"[5]—the suitability of a molecule for bioorthogonal labeling depends on more than just the presence of a reactive handle. Critical factors such as cell permeability, metabolic stability, and, most importantly, a lack of interference with endogenous biological processes must be rigorously evaluated. Without experimental validation, it is not possible to create a scientifically sound comparison guide as requested.
Our search did identify a similarly named compound, 3-Ethynylimidazo[1,2-b]pyridazine , which is noted as an intermediate in the synthesis of pharmaceuticals like the tyrosine kinase inhibitor ponatinib.[6][7][8] However, even for this molecule, there is no indication in the available literature of its application as a bioorthogonal probe.
At present, a comparison guide on the specificity of this compound labeling cannot be developed due to the absence of foundational research confirming its use for this purpose. For researchers interested in bioorthogonal labeling, we recommend consulting the extensive literature on well-validated probes such as 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis, or various amino acid analogues for protein labeling. These established tools have undergone thorough specificity and off-target effect profiling, providing a reliable basis for experimental design.
Should research be published in the future that validates and characterizes this compound as a bioorthogonal labeling agent, a detailed comparison guide could be developed. We will continue to monitor the scientific literature for any such developments.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Buy 3-Ethynylimidazo[1,2-b]pyridazine | 943320-61-4 [smolecule.com]
- 7. 3-Ethynylimidazo[1,2-b]pyridazine | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
A Researcher's Guide to the Reaction Kinetics of 3-Ethynylimidazo[1,2-a]pyridine: A Comparative Analysis
For researchers and professionals in drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its wide range of biological activities.[1][2] The introduction of a reactive 3-ethynyl group opens up a plethora of possibilities for derivatization, primarily through carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of the reaction kinetics of 3-ethynylimidazo[1,2-a]pyridine in two of the most powerful and widely utilized transformations for terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
This document moves beyond a simple recitation of protocols to explain the underlying principles that govern reaction rates, offering field-proven insights to aid in experimental design and optimization. Every recommendation is grounded in established mechanistic understanding and supported by authoritative sources.
The Reactive Landscape of this compound
The reactivity of the terminal alkyne in this compound is significantly influenced by the electronic nature of the fused heterocyclic ring system. The imidazo[1,2-a]pyridine nucleus is known to be electron-rich, which can affect the rates of subsequent coupling reactions. Understanding this electronic influence is key to predicting and controlling the kinetics of its derivatization. This guide will focus on a comparative kinetic analysis of its participation in CuAAC and Sonogashira reactions, two cornerstone methodologies in modern synthetic chemistry.
Comparative Kinetic Analysis: CuAAC vs. Sonogashira Coupling
The choice between employing a CuAAC "click" reaction or a Sonogashira coupling often depends on the desired final product and the required reaction conditions. However, a critical consideration for efficient synthesis and process development is the reaction kinetics. Below, we compare the expected kinetic profiles of this compound in these two transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[3][4] The reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.
Kinetic Profile: The CuAAC reaction is generally very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[5] This rapid rate is a result of the copper catalyst dramatically lowering the activation energy of the cycloaddition.[3] The reaction rate is often so fast that at typical laboratory concentrations, it can proceed to completion in a short period, from minutes to a few hours, even at room temperature.
Factors Influencing CuAAC Kinetics:
| Factor | Influence on Reaction Rate | Rationale |
| Ligand | Significant | Chelating ligands (e.g., TBTA, THPTA) stabilize the Cu(I) oxidation state, preventing catalyst disproportionation and accelerating the reaction. |
| Solvent | Moderate | While the reaction is tolerant of many solvents, including water, the choice of solvent can influence catalyst and reactant solubility, thereby affecting the rate.[3] |
| Reactant Electronics | Minor | The rate of CuAAC is generally not heavily influenced by the electronic properties of the azide or the alkyne, a hallmark of its "click" character.[6] |
| Temperature | Moderate | While the reaction proceeds readily at room temperature, gentle heating can be used to further accelerate it if necessary. |
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of a C(sp2)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]
Kinetic Profile: The kinetics of the Sonogashira reaction are more complex and variable than those of CuAAC. The rate is highly dependent on several factors, particularly the nature of the halide and the electronic properties of both coupling partners. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide.[9]
Factors Influencing Sonogashira Kinetics:
| Factor | Influence on Reaction Rate | Rationale |
| Halide Identity (on coupling partner) | Very High | The rate of oxidative addition follows the trend I > Br > Cl. Aryl iodides are significantly more reactive than bromides, which are in turn more reactive than chlorides.[7] |
| Electronic Effects (on coupling partner) | High | Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the carbon more electrophilic and facilitating oxidative addition.[9] |
| Electronic Effects (on alkyne) | Moderate | The acidity of the terminal alkyne's proton can influence the rate of formation of the copper acetylide intermediate. The electron-rich nature of the imidazo[1,2-a]pyridine ring may slightly modulate this. |
| Catalyst System (Pd source and ligand) | Very High | The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often promote the reductive elimination step and stabilize the active catalyst. |
| Base | High | An amine base is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Its strength and steric bulk can impact the rate. |
| Temperature | High | Sonogashira reactions often require heating to proceed at a reasonable rate, especially with less reactive halides like bromides and chlorides. |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress over time. In situ monitoring methods are often preferred as they provide real-time data without the need for sampling and quenching.
Workflow for Kinetic Analysis
The following diagram illustrates a generalized workflow for the kinetic analysis of the reactions of this compound.
Caption: Generalized workflow for kinetic analysis of coupling reactions.
Recommended Protocol: In Situ1H NMR Spectroscopy
In situ1H NMR spectroscopy is a powerful technique for monitoring reaction kinetics as it allows for the simultaneous observation and quantification of reactants, products, and any significant intermediates.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., benzyl azide for CuAAC or 4-iodotoluene for Sonogashira), a suitable internal standard (e.g., 1,3,5-trimethoxybenzene), and the catalyst system in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Reaction Setup: In an NMR tube, combine the solutions of the reactants and the internal standard.
-
Data Acquisition: Acquire an initial 1H NMR spectrum (t=0) before the addition of the catalyst.
-
Initiation: Add the catalyst solution to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer, which should be pre-thermostated to the desired reaction temperature.
-
Monitoring: Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Processing: For each spectrum, integrate the signals of a characteristic proton on the starting material and the product relative to the internal standard.
-
Kinetic Analysis: Convert the integration values to concentrations and plot them against time to determine the reaction rate and order.
Head-to-Head Comparison and Expected Outcomes
Based on the principles outlined above, we can predict the relative kinetic performance of this compound in these two key reactions.
| Feature | CuAAC with this compound | Sonogashira Coupling with this compound |
| Expected Rate | Very Fast (k ≈ 10 to 104 M-1s-1)[5] | Variable (highly dependent on halide and conditions) |
| Operating Temperature | Room Temperature | Often requires heating (e.g., 50-100 °C) |
| Sensitivity to Electronics | Low | High |
| Key Optimization Parameters | Ligand for Cu(I) | Pd-ligand, base, solvent, temperature |
| Side Reactions | Minimal; potential for alkyne homocoupling if Cu(I) is not well-stabilized. | Alkyne homocoupling (Glaser coupling), catalyst decomposition. |
The following diagram illustrates the key decision points when choosing between CuAAC and Sonogashira coupling for the derivatization of this compound based on kinetic considerations.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bioorthogonal Reactions for Labeling with Imidazo[1,2-a]pyridine Fluorophores
For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules in their native environment is a cornerstone of modern chemical biology. Bioorthogonal chemistry, which employs reactions that proceed within living systems without interfering with endogenous processes, provides an essential toolkit for this purpose.[1][2][3] Among the vast arsenal of fluorescent probes, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its favorable photophysical properties, including high quantum yields and environmental sensitivity, making it a valuable payload for bioimaging applications.[4][5][6]
This guide provides an in-depth comparison of leading bioorthogonal reactions suitable for labeling biomolecules with imidazo[1,2-a]pyridine-based probes. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the optimal labeling strategy for your research needs.
The Rise of Imidazo[1,2-a]pyridines in Bioimaging
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant interest not only in medicinal chemistry as a scaffold for various drugs but also in materials science for its luminescent properties.[5][7][8] These compounds can be synthesized through versatile methods, such as the Groebke-Blackburn-Bienaymé multicomponent reaction, allowing for the straightforward introduction of various substituents.[5][6] This chemical tractability enables the fine-tuning of their photophysical characteristics, leading to the development of probes that are sensitive to their local environment, such as polarity or the presence of specific ions.[9][10]
However, the imidazo[1,2-a]pyridine scaffold itself is not inherently a bioorthogonal reacting group. Instead, its power in bioorthogonal labeling is realized by functionalizing it with a chemical handle that can participate in a specific bioorthogonal ligation. This strategy combines the superior fluorescent properties of the imidazo[1,2-a]pyridine reporter with the high specificity and efficiency of established bioorthogonal reactions.
Comparative Analysis of Key Bioorthogonal Reactions
The choice of a bioorthogonal reaction is a critical decision, governed by factors such as reaction kinetics, stability of the reactants, and overall biocompatibility.[1] Here, we compare the most robust and widely used bioorthogonal reactions for conjugating imidazo[1,2-a]pyridine probes to biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduced by Carolyn Bertozzi as a copper-free alternative to the original "click chemistry," SPAAC has become a workhorse in chemical biology.[2][11] The reaction involves the [3+2] cycloaddition of an azide with a strained cyclooctyne. The relief of ring strain provides the driving force for the reaction, obviating the need for a cytotoxic copper catalyst.[2][11]
-
Mechanism: An azide-functionalized imidazo[1,2-a]pyridine would be reacted with a biomolecule that has been metabolically or genetically engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO).[1][3]
-
Kinetics: SPAAC reactions exhibit good to moderate second-order rate constants, typically in the range of 0.1 to 2.3 M⁻¹s⁻¹.[1] While slower than some other bioorthogonal reactions, this is often sufficient for many labeling applications.
-
Advantages: The primary advantage of SPAAC is its excellent biocompatibility due to the absence of a metal catalyst. Azides are small, abiotic, and stable in biological systems, making them ideal chemical reporters.[3]
-
Limitations: The reaction rates can be slower compared to other methods, which may be a drawback when labeling low-abundance targets or when rapid labeling is required.[1]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is currently one of the fastest bioorthogonal reactions known.[11][12]
-
Mechanism: An imidazo[1,2-a]pyridine probe would be functionalized with a tetrazine moiety. This probe would then react with a TCO-modified biomolecule in a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas.[2]
-
Kinetics: The iEDDA reaction boasts exceptionally high second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at very low concentrations.
-
Advantages: The extremely fast reaction rates are a major advantage, enabling rapid and sensitive detection of biomolecules.[1][12] The reaction is also highly specific and requires no catalyst.
-
Limitations: Tetrazines can have limited stability in aqueous media, and TCOs can be light-sensitive.[1][13] Careful handling and storage of these reagents are necessary.
Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a modified triarylphosphine.[2][14]
-
Mechanism: A phosphine-functionalized imidazo[1,2-a]pyridine would react with an azide-modified biomolecule to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.[14]
-
Kinetics: The Staudinger ligation is generally slower than both SPAAC and iEDDA.
-
Advantages: It was a pioneering reaction in the field and is well-understood.
-
Limitations: The slower kinetics and the potential for phosphine oxidation in the cellular environment have led to it being largely superseded by SPAAC and iEDDA for many applications.[2]
Quantitative Performance Comparison
The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are often crucial for applications involving low-abundance biomolecules or the need for rapid labeling.[1]
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| iEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required.[1][12] | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[1][13] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3[1] | Copper-free, good biocompatibility, widely used.[1] | Slower kinetics than iEDDA. |
| SPAAC | Bicyclononyne (BCN) + Azide | ~0.14[1][3] | Good balance of reactivity and stability.[3] | Less reactive than DBCO. |
| Staudinger Ligation | Phosphine + Azide | ~0.002 - 0.01 | First-generation bioorthogonal reaction, well-established. | Slow kinetics, potential for phosphine oxidation. |
Experimental Workflow & Protocols
Here, we provide a generalized workflow and a detailed protocol for a typical bioorthogonal labeling experiment using an azide-functionalized imidazo[1,2-a]pyridine probe and a DBCO-modified biomolecule via SPAAC.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation [ouci.dntb.gov.ua]
- 14. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynylimidazo[1,2-a]pyridine
This guide provides essential safety and logistical information for the proper disposal of 3-ethynylimidazo[1,2-a]pyridine. As a novel heterocyclic compound containing a reactive terminal alkyne, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and in full compliance with safety regulations.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—an imidazo[1,2-a]pyridine core and a terminal alkyne group—inform the necessary precautions.[1] Data from closely related analogs, such as 3-ethynylimidazo[1,2-b]pyridazine and the parent imidazo[1,2-a]pyridine, suggest that this compound should be treated as hazardous.[2][3]
| Hazard Classification | Description | Precautionary Rationale | Supporting Evidence |
| Skin Irritation | Expected to cause skin irritation upon contact. | Prolonged or repeated contact should be avoided. Impervious gloves are mandatory. | Based on H315 ("Causes skin irritation") classification for structural analogs.[2][3] |
| Serious Eye Irritation | Expected to cause serious eye irritation. | Safety glasses or goggles are required to prevent contact with eyes. | Based on H319 ("Causes serious eye irritation") classification for structural analogs.[2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | All handling of the solid compound or its solutions should occur in a certified chemical fume hood. | Based on H335 ("May cause respiratory irritation") classification for structural analogs.[2][3] |
| Reactivity (Inferred) | The terminal alkyne group presents a significant reactivity hazard. Terminal alkynes can form explosive metal acetylides when in contact with certain metals (e.g., copper, silver, mercury, heavy metals). | Crucially, waste containing this compound must NOT be mixed with waste streams containing heavy metal salts. [4] This is the most critical segregation requirement. | General chemical principles of alkyne reactivity.[4] |
| Flammability | As an organic compound, it should be considered flammable. | Keep away from ignition sources. Store and dispose of as a flammable chemical. | General principle for organic compounds.[4] |
The Four Pillars of Chemical Waste Management
Proper disposal is a systematic process built on four core principles. This ensures compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
-
IDENTIFY & CHARACTERIZE : Every waste stream must be accurately identified. For this compound, this means recognizing it as a non-halogenated (unless dissolved in a halogenated solvent) nitrogen-containing organic hazardous waste.
-
SEGREGATE : Never mix incompatible waste streams.[7][8] The potential for this compound to form explosive acetylides makes segregation paramount.
-
CONTAIN : Use appropriate, sealed, and clearly labeled containers for waste accumulation.
-
DISPOSE : Transfer waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[4][9]
Step-by-Step Disposal Protocols
The following procedures detail the disposal of various waste forms contaminated with this compound. These protocols are designed to be executed within a designated Satellite Accumulation Area (SAA) in your laboratory.[5][7]
Protocol 3.1: Liquid Waste Disposal
(Applies to: Unused solutions, reaction mixtures, solvent rinsates from glassware)
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: Perform all waste consolidation inside a certified chemical fume hood to minimize inhalation exposure.
-
Select Container: Obtain a designated hazardous waste container that is compatible with the solvents used.
-
If dissolved in solvents like methanol, ethanol, or acetonitrile, use a "Non-Halogenated Organic Waste" container.
-
If dissolved in solvents like dichloromethane or chloroform, use a "Halogenated Organic Waste" container.
-
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[8] List all chemical constituents by their full name, including "this compound" and all solvents, with approximate percentages.
-
Transfer: Carefully transfer the liquid waste into the container using a funnel.
-
Sealing: Securely cap the container immediately after adding waste. Do not leave it open.
-
Storage: Store the container in the designated SAA, away from incompatible materials (especially heavy metal waste).
Protocol 3.2: Solid Waste Disposal
(Applies to: Contaminated gloves, weigh boats, pipette tips, bench paper)
-
PPE: Standard laboratory PPE is required.
-
Select Container: Use a designated, leak-proof hazardous waste container lined with a durable plastic bag. A bucket with a lid or a sturdy cardboard box with a liner is common.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container. The label must clearly state "Solid Waste Contaminated with this compound".
-
Collection: Place all non-sharp, contaminated solid waste directly into this container.
-
Sealing and Storage: Once the container is three-quarters full, seal the inner bag and securely close the container lid. Store in the SAA.
Protocol 3.3: Sharps Waste Disposal
(Applies to: Contaminated needles, syringes, glass Pasteur pipettes, TLC plates)
-
Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.[4]
-
Labeling: The sharps container must be labeled "HAZARDOUS CHEMICAL WASTE - SHARPS" and indicate the presence of "this compound".[4]
-
Storage: Store the sharps container in the SAA. Do not overfill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of waste generated from work with this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Comprehensive Safety and Handling Guide for 3-Ethynylimidazo[1,2-a]pyridine
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Ethynylimidazo[1,2-a]pyridine (CAS: 943320-53-4). As a specialized heterocyclic compound, likely utilized in pharmaceutical and materials science research, a thorough understanding of its potential hazards is critical for ensuring personnel safety and experimental integrity. This document synthesizes established safety principles for related chemical classes to provide a robust framework for its safe utilization.
Hazard Assessment and Triage
Based on the analysis of analogous structures, this compound should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2] The ethynyl group may also impart reactivity and flammability concerns.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect | Source of Information |
| Skin Irritation | Causes skin irritation. | Analogue SDS (3-Ethynylimidazo[1,2-b]pyridazine)[2] |
| Eye Irritation | Causes serious eye irritation. | Analogue SDS (3-Ethynylimidazo[1,2-b]pyridazine)[2] |
| Respiratory Irritation | May cause respiratory irritation. | Analogue SDS (3-Ethynylimidazo[1,2-b]pyridazine)[2] |
| Flammability | Assumed to be a flammable solid. | General precaution for organic compounds, especially those with high carbon content. |
| Reactivity | Potential for hazardous reactions with strong oxidizing agents. | General chemical principles for ethynyl compounds.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the specific experimental conditions and scale of work.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine-like substances.[4][5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye and Face Protection: Safety goggles with side shields are the minimum requirement.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] If a fume hood is not available, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[7]
PPE Selection Workflow:
Caption: Decision tree for selecting appropriate PPE for handling this compound.
Operational and Handling Procedures
Adherence to strict operational protocols is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[5]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have a spill kit readily accessible.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Keep the container capped as much as possible to prevent vapor release.
-
-
Storage:
Emergency and Spill Management
Prompt and correct response to an emergency situation is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4]
-
Use non-sparking tools for cleanup.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow:
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless specifically instructed to do so by your EHS department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.[8] Never pour chemical waste down the drain.[4]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental compliance.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
